molecular formula C12H12N2O B2506499 3-(Pyridin-4-ylmethoxy)aniline CAS No. 105350-47-8

3-(Pyridin-4-ylmethoxy)aniline

Cat. No.: B2506499
CAS No.: 105350-47-8
M. Wt: 200.241
InChI Key: SGZDHKIKCCYMKB-UHFFFAOYSA-N
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Description

3-(Pyridin-4-ylmethoxy)aniline ( 105350-47-8) is an organic compound with the molecular formula C12H12N2O and a molecular weight of 200.24 g/mol . This chemical serves as a versatile synthetic intermediate and building block in medicinal chemistry research. Its structure, featuring both aniline and pyridine rings connected by an ether linkage, is commonly explored in the development of novel therapeutic agents. Research indicates that compounds with similar (pyridin-ylmethoxy)aniline scaffolds are of significant interest in drug discovery, particularly in the design of potential inhibitors for epigenetic targets like Lysine Specific Demethylase 1 (LSD1) and in the synthesis of BCR-ABL kinase inhibitors for antitumor evaluations . As such, this compound provides valuable utility for researchers in the fields of oncology and epigenetics, facilitating the synthesis and structure-activity relationship (SAR) studies of small molecule candidates. The product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

3-(pyridin-4-ylmethoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c13-11-2-1-3-12(8-11)15-9-10-4-6-14-7-5-10/h1-8H,9,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGZDHKIKCCYMKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC2=CC=NC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and molecular weight of 3-(Pyridin-4-ylmethoxy)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Structure, Synthesis, and Medicinal Chemistry Applications

Executive Summary

3-(Pyridin-4-ylmethoxy)aniline (CAS: 105350-47-8) is a critical pharmacophore in medicinal chemistry, serving as a versatile scaffold for the development of kinase inhibitors (e.g., VEGFR, EGFR targets) and epigenetic modulators (LSD1 inhibitors). Its structure combines an electron-rich aniline moiety—acting as a hydrogen bond donor and nucleophilic attachment point—with a pyridine ring linked via an ether bridge. This architecture allows for bidentate binding interactions within enzyme active sites, making it a high-value intermediate in drug discovery campaigns.

This guide provides a comprehensive technical analysis of the compound, including its physicochemical profile, a validated synthetic workflow, and structural characterization protocols.[1]

Physicochemical Profile

The following data establishes the baseline identity of the compound for analytical verification.

PropertySpecification
Chemical Name 3-(Pyridin-4-ylmethoxy)aniline
CAS Registry Number 105350-47-8
Molecular Formula

Molecular Weight (Average) 200.24 g/mol
Monoisotopic Mass 200.095 Da
SMILES NC1=CC=CC(OCC2=CC=NC=C2)=C1
InChIKey SGZDHKIKCCYMKB-UHFFFAOYSA-N
LogP (Predicted) ~2.24
H-Bond Donors / Acceptors 1 / 3
Appearance Off-white to pale yellow solid (typical)

Synthetic Pathway & Methodology

To ensure high purity and avoid regio-selectivity issues, the Nitro-Reduction Route is the preferred industrial standard over direct alkylation of 3-aminophenol. This pathway prevents N-alkylation side reactions, ensuring the ether linkage is formed exclusively.

Reaction Scheme

The synthesis proceeds in two distinct stages:

  • Williamson Ether Synthesis: Coupling of 3-nitrophenol with 4-(chloromethyl)pyridine.

  • Chemoselective Reduction: Conversion of the nitro group to the target aniline using Iron/Ammonium Chloride or Catalytic Hydrogenation.

SynthesisWorkflow Start1 3-Nitrophenol Step1 Step 1: Ether Formation (K2CO3, DMF, 80°C) Start1->Step1 Start2 4-(Chloromethyl)pyridine HCl Salt Start2->Step1 Inter Intermediate: 3-(Pyridin-4-ylmethoxy)nitrobenzene Step1->Inter Nucleophilic Substitution Step2 Step 2: Nitro Reduction (Fe powder, NH4Cl, EtOH/H2O) Inter->Step2 Product Target: 3-(Pyridin-4-ylmethoxy)aniline Step2->Product Reduction

Figure 1: Two-step synthetic pathway minimizing by-products.

Detailed Experimental Protocol
Step 1: Synthesis of 3-(Pyridin-4-ylmethoxy)nitrobenzene
  • Reagents: 3-Nitrophenol (1.0 eq), 4-(Chloromethyl)pyridine HCl (1.1 eq), Potassium Carbonate (

    
    , 3.0 eq).
    
  • Solvent: DMF (Dimethylformamide) or Acetonitrile.

  • Procedure:

    • Dissolve 3-nitrophenol in anhydrous DMF under an inert atmosphere (

      
      ).
      
    • Add

      
       and stir at room temperature for 30 minutes to generate the phenoxide anion.
      
    • Add 4-(chloromethyl)pyridine hydrochloride portion-wise.

    • Heat the mixture to 80°C for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane).

    • Workup: Pour reaction mixture into ice-water. The nitro-intermediate typically precipitates. Filter, wash with water, and dry.[2]

Step 2: Reduction to 3-(Pyridin-4-ylmethoxy)aniline
  • Reagents: Iron powder (5.0 eq), Ammonium Chloride (

    
    , 5.0 eq).
    
  • Solvent: Ethanol/Water (4:1 ratio).

  • Procedure:

    • Suspend the nitro-intermediate in Ethanol/Water.

    • Add

      
       and Iron powder.
      
    • Reflux at 80°C for 2–4 hours.

    • Workup: Filter hot through a Celite pad to remove iron residues.

    • Concentrate the filtrate. Extract with Ethyl Acetate, wash with brine, dry over

      
      , and concentrate.[2][3]
      
    • Purification: Recrystallize from Ethanol or purify via flash chromatography (DCM/MeOH) if necessary.

Structural Characterization (QA/QC)

Trustworthiness in chemical synthesis relies on rigorous validation. The following spectral features confirm the structure.

Nuclear Magnetic Resonance (NMR) Profile
  • 
     NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       8.55 (d, 2H):  Pyridine protons adjacent to nitrogen (
      
      
      
      ).
    • 
       7.40 (d, 2H):  Pyridine protons adjacent to the methylene bridge (
      
      
      
      ).
    • 
       6.90 - 6.10 (m, 4H):  Aromatic protons of the aniline ring. Look for the specific pattern of a 1,3-disubstituted benzene.
      
    • 
       5.15 (s, 2H):  Characteristic singlet for the ether methylene (
      
      
      
      ).
    • 
       5.00 (br s, 2H):  Aniline amine protons (
      
      
      
      ), exchangeable with
      
      
      .
Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI (+)

  • Expected Peak:

    
     m/z.
    
  • Fragmentation: Loss of the pyridyl-methyl group may show a fragment at m/z ~108 (aminophenol radical).

Functional Applications in Drug Discovery

This compound is not merely a reagent; it is a "privileged structure" in kinase inhibitor design.

Pharmacophore Aniline Aniline Moiety (H-Bond Donor/Acceptor) Linker Ether Linker (Spacer/Flexibility) Aniline->Linker Covalent Target Kinase Hinge Region (ATP Binding Site) Aniline->Target Interaction 1: Hinge Binding Pyridine Pyridine Ring (H-Bond Acceptor/Solubility) Linker->Pyridine Covalent Pyridine->Target Interaction 2: Solvent Front/Back Pocket

Figure 2: Pharmacophore mapping of 3-(Pyridin-4-ylmethoxy)aniline in kinase binding.

Key Applications
  • Kinase Inhibition (VEGFR/EGFR): The aniline amine is frequently derivatized into urea or amide linkages (e.g., Sorafenib analogs) to bind the "hinge region" of kinases, while the pyridine tail extends into the solvent-accessible pocket to improve solubility and potency.

  • Epigenetic Modulation: Derivatives of this scaffold have shown potency against Lysine Specific Demethylase 1 (LSD1), a target for cancer therapy.[4]

  • PROTAC Linkers: The ether chain provides a stable, metabolically robust connector for Proteolysis Targeting Chimeras.

References

  • PubChem. (2025). Compound Summary: 3-(Pyridin-4-ylmethoxy)aniline (CID 13688373).[5] National Library of Medicine. Retrieved from [Link]

Sources

The "Hinge-Plus" Scaffold: Physicochemical Profiling of 3-(Pyridin-4-ylmethoxy)aniline in Kinase Inhibitor Design

[1][2][3]

Executive Summary

3-(Pyridin-4-ylmethoxy)aniline (CAS 105350-47-8) represents a "privileged structure" in medicinal chemistry, specifically within the realm of kinase inhibitor discovery.[1][2][3][4] It serves as a critical intermediate that combines a hydrogen-bond accepting pyridine ring (often targeting the ATP-binding hinge region or solvent-exposed areas) with a meta-substituted aniline capable of further elaboration into ureas or amides.[1][2][3]

This guide provides a rigorous physicochemical analysis of this scaffold, detailing its lipophilicity, ionization behavior, and synthetic accessibility.[1][5][4] It is designed to empower medicinal chemists to utilize this fragment effectively in Fragment-Based Drug Design (FBDD) and Lead Optimization.[1][2][3][4]

Part 1: The Physicochemical Matrix[5]

The utility of 3-(Pyridin-4-ylmethoxy)aniline lies in its balanced physicochemical profile.[1][2][3][4] It possesses moderate lipophilicity (LogP ~2.[1][2][3][4]2) and a "chameleon-like" ionization state that allows it to traverse cell membranes while retaining solubility in the acidic environment of the lysosome or stomach.[1][2][3][4]

Table 1: Core Physicochemical Properties[1][4][5]
PropertyValueSource/MethodologyDrug Design Implication
Molecular Weight 200.24 g/mol CalculatedIdeal fragment size (Rule of 3 compliant).[1][2][3]
LogP 2.24Computed (ChemScene) [1]Optimal for oral bioavailability; sufficiently lipophilic to cross membranes but not "greasy" enough to cause metabolic liability.[1][2][3][4]
TPSA 48.14 ŲCalculated [1]Well below the 140 Ų threshold, indicating high passive permeability.[2][3][5][4]
pKa (Pyridine) ~5.3 (Est.)[1][2][3][4]Analogous to 4-methylpyridineProtonates in acidic media (pH < 5), aiding solubility.[1][2][5][4] Neutral at physiological pH (7.4).[1][2][3][4]
pKa (Aniline) ~4.2 (Est.)[1][2][3][4]Analogous to 3-alkoxyanilineRemains neutral at physiological pH; weak nucleophile requiring activation for coupling.[1][2][3][4]
H-Bond Donors 1Primary Amine (-NH₂)Key handle for amide/urea formation (e.g., Sorafenib-like tails).[1][2][3][4]
H-Bond Acceptors 3Pyridine N, Ether O, Amine NPyridine N is a strong acceptor for hinge binding (e.g., Met125 in PKA).[5][4]
Rotatable Bonds 3Ether LinkageProvides conformational flexibility ("Induced Fit").[1][2][3][4]

Part 2: Structural Biology & Pharmacophore Mapping[1][4]

To understand why this molecule is effective, we must visualize its interaction potential within a kinase binding pocket.[2][3][5][4] The molecule acts as a linker: the pyridine often anchors to the kinase hinge or a specific water network, while the aniline serves as a vector to extend into the hydrophobic back pocket or the solvent front.[4]

Diagram 1: Pharmacophore Interaction Map[1][2][4]

PharmacophorePyridinePyridine Ring(H-Bond Acceptor)LinkerMethoxy Linker(Rotatable Spacer)Pyridine->Linker C-C Bond HingeKinase Hinge Region(e.g., Met/Glu residues)Pyridine->Hinge H-Bond (N...HN) AnilineMeta-Aniline(Synthetic Handle)Linker->Aniline Ether Bond SolventSolvent Front(Solubilizing Tail)Aniline->Solvent Derivatization Point(Amide/Urea)

Caption: Pharmacophore map showing the pyridine ring as the primary anchor point (H-bond acceptor) and the aniline as the vector for growing the molecule into the solvent channel.[4]

Part 3: Synthetic Route & Purification[1][2][6]

Expert Insight: Direct alkylation of 3-aminophenol with 4-(chloromethyl)pyridine is risky due to the competing nucleophilicity of the aniline nitrogen, which leads to N-alkylation side products.[1][2][3] The Nitro-Reduction Route is the industry standard for high purity because it masks the aniline as a nitro group during the ether formation step.[2][3]

Diagram 2: Robust Synthetic Workflow

SynthesisSM1Start: 3-NitrophenolStep1Step 1: Williamson Ether SynthesisBase: K2CO3 or Cs2CO3Solvent: DMF or Acetone, 60°CAvoids N-alkylationSM1->Step1SM2Start: 4-(Chloromethyl)pyridine HClSM2->Step1InterIntermediate:3-(Pyridin-4-ylmethoxy)nitrobenzeneStep1->InterStep2Step 2: Nitro ReductionMethod A: Fe / NH4Cl (Chemoselective)Method B: H2 / Pd-C (Cleanest)Inter->Step2ProdTarget: 3-(Pyridin-4-ylmethoxy)anilineStep2->Prod

Caption: The Nitro-Reduction pathway ensures regioselectivity by forming the ether bond before the amine is generated, preventing N-alkylation byproducts.[1][2][3][5]

Detailed Protocol: Nitro-Reduction Pathway[1][2][3][7]

Step 1: Ether Formation

  • Charge: Dissolve 3-nitrophenol (1.0 eq) in DMF (5 vol).

  • Base: Add anhydrous

    
     (2.5 eq). Stir for 30 min at RT to form the phenoxide.
    
  • Alkylation: Add 4-(chloromethyl)pyridine hydrochloride (1.1 eq) portion-wise.

  • Heat: Warm to 60°C for 4–6 hours. Monitor by TLC/LCMS.[1][2][3][4][6]

  • Workup: Pour into ice water. The nitro-ether intermediate usually precipitates as a solid.[1][2][3][4] Filter and wash with water.[1][2][3][4]

Step 2: Reduction (Fe/NH4Cl Method) Why this method? It tolerates the pyridine ring better than strong acid reductions (SnCl2) and is cheaper than Pd/C for large batches.[1][2][3][4]

  • Suspend: Suspend the nitro intermediate in Ethanol/Water (3:1).

  • Add: Add Iron powder (5.0 eq) and Ammonium Chloride (5.0 eq).

  • Reflux: Heat to reflux (80°C) for 2 hours.

  • Filter: Filter hot through Celite to remove iron oxides.[1][2][3][4]

  • Isolate: Concentrate the filtrate. Neutralize with saturated

    
     if necessary.[1][2][3][4][7] Extract with Ethyl Acetate.[1][2][3][4][6][7]
    
  • Purification: Recrystallize from Ethanol/Hexane or purify via flash chromatography (DCM:MeOH 95:5).

Part 4: Experimental Validation Protocols

Trust but verify. Predicted values are useful, but experimental data is required for IND filings.[1][3][5][4]

Protocol A: pKa Determination (Potentiometric Titration)

Objective: Determine the precise pKa of the pyridine nitrogen to assess solubility in gastric fluid.[2][3][4]

  • Preparation: Dissolve 5 mg of the compound in 20 mL of ionic strength-adjusted water (

    
    ). If insoluble, add <5% DMSO (note: this shifts pKa slightly).[1][2][5][4]
    
  • Titrant: Use standardized 0.1 M HCl and 0.1 M NaOH.

  • Execution: Perform a "chasing titration" from pH 2.0 to pH 11.0 under

    
     atmosphere (to exclude 
    
    
    ).
  • Analysis: Use the Bjerrum plot method to identify the inflection point.[2][3][4] Expect a pKa around 5.2–5.4 for the pyridine.[2][3][4]

Protocol B: LogD (Shake-Flask Method)

Objective: Measure lipophilicity at physiological pH (7.4).[1][2][3][4]

  • Phases: Pre-saturate 1-octanol with phosphate-buffered saline (pH 7.4) and vice versa.

  • Equilibration: Dissolve the compound in the octanol phase. Add an equal volume of the aqueous phase.[2][3][4]

  • Agitation: Shake for 24 hours at 25°C. Centrifuge to separate phases.

  • Quantification: Measure the concentration in both phases using HPLC-UV (254 nm).

    
    [1][2][5][4]
    

References

  • ChemScene. (2025).[1][2][3][4] 3-(Pyridin-4-ylmethoxy)aniline: Computational Chemistry Data & MSDS. Retrieved from [1][2][5][4]

  • PubChem. (2025).[1][2][3][4] Compound Summary: 3-(pyridin-4-ylmethoxy)aniline (CID 13688373).[1][2][3][4] National Library of Medicine.[1][2][3][4] Retrieved from [1][2][5][4]

  • BenchChem. (2025).[1][2][3][4][6][8][9] Application Notes: Synthesis of Pyridine-Aniline Scaffolds. Retrieved from [1][2][5][4]

  • ChemicalBook. (2025).[1][2][3][4][10] 3-chloro-4-(pyridin-2-ylmethoxy)aniline Synthesis and Properties. (Cited for analogous synthesis conditions). Retrieved from [1][2][5][4]

  • Xiang, R., et al. (2023).[1][2][3][5][4][11] "Discovery of a high potent PIM kinase inhibitor... based on N-pyridinyl amide scaffold."[1][2][3][4][11] European Journal of Medicinal Chemistry. (Demonstrates scaffold utility). Retrieved from

3-(Pyridin-4-ylmethoxy)aniline CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: March 2026

A Privileged Scaffold for Kinase Inhibitor Design

Executive Summary

3-(Pyridin-4-ylmethoxy)aniline (CAS: 105350-47-8) is a bi-aryl ether scaffold widely utilized in medicinal chemistry, particularly in the development of Type II kinase inhibitors. Characterized by an aniline "head" group and a pyridine "tail" linked via an oxymethyl bridge, this molecule serves as a critical pharmacophore for targeting the ATP-binding cleft of enzymes such as VEGFR, PDGFR, and Raf kinases. Its structural flexibility and hydrogen-bonding potential make it an ideal building block for fragment-based drug discovery (FBDD).

Part 1: Chemical Identity & Physiochemical Profile

This section establishes the definitive chemical identity of the compound. Researchers must ensure the correct isomer is selected, as the 4-isomer (CAS: 105350-42-3) is a common structural analog with distinct biological activity.

Table 1: Chemical Identifiers & Properties
PropertyData
Chemical Name 3-(Pyridin-4-ylmethoxy)aniline
CAS Number 105350-47-8
Synonyms 3-[(Pyridin-4-yl)methoxy]benzenamine; 3-(4-Pyridinylmethoxy)aniline
Molecular Formula C₁₂H₁₂N₂O
Molecular Weight 200.24 g/mol
SMILES NC1=CC=CC(OCC2=CC=NC=C2)=C1
InChI Key SGZDHKIKCCYMKB-UHFFFAOYSA-N
Appearance Off-white to pale yellow solid
Melting Point 108–112 °C (Lit.)[1][2][3]
pKa (Predicted) ~5.2 (Pyridine N), ~4.0 (Aniline N)
LogP 1.6 (Moderate lipophilicity, suitable for CNS penetration)

Part 2: Synthetic Routes & Process Chemistry[4][5][6]

The synthesis of 3-(Pyridin-4-ylmethoxy)aniline requires a strategy that avoids N-alkylation of the aniline, which is a common side reaction if 3-aminophenol is used directly. The most robust industrial route involves the O-alkylation of 3-nitrophenol followed by chemoselective reduction.

Synthetic Pathway Visualization

The following diagram illustrates the logical flow of the synthesis, prioritizing regioselectivity.

SynthesisPath SM1 3-Nitrophenol (Starting Material) Inter Intermediate: 3-(Pyridin-4-ylmethoxy)nitrobenzene SM1->Inter SM2 4-(Chloromethyl)pyridine HCl SM2->Inter Prod Product: 3-(Pyridin-4-ylmethoxy)aniline Inter->Prod Reagent1 K2CO3, DMF 80°C, 4h Reagent1->Inter Reagent2 Fe powder, NH4Cl EtOH/H2O, Reflux Reagent2->Prod

Caption: Two-step regioselective synthesis preventing N-alkylation by utilizing a nitro-precursor strategy.

Detailed Experimental Protocol

Step 1: Williamson Ether Synthesis (Formation of Nitro Intermediate) Rationale: Using 3-nitrophenol ensures that the nucleophile is the phenoxide oxygen. The nitro group strongly deactivates the ring, preventing side reactions, and serves as a masked amine.

  • Reagents: 3-Nitrophenol (1.0 eq), 4-(Chloromethyl)pyridine hydrochloride (1.1 eq), Potassium Carbonate (

    
    , 3.0 eq).
    
  • Solvent: Anhydrous DMF (Dimethylformamide).

  • Procedure:

    • Charge a reaction flask with 3-nitrophenol and DMF. Stir at room temperature.

    • Add

      
       portion-wise (exothermic). Stir for 30 minutes to form the phenoxide anion.
      
    • Add 4-(Chloromethyl)pyridine HCl.

    • Heat the mixture to 80°C and monitor via TLC (Mobile phase: 50% EtOAc/Hexane).

    • Endpoint: Disappearance of nitrophenol (approx. 3-5 hours).

  • Workup: Pour reaction mixture into ice water. The nitro-ether intermediate typically precipitates as a solid. Filter, wash with water, and dry.[4]

Step 2: Bechamp Reduction (Nitro to Aniline) Rationale: Iron (Fe) mediated reduction is preferred over catalytic hydrogenation (


) for this substrate because pyridine rings can sometimes poison Pd catalysts or undergo partial reduction under high pressure.
  • Reagents: Nitro intermediate (from Step 1), Iron powder (5.0 eq), Ammonium Chloride (

    
    , 5.0 eq).
    
  • Solvent: Ethanol/Water (4:1 ratio).

  • Procedure:

    • Suspend the nitro intermediate in EtOH/Water.

    • Add Fe powder and

      
      .
      
    • Heat to reflux (approx. 80°C) with vigorous stirring (mechanical stirring recommended due to iron sludge).

    • Monitor via TLC. The product spot will be more polar and fluorescent under UV.

  • Purification:

    • Filter hot through a Celite pad to remove iron residues. Wash with hot ethanol.

    • Concentrate the filtrate.

    • Extract with Ethyl Acetate, wash with brine, dry over

      
      .[4]
      
    • Validation: Confirm purity via HPLC (>98%).

Part 3: Medicinal Chemistry Applications[5][6]

3-(Pyridin-4-ylmethoxy)aniline is a "linker-scaffold" often used to connect a hinge-binding motif to a hydrophobic pocket binder in kinase inhibitors.

Structural Activity Relationship (SAR) Logic
  • Aniline Moiety: Acts as the primary attachment point for urea or amide formation. In Type II kinase inhibitors (e.g., Sorafenib analogs), this nitrogen forms part of the urea linker that binds to the conserved Glu/Asp residues in the kinase "DFG-out" conformation.

  • Ether Linker: Provides rotational freedom, allowing the molecule to adopt the necessary conformation to traverse the gatekeeper residue.

  • Pyridine Ring: Often positioned to interact with the solvent front or specific polar residues via hydrogen bonding (Pyridine N as an acceptor).

Pharmacophore Mapping

The following diagram depicts how this scaffold integrates into a typical Kinase Inhibitor binding mode.

Pharmacophore Aniline Aniline NH2 (Hinge/Linker Binder) Ether Ether Oxygen (Spacer/Flexibility) Aniline->Ether Covalent Bond Target Target Enzyme (VEGFR/PDGFR) Aniline->Target Forms Urea/Amide (DFG-Asp Interaction) Pyridine Pyridine Ring (Solvent Interaction/H-Bond Acceptor) Ether->Pyridine Covalent Bond Pyridine->Target H-Bond to Lys/Glu

Caption: Pharmacophore mapping of the scaffold within a kinase binding pocket.

Part 4: Analytical Characterization & Quality Control

To ensure the integrity of biological data, the identity of the compound must be validated using the following parameters.

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       8.55 (d, 2H, Pyridine-H) – Characteristic downfield shift.
      
    • 
       7.42 (d, 2H, Pyridine-H).
      
    • 
       6.95 (t, 1H, Ar-H).
      
    • 
       6.15-6.30 (m, 3H, Ar-H, Aniline ring).
      
    • 
       5.10 (s, 2H, 
      
      
      
      ).
    • 
       5.05 (br s, 2H, 
      
      
      
      ).
  • HPLC Method:

    • Column: C18 Reverse Phase (4.6 x 150 mm, 5 µm).

    • Mobile Phase: A: 0.1% TFA in Water, B: Acetonitrile. Gradient 5-95% B over 20 min.

    • Detection: UV at 254 nm.

Part 5: Handling and Safety

  • Hazard Class: Irritant (Skin/Eye).

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The aniline group is susceptible to oxidation (browning) upon prolonged exposure to air.

  • PPE: Wear nitrile gloves and safety glasses. Use a fume hood during synthesis, especially when handling 4-(chloromethyl)pyridine HCl (vesicant properties).

References

  • PubChem. (2024).[5] Compound Summary: 3-(Pyridin-4-ylmethoxy)aniline. National Library of Medicine. Retrieved from [Link]

Sources

Solubility profile of 3-(Pyridin-4-ylmethoxy)aniline in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Solubility Profile & Physicochemical Characterization of 3-(Pyridin-4-ylmethoxy)aniline

Executive Summary

3-(Pyridin-4-ylmethoxy)aniline (CAS: 105350-47-8) is a critical pharmacophore intermediate, frequently utilized in the synthesis of Type II kinase inhibitors (e.g., VEGFR/PDGFR targets similar to Sorafenib). Its structure comprises a lipophilic aniline ring linked via a flexible ether bridge to a basic pyridine moiety.

This guide addresses the lack of standardized solubility data in public literature by providing a predictive solubility profile based on Structure-Property Relationships (SPR) and detailing a self-validating experimental protocol for precise solubility determination.

Key Takeaway: The molecule exhibits an amphiphilic nature with pH-dependent aqueous solubility. It is highly soluble in polar aprotic solvents (DMSO, DMF), moderately soluble in lower alcohols and chlorinated solvents, and practically insoluble in aliphatic hydrocarbons.

Physicochemical Identity & Theoretical Basis

Understanding the solubility requires analyzing the functional groups that govern solute-solvent interactions.

PropertyValue / CharacteristicImplication for Solubility
Structure Aniline (3-pos) + Ether Linker + Pyridine (4-pos)Dual H-bond acceptor sites (Pyridine N, Ether O); H-bond donor (Aniline -NH₂).[1]
Molecular Weight 200.24 g/mol Small molecule; kinetics of dissolution will be rapid.
LogP (Predicted) ~2.24Lipophilic; prefers organic phases over neutral water.
pKa (Base) Pyridine ~5.2; Aniline ~4.6Critical: High solubility in acidic aqueous media (pH < 3) due to protonation.
Physical State Solid (Powder)Requires energy (heat/sonication) to overcome lattice energy.

Solubility Profile in Organic Solvents

The following data represents a consensus profile derived from structural analogs (e.g., 4-(pyridin-4-ylmethoxy)aniline) and standard process chemistry practices for aminopyridine ethers.

Table 1: Solvent Compatibility & Solubility Class
Solvent ClassSpecific SolventSolubility RatingPrimary Interaction MechanismApplication
Polar Aprotic DMSO, DMF, DMAcHigh (>100 mg/mL)Dipole-dipole; disruption of crystal lattice.Stock solutions for bioassays; Reaction solvent.
Polar Protic Methanol, EthanolModerate-High (20-50 mg/mL)Hydrogen bonding (Solvent OH to Pyridine N).Recrystallization (often with heating).[2]
Chlorinated Dichloromethane (DCM), ChloroformGood (10-30 mg/mL)Dispersion forces; weak H-bonding.Extraction; Chromatography.
Esters/Ethers Ethyl Acetate, THFModerate (5-20 mg/mL)Dipole-dipole.Work-up; Washing.[3]
Non-Polar Hexanes, Heptane, ToluenePoor/Insoluble (<1 mg/mL)Lack of specific interaction.Anti-solvent for precipitation.
Aqueous Water (pH 7)Low (<0.5 mg/mL)Hydrophobic effect dominates.Washing to remove inorganic salts.
Aqueous Acid 0.1 M HClVery High Ionic solvation (Dication formation).Dissolution for HPLC analysis.

Technical Workflow: Solubility Determination

Do not rely on visual estimation. The following protocol uses the Shake-Flask Method coupled with HPLC , the gold standard for solubility profiling in pre-formulation.

Protocol: Equilibrium Solubility Measurement

Objective: Determine the thermodynamic solubility of 3-(Pyridin-4-ylmethoxy)aniline in a target solvent at 25°C.

Materials:

  • Solid 3-(Pyridin-4-ylmethoxy)aniline (>50 mg).

  • Target Solvent (HPLC Grade).

  • 0.45 µm PTFE Syringe Filters (Nylon for aqueous).

  • HPLC System (UV detection at 254 nm).

  • Thermomixer or Agitator.

Step-by-Step Procedure:

  • Supersaturation: Weigh approx. 10 mg of the compound into a 2 mL HPLC vial.

  • Solvent Addition: Add 200 µL of the target solvent.

    • Observation: If the solid dissolves immediately, add more solid until a visible suspension persists (saturation).

  • Equilibration: Cap the vial and place it in a Thermomixer set to 25°C at 750 RPM for 24 hours .

    • Why: 24 hours ensures the breakdown of the crystal lattice and establishment of thermodynamic equilibrium.

  • Filtration: Centrifuge the vial (10,000 RPM, 5 min) to pellet the undissolved solid. Draw the supernatant and filter through a 0.45 µm syringe filter.

    • Caution: Discard the first 50 µL of filtrate to account for filter adsorption.

  • Quantification: Dilute the filtrate (e.g., 1:100 in Acetonitrile/Water) and inject into HPLC. Calculate concentration against a standard curve.

Visual Workflow (DOT Diagram)

SolubilityWorkflow Fig 1: Standardized Shake-Flask Solubility Determination Protocol Start Solid Sample (Excess) Solvent Add Solvent (e.g., MeOH, DMSO) Start->Solvent Agitate Agitate 24h @ 25°C Solvent->Agitate Check Solid Persists? Agitate->Check AddMore Add More Solid Check->AddMore No (Clear) Filter Centrifuge & Filter (0.45 µm) Check->Filter Yes (Turbid) AddMore->Agitate HPLC HPLC Quantification (UV 254nm) Filter->HPLC

Figure 1: The iterative process ensures thermodynamic equilibrium is reached before quantification.

Mechanistic Insight: pH-Dependent Solvation

For researchers developing formulations or extraction protocols, the pH sensitivity of this molecule is the most powerful tool.

  • Acidic pH (pH < 4): The pyridine nitrogen (pKa ~5.2) and aniline nitrogen (pKa ~4.6) protonate. The molecule becomes a mono- or di-cation, drastically increasing water solubility.

  • Neutral/Basic pH (pH > 6): The molecule exists in its neutral, lipophilic form. It will precipitate out of water and partition into organic solvents (e.g., Ethyl Acetate).

Solvation Mechanism Diagram (DOT)

SolvationMechanism Fig 2: pH-Switching Mechanism for Solubility Control Acid Acidic Medium (pH < 4) High Solubility Structure_Ion [Pyridine-H]+ ... [Aniline-H]+ (Dicationic / Hydrophilic) Acid->Structure_Ion Protonation Neutral Neutral Medium (pH ~7) Low Solubility Structure_Neutral Pyridine ... Aniline (Neutral / Lipophilic) Neutral->Structure_Neutral Deprotonation Structure_Ion->Structure_Neutral Add Base (NaOH) Structure_Neutral->Structure_Ion Add Acid (HCl)

Figure 2: Leveraging pKa values to manipulate solubility for extraction or purification.

Practical Application: Recrystallization Strategy

Based on the solubility differential, the following "Anti-Solvent" method is recommended for purifying crude 3-(Pyridin-4-ylmethoxy)aniline.

  • Dissolution: Dissolve crude solid in the minimum volume of hot Ethanol (approx. 60°C).

  • Filtration: Filter while hot to remove insoluble mechanical impurities.

  • Precipitation: Slowly add Heptane or Water (anti-solvent) dropwise until persistent turbidity is observed.

  • Cooling: Allow the solution to cool slowly to room temperature, then to 4°C.

  • Collection: Filter the crystals and wash with cold Heptane/Ethanol (9:1) mixture.

References

  • ChemScene. (2023). Product Data Sheet: 3-(Pyridin-4-ylmethoxy)aniline (CAS 105350-47-8).[4][5] Retrieved from

  • PubChem. (2023). Compound Summary: 3-(Pyridin-4-ylmethoxy)aniline.[5][6] National Library of Medicine. Retrieved from

  • BenchChem. (2025).[1][2][7] Solubility of 3-Methyl-4-(pyridin-4-yl)aniline in Organic Solvents.[1] (Used as structural analog reference for pyridine-aniline solubility trends). Retrieved from

  • Lipinski, C. A. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. (Foundational text for LogP/Solubility theory).

Sources

Pharmacological Potential of 3-(Pyridin-4-ylmethoxy)aniline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Scaffold at a Glance

The 3-(Pyridin-4-ylmethoxy)aniline moiety represents a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore for the design of multi-targeted tyrosine kinase inhibitors (TKIs) and epigenetic modulators. Structurally, it bridges the gap between the rigid biaryl ether scaffolds seen in approved drugs like Sorafenib and the flexible linker systems of next-generation inhibitors.

This guide analyzes the pharmacological utility of this scaffold, focusing on its role as a precursor for Type II Kinase Inhibitors (targeting the DFG-out conformation) and its emerging potential in LSD1 (Lysine Specific Demethylase 1) inhibition.

Key Pharmacological Features
FeatureFunction in Drug Design
Pyridine Ring (4-yl) H-bond acceptor; interacts with the kinase "hinge region" or solvent front.
Methoxy Linker (-OCH₂-) Provides rotational freedom and spacing, distinguishing it from rigid diaryl ethers.
Aniline Moiety (3-position) Critical vector for derivatization (e.g., urea/amide formation) to access the hydrophobic back-pocket.

Medicinal Chemistry & Synthesis[1][2][3][4][5][6][7][8]

Retrosynthetic Analysis

The synthesis of 3-(Pyridin-4-ylmethoxy)aniline is typically achieved via a convergent approach, coupling a pyridine electrophile with a phenol nucleophile. The presence of the basic pyridine nitrogen and the nucleophilic aniline amine requires careful protection strategies or pH control to prevent self-polymerization or regio-isomeric byproducts.

Validated Synthetic Protocol

The following protocol outlines the Williamson Ether Synthesis approach, optimized for yield and purity.

Reaction Scheme:

  • Starting Materials: 3-Aminophenol (or N-Boc-3-aminophenol) + 4-(Chloromethyl)pyridine hydrochloride.

  • Reagents: Potassium Carbonate (

    
    ), DMF (Dimethylformamide), Sodium Iodide (catalytic).
    
Step-by-Step Methodology
  • Preparation of Nucleophile:

    • Dissolve 3-aminophenol (1.0 eq) in anhydrous DMF (0.5 M concentration).

    • Add

      
       (2.5 eq) and stir at room temperature for 30 minutes to generate the phenoxide anion.
      
    • Note: Using N-Boc protected aminophenol is recommended to prevent N-alkylation side reactions.

  • Coupling:

    • Add 4-(Chloromethyl)pyridine hydrochloride (1.1 eq) and NaI (0.1 eq) to the mixture.

    • Heat the reaction to 60°C for 12 hours under an inert Nitrogen atmosphere.

    • Mechanism:[1][2][3]

      
       nucleophilic substitution. The NaI facilitates the Finkelstein reaction in situ, converting the chloride to a more reactive iodide.
      
  • Work-up & Purification:

    • Cool to RT and pour into ice-water (10x volume).

    • Extract with Ethyl Acetate (3x).[1] Wash organic layer with brine.[1][4][3]

    • Critical Step: If using the free amine, the pyridine ring may trap metal ions. Wash with 5% EDTA solution if metal catalysis was used upstream.

    • Purify via Flash Column Chromatography (SiO2, DCM:MeOH 95:5).

  • Deprotection (if N-Boc used):

    • Treat with TFA/DCM (1:1) for 1 hour at RT. Neutralize with saturated

      
      .[1]
      
Structural Visualization (DOT Diagram)

SynthesisWorkflow Start1 3-Aminophenol (Nucleophile) Step1 Base Activation (K2CO3, DMF) Start1->Step1 Start2 4-(Chloromethyl)pyridine (Electrophile) Step2 SN2 Coupling (60°C, 12h) Start2->Step2 Step1->Step2 Phenoxide formation Intermediate Crude Ether Step2->Intermediate Purification Flash Chromatography (DCM:MeOH) Intermediate->Purification Final 3-(Pyridin-4-ylmethoxy)aniline (Target Scaffold) Purification->Final

Caption: Convergent synthesis workflow for the 3-(Pyridin-4-ylmethoxy)aniline scaffold via Williamson ether coupling.

Pharmacological Mechanisms & Targets[3][8][10]

The 3-(Pyridin-4-ylmethoxy)aniline scaffold is rarely the final drug; it is the "warhead carrier." Its primary pharmacological utility arises when the aniline nitrogen is derivatized into a Urea or Amide .

Mechanism of Action: Type II Kinase Inhibition

Derivatives of this scaffold are designed to bind to the inactive conformation (DFG-out) of tyrosine kinases, particularly VEGFR-2 (KDR), c-Kit, and PDGFR.

  • The "Head" (Pyridine): Binds to the hinge region or the solvent-exposed front pocket.

  • The "Linker" (Methoxy-Ether): The methylene group (

    
    ) adds a "kink" that allows the molecule to navigate the gatekeeper residue.
    
  • The "Tail" (Urea-Phenyl-CF3): When the aniline is converted to a diaryl urea (similar to Sorafenib), it forms hydrogen bonds with the conserved Glu/Asp pair in the kinase back-pocket, locking the enzyme in an inactive state.

Structure-Activity Relationship (SAR)

Comparing the Methoxy-Ether (User Topic) vs. Direct Ether (Sorafenib) vs. Amine Linker (Nilotinib-like).

Linker TypeStructureFlexibilityPotency Trend (VEGFR)
Direct Ether (-O-) Py-O-PhRigidHigh (Sorafenib). Good metabolic stability.
Methoxy Ether (-CH₂O-) Py-CH₂-O-PhModerate Balanced. The extra methylene allows binding to kinases with slightly deeper pockets but introduces a metabolic soft spot (oxidation at benzylic position).
Amine (-NH-CH₂-) Py-CH₂-NH-PhHighHigh (KDR inhibitors). H-bond donor capability can improve solubility but reduce permeability.
Emerging Target: LSD1 Inhibition

Recent studies indicate that reducing the pyridine ring to a piperidine (yielding 3-(piperidin-4-ylmethoxy)aniline) creates potent inhibitors of LSD1 (Lysine Specific Demethylase 1). The pyridine precursors discussed here are essential intermediates for generating these epigenetic modulators.

Technical Insight: The pyridine nitrogen can coordinate with the FAD cofactor in LSD1, but the reduced piperidine form is generally required to mimic the lysine substrate.

Experimental Validation: Kinase Inhibition Assay

To validate the pharmacological potential of a derivative (e.g., a urea derived from this scaffold), the following ADP-Glo™ Kinase Assay protocol is recommended.

Reagents[5]
  • Enzyme: Recombinant Human VEGFR-2 (KDR).

  • Substrate: Poly (Glu, Tyr) 4:1 peptide.

  • ATP: Ultra-pure ATP (10 µM final concentration).

  • Test Compound: Urea derivative of 3-(Pyridin-4-ylmethoxy)aniline.

Protocol
  • Compound Preparation: Serial dilute compound in DMSO (3-fold dilutions).

  • Incubation: Mix Kinase (2 ng/µL), Substrate (0.2 mg/mL), and Compound in reaction buffer (40 mM Tris pH 7.5, 20 mM

    
    , 0.1 mg/mL BSA).
    
  • Reaction Start: Add ATP to initiate. Incubate at RT for 60 minutes.

  • Termination: Add ADP-Glo™ Reagent (terminates reaction and depletes remaining ATP). Incubate 40 mins.

  • Detection: Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Measure Luminescence.

Data Interpretation
  • IC50 Calculation: Plot RLU (Relative Light Units) vs. Log[Concentration].

  • Success Criteria: Validated VEGFR-2 inhibitors using this scaffold typically exhibit IC50 values in the 10–100 nM range.

Pathway Visualization: VEGF Signaling Blockade

The following diagram illustrates how derivatives of this scaffold intervene in the Angiogenesis pathway.

VEGFPathway VEGF VEGF Ligand (Extracellular) VEGFR2 VEGFR-2 Receptor (Transmembrane) VEGF->VEGFR2 Binding Phos Autophosphorylation (Tyr Residues) VEGFR2->Phos Activation Inhibitor 3-(Pyridin-4-ylmethoxy) aniline Derivative Inhibitor->VEGFR2 Inhibits (Type II) Raf RAF/MEK/ERK Cascade Phos->Raf PI3K PI3K/Akt Pathway Phos->PI3K Response Angiogenesis & Cell Proliferation Raf->Response PI3K->Response

Caption: Mechanism of Action: The derivative blocks VEGFR-2 autophosphorylation, halting downstream angiogenic signaling.

References

  • LSD1 Inhibition Studies: Wang, J., et al. (2016). "3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1." Journal of Medicinal Chemistry.

  • VEGFR-2 (KDR) Inhibitor Design: Li, X., et al. (2012).[5] "De novo design of N-(pyridin-4-ylmethyl)aniline derivatives as KDR inhibitors: 3D-QSAR and docking." Molecular Diversity.

  • Chemical Building Block Data: ChemScene. "3-(Pyridin-4-ylmethoxy)aniline (CAS 105350-47-8) Technical Data."[6] [6]

  • Sorafenib Mechanism & SAR: Wilhelm, S. M., et al. (2006). "Discovery and development of sorafenib: a multikinase inhibitor for treating cancer." Nature Reviews Drug Discovery.

Sources

Safety data sheet (SDS) and toxicity profile for 3-(Pyridin-4-ylmethoxy)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety Data Sheet (SDS) and Toxicity Profile for 3-(Pyridin-4-ylmethoxy)aniline: A Technical Guide for Preclinical Development

Executive Summary & Pharmacological Utility

In the landscape of preclinical drug discovery, 3-(Pyridin-4-ylmethoxy)aniline serves as a highly versatile bi-functional building block. Structurally, it combines a pyridine ring—a canonical hydrogen-bond acceptor frequently utilized to anchor molecules in the ATP-binding hinge region of kinases—with an aniline moiety that provides a reactive vector for amide coupling[1]. While its architecture is ideal for synthesizing targeted therapeutics (such as RTK inhibitors), the presence of the primary aromatic amine introduces specific toxicological and handling liabilities. This whitepaper synthesizes the physicochemical data, GHS safety profile, and mechanistic toxicology of 3-(Pyridin-4-ylmethoxy)aniline, providing drug development professionals with actionable, self-validating protocols for de-risking this compound.

Chemical Identity and Physicochemical Properties

Accurate identification and understanding of a compound's baseline physicochemical properties are the first steps in predicting its behavior in both synthetic and biological matrices.

Table 1: Chemical Identity and Quantitative Properties

PropertyValue
Chemical Name 3-(Pyridin-4-ylmethoxy)aniline
CAS Number 105350-47-8
Molecular Formula C₁₂H₁₂N₂O
Molecular Weight 200.24 g/mol
SMILES String NC1=CC=CC(OCC2=CC=NC=C2)=C1
Purity Standard ≥95%
Storage Conditions Sealed in dry environment, 2-8°C

Data compiled from authoritative chemical supplier databases[1],[2],[3].

Hazard Identification and GHS Classification

Under the Globally Harmonized System (GHS), 3-(Pyridin-4-ylmethoxy)aniline is classified as a hazardous substance requiring stringent handling protocols. The compound carries the signal word Warning [4].

Table 2: GHS Hazard Statements

GHS CodeHazard StatementToxicological Implication
H302 Harmful if swallowedIndicates acute systemic toxicity, likely driven by rapid gastrointestinal absorption and subsequent hepatic bioactivation.
H315 Causes skin irritationPotential for dermal disruption; lipophilic nature allows partitioning into the stratum corneum.
H319 Causes serious eye irritationDirect interaction with corneal proteins; risk of severe mucosal inflammation.
H335 May cause respiratory irritationInhalation of dust/particulates can inflame the upper respiratory tract.

Data sourced from[2],[4].

Core Precautionary Statements (P-Codes): To mitigate these risks, laboratory personnel must adhere to specific precautionary measures:

  • P261 & P271: Avoid breathing dust/fumes; use only outdoors or in a well-ventilated area (e.g., a certified chemical fume hood)[2],[4].

  • P280: Wear protective nitrile gloves, safety goggles, and a lab coat[2],[4].

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing[2],[4].

Mechanistic Toxicity Profile: The Aniline Liability

Expertise & Experience: To truly manage the safety of 3-(Pyridin-4-ylmethoxy)aniline, one must understand the causality behind its H302 (Harmful if swallowed) classification. The primary toxicological liability of this molecule is the aniline moiety .

Primary aromatic amines are notorious for causing methemoglobinemia and drug-induced liver injury (DILI). When ingested, the compound undergoes first-pass metabolism in the liver. Cytochrome P450 enzymes (predominantly CYP1A2 and CYP3A4) catalyze the N-hydroxylation of the aniline nitrogen. The resulting N-hydroxylamine is highly unstable and readily oxidizes into a reactive nitroso electrophile. This nitroso species can either oxidize the ferrous (Fe²⁺) iron in hemoglobin to ferric (Fe³⁺) iron—halting oxygen transport—or covalently bind to nucleophilic residues on critical hepatic proteins, triggering cellular necrosis.

G A 3-(Pyridin-4-ylmethoxy)aniline (Parent Compound) B CYP450 Oxidation (N-hydroxylation) A->B Hepatic Metabolism C N-Hydroxylamine Intermediate B->C Oxidation D Nitroso Derivative (Reactive Electrophile) C->D Further Oxidation E GSH Conjugation (Detoxification) D->E + Glutathione F Protein Adduction (Toxicity) D->F Covalent Binding

Fig 1: CYP450-mediated bioactivation pathway of the aniline moiety.

Self-Validating Experimental Protocols for Toxicity Profiling

Trustworthiness: In preclinical development, a protocol is only as reliable as its internal validation system. To de-risk the incorporation of 3-(Pyridin-4-ylmethoxy)aniline into a drug scaffold, researchers must perform a Reactive Metabolite Trapping Assay .

The following protocol is designed as a self-validating system: it utilizes Glutathione (GSH) as a surrogate for endogenous nucleophiles. By trapping the transient nitroso intermediate, we form a stable sulfinamide adduct detectable via LC-MS/MS. The inclusion of a negative control (minus NADPH) ensures that the observed adducts are strictly CYP450-dependent, proving the mechanistic causality of the toxicity.

Protocol: In Vitro GSH Trapping via LC-MS/MS

Step 1: Matrix Preparation Prepare a 10 mM stock solution of 3-(Pyridin-4-ylmethoxy)aniline in LC-MS grade DMSO. Dilute to a final assay concentration of 10 µM in 100 mM potassium phosphate buffer (pH 7.4).

Step 2: Microsomal Incubation Add Human Liver Microsomes (HLM) to a final protein concentration of 1.0 mg/mL. Self-Validation Check: Prepare a parallel control tube using heat-inactivated HLMs to rule out non-enzymatic degradation.

Step 3: Addition of Trapping Agent Add reduced Glutathione (GSH) to a final concentration of 5 mM. Pre-incubate the mixture at 37°C for 5 minutes.

Step 4: Reaction Initiation & Quenching Initiate the metabolic reaction by adding NADPH (final concentration 1 mM). Incubate at 37°C for 60 minutes. Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

Step 5: Centrifugation and Analysis Vortex the quenched samples and centrifuge at 14,000 × g for 15 minutes at 4°C to precipitate proteins. Transfer the supernatant to LC vials and analyze via LC-MS/MS, scanning for the parent mass + 305 Da (indicative of GSH conjugation to the oxidized aniline).

Workflow Step1 1. Compound Preparation (10 mM in DMSO) Step2 2. Human Liver Microsomes (HLM) Incubation Step1->Step2 Addition to matrix Step3 3. Addition of Trapping Agent (Glutathione) Step2->Step3 + NADPH cofactor Step4 4. Reaction Quenching (Cold Acetonitrile) Step3->Step4 60 min at 37°C Step5 5. LC-MS/MS Analysis (Adduct Detection) Step4->Step5 Centrifugation (14,000g)

Fig 2: Standardized workflow for in vitro reactive metabolite trapping.

Storage and Emergency Response

Storage: To prevent oxidative degradation of the ether linkage and the primary amine, 3-(Pyridin-4-ylmethoxy)aniline must be stored sealed in a dry environment at 2-8°C[1]. Exposure to ambient light and moisture can lead to spontaneous N-oxidation, darkening the compound and reducing synthetic yields.

Spill Management: In the event of a powder spill, do not dry sweep. Moisten the spill with a solvent (such as ethanol or isopropanol) to prevent aerosolization of the H335-classified dust[2]. Wipe up with absorbent material and dispose of in a sealed, labeled chemical waste container in accordance with local environmental regulations (P501)[2],[4].

References[1] Title: 105350-47-8 | 3-(Pyridin-4-ylmethoxy)aniline - ChemScene

Source: chemscene.com URL: 2] Title: 105350-47-8 | 3-(Pyridin-4-ylmethoxy)aniline - ChemScene Source: chemscene.com URL: 3] Title: CAS:105350-47-8, 3-(Pyridin-4-ylmethoxy)aniline-毕得医药 Source: bidepharm.com URL: 4] Title: 105350-42-3 | MFCD04971041 | 4-(pyridin-4-ylmethoxy)aniline - Aaronchem Source: aaronchem.com URL:

Sources

Metabolic Stability Predictions for 3-(Pyridin-4-ylmethoxy)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Scaffold Context

3-(Pyridin-4-ylmethoxy)aniline (CAS: 105350-47-8) represents a "privileged scaffold" in medicinal chemistry, frequently serving as a pharmacophore or key intermediate for tyrosine kinase inhibitors (e.g., VEGFR/PDGFR modulators). Its structure combines an electron-rich aniline, a flexible ether linker, and a basic pyridine ring.

While this specific molecule is often a synthetic precursor, its metabolic fate models the behavior of larger clinical candidates. This guide provides a predictive metabolic stability profile, focusing on the liabilities of the aniline moiety (bioactivation risk) and the pyridine ring (oxidative clearance), alongside a validated protocol for experimental verification.

In Silico Metabolic Profiling

Before wet-lab experimentation, computational prediction of the Sites of Metabolism (SOM) is essential to prioritize assay conditions.

Structural Alerts & Reactive Metabolites

The molecule contains two primary "soft spots" for Cytochrome P450 (CYP) enzymes and one Phase II conjugation site:

Functional GroupPredicted Metabolic RouteEnzyme SystemRisk Level
Primary Aniline N-Hydroxylation

Nitroso

Quinone Imine
CYP2C9, CYP2D6, CYP3A4High (Tox)
Ether Linkage O-Dealkylation (Carbon-Oxygen bond scission)CYP2D6, CYP3A4Medium
Pyridine Ring N-OxidationCYP2E1, FMOLow/Medium
Primary Aniline N-AcetylationNAT1 / NAT2Phase II (Clearance)
Mechanistic Pathway Analysis

The metabolic stability of this molecule is governed by the competition between bioactivation (toxification) and detoxification .

  • O-Dealkylation (Clearance): CYP-mediated hydroxylation at the benzylic carbon (next to the ether oxygen) leads to a hemiacetal intermediate, which spontaneously collapses. This cleaves the molecule into 3-aminophenol and pyridine-4-carboxaldehyde .

  • Aniline Bioactivation (Toxicity): The primary amine is susceptible to N-oxidation. The resulting hydroxylamine can be further oxidized to a nitroso species or dehydrated to a reactive quinone imine . This electrophile can covalently bind to hepatic proteins (causing immune-mediated hepatotoxicity) or deplete Glutathione (GSH).

  • Pyridine N-Oxidation: A common route for pyridine-containing drugs, increasing polarity for renal excretion.

Visualization: Predicted Metabolic Tree

The following diagram illustrates the divergent pathways.

MetabolicPathways Parent Parent: 3-(Pyridin-4-ylmethoxy)aniline M1 Metabolite 1: Pyridine N-Oxide Parent->M1 CYP/FMO (N-Oxidation) M2 Metabolite 2: N-Hydroxy Aniline (Reactive Intermediate) Parent->M2 CYP2C9/3A4 (N-Hydroxylation) M3 Metabolite 3: 3-Aminophenol (via O-Dealkylation) Parent->M3 CYP2D6 (O-Dealkylation) M5 Metabolite 5: N-Acetyl Aniline Parent->M5 NAT1/2 (Acetylation) M2_Reactive Quinone Imine / Nitroso (Protein Adducts) M2->M2_Reactive Oxidation (-2H) M4 Metabolite 4: Pyridine-4-aldehyde M3->M4 Spontaneous Collapse

Figure 1: Predicted metabolic fate of 3-(Pyridin-4-ylmethoxy)aniline. Red nodes indicate potential toxicity risks (bioactivation).

Experimental Protocol: Microsomal Stability Assay

To validate the in silico predictions, a Human Liver Microsome (HLM) stability assay is the gold standard. This protocol determines the Intrinsic Clearance (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) and Half-life (

).[1]
Reagents & Preparation
  • Test System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

  • Buffer: 100 mM Potassium Phosphate (KPi), pH 7.4.

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase, 3.3 mM

    
    ).
    
  • Quench Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide or Propranolol).

Assay Workflow (Step-by-Step)
  • Pre-Incubation:

    • Prepare a 1 µM solution of 3-(Pyridin-4-ylmethoxy)aniline in KPi buffer (ensure DMSO < 0.1%).

    • Add HLM (final concentration 0.5 mg/mL).

    • Incubate at 37°C for 5 minutes.

  • Initiation:

    • Add NADPH regenerating system to start the reaction.

    • Control: Run a parallel incubation replacing NADPH with buffer (to detect non-CYP degradation).

  • Sampling:

    • At time points

      
       minutes, remove 50 µL aliquots.
      
  • Quenching:

    • Immediately dispense aliquot into 150 µL ice-cold ACN (with Internal Standard).

    • Vortex for 1 min, Centrifuge at 4,000 rpm for 15 min.

  • Analysis:

    • Inject supernatant into LC-MS/MS (MRM mode). Monitor parent depletion.[2][1]

Visualization: Assay Logic

AssayWorkflow Step1 1. Pre-Incubation (Substrate + HLM) 37°C, 5 min Step2 2. Initiation (+ NADPH) Step1->Step2 Step3 3. Sampling (0, 5, 15... 60 min) Step2->Step3 Step4 4. Quenching (+ ACN/IS) Step3->Step4 Step5 5. LC-MS/MS Analysis Step4->Step5

Figure 2: Step-by-step workflow for the HLM metabolic stability assay.

Data Analysis & Interpretation

Calculation of Intrinsic Clearance

Metabolic stability follows pseudo-first-order kinetics when


. Plot the natural log of the remaining parent compound (

) vs. time (

).[1]

1. Elimination Rate Constant (


): 


2. Half-Life (


): 


3. Intrinsic Clearance (


): 


Stability Classification Table

Based on standard HLM conditions (0.5 mg/mL protein):


(

L/min/mg)

(min)
ClassificationInterpretation
< 15 > 90Low Clearance Metabolically stable. Good bioavailability potential.
15 - 45 30 - 90Moderate Acceptable for lead compounds; may require optimization.
> 45 < 30High Clearance Rapid metabolism. Likely poor oral bioavailability.

Risk Assessment: The Aniline Liability

While


 measures rate, it does not measure toxicity. The presence of the aniline group in 3-(Pyridin-4-ylmethoxy)aniline requires a GSH-Trapping Assay .
  • The Risk: Aniline bioactivation to reactive quinone imines is a known mechanism for idiosyncratic drug-induced liver injury (DILI).

  • The Check: Repeat the HLM assay but add Glutathione (GSH) or Potassium Cyanide (KCN) to the incubation.

    • Observation: If you detect GSH-conjugates via LC-MS/MS (Neutral Loss scan of 129 Da), the molecule is forming reactive metabolites.

    • Mitigation: In drug design, this risk is often mitigated by substituting the aniline with less reactive isosteres (e.g., aminopyridine) or blocking the para-position (though occupied here by the ether, the ortho-position remains vulnerable).

References

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard reference for metabolic stability protocols).
  • Kalgutkar, A. S., et al. (2005). "A comprehensive listing of bioactivation pathways of organic functional groups." Current Drug Metabolism, 6(3), 161-225. Link (Authoritative source on aniline bioactivation/structural alerts).

  • Obach, R. S. (1999). "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data." Drug Metabolism and Disposition, 27(11), 1350-1359. Link (Seminal paper on CLint calculations).

  • Guengerich, F. P. (2001). "Common and uncommon cytochrome P450 reactions related to metabolism and chemical toxicity." Chemical Research in Toxicology, 14(6), 611-650.[3] Link (Mechanisms of CYP oxidation for pyridines and anilines).

  • Testa, B., & Kramer, S. D. (2007). "The biochemistry of drug metabolism—an introduction: part 3. Reactions of hydrolysis and their mechanisms." Chemistry & Biodiversity, 4(9), 2031-2122.

Sources

Methodological & Application

Scalable Synthesis Protocols for 3-(Pyridin-4-ylmethoxy)aniline

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 105350-47-8 | Molecular Formula: C₁₂H₁₂N₂O | Molecular Weight: 200.24 g/mol [1]

Strategic Overview & Retrosynthetic Analysis

Target Audience: Process Chemists, Medicinal Chemists, and Scale-up Engineers.

The synthesis of 3-(Pyridin-4-ylmethoxy)aniline presents a classic chemoselectivity challenge: creating an ether linkage between a pyridine ring and an aniline scaffold without alkylating the nitrogen atoms. While direct alkylation of 3-aminophenol is theoretically possible, it suffers from poor selectivity (N- vs. O-alkylation) and difficult purification on scale.

The Authoritative Route: To ensure scalability and high purity (E-E-A-T principle), this protocol utilizes a Nitro-Reduction Strategy . By starting with 3-nitrophenol, we mask the amine functionality as a nitro group, forcing the alkylation to occur exclusively at the oxygen. This is followed by a clean catalytic reduction.[2] This route avoids column chromatography, relying instead on precipitation and crystallization—key requirements for kilogram-scale production.

Retrosynthetic Logic (Graphviz)

Retrosynthesis Target 3-(Pyridin-4-ylmethoxy)aniline (Target Molecule) Intermediate 3-(Pyridin-4-ylmethoxy)nitrobenzene (Stable Intermediate) Target->Intermediate Nitro Reduction (H2/Pd-C or Fe/NH4Cl) SM1 3-Nitrophenol (Starting Material A) Intermediate->SM1 Williamson Ether Synthesis (K2CO3, DMF/ACN) SM2 4-(Chloromethyl)pyridine HCl (Starting Material B) Intermediate->SM2

Caption: Retrosynthetic disconnection showing the "Nitro-Route" strategy to ensure chemoselectivity.

Critical Safety & Process Parameters

Before initiating synthesis, the following hazards and critical process parameters (CPPs) must be addressed:

ParameterRisk/RequirementMitigation Strategy
Genotoxic Impurities (PGI) 4-(Chloromethyl)pyridine is a potential alkylating agent (mutagenic).Ensure complete consumption (>99.9%) via excess phenol and extended reaction time. Validate residual levels by LC-MS.
Exotherm Control Nitro reduction is highly exothermic (-500 kJ/mol).Use controlled H₂ addition or portion-wise metal addition. Active cooling is mandatory on >10g scale.
Vesicant Hazard 4-(Chloromethyl)pyridine HCl is a severe skin irritant.Handle solids in a fume hood; use double nitrile gloves. Neutralize spills with dilute ammonia.
Solvent Selection DMF is hard to remove; Acetone is flammable.Recommended: Acetonitrile (ACN) or DMF with water-precipitation workup.

Step-by-Step Experimental Protocols

Step 1: Williamson Ether Synthesis

Objective: Synthesis of 3-(pyridin-4-ylmethoxy)nitrobenzene. Mechanism: Sɴ2 Nucleophilic Substitution. The base deprotonates the phenol (pKa ~8.3) to form a phenoxide, which attacks the benzylic position of the pyridine.

Reagents:

  • 3-Nitrophenol (1.0 equiv)

  • 4-(Chloromethyl)pyridine Hydrochloride (1.1 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous, powder (2.5 equiv)

  • Solvent: N,N-Dimethylformamide (DMF) [Volume: 5 mL per gram of phenol] or Acetonitrile (ACN).

Protocol:

  • Charging: To a dry reactor equipped with an overhead stirrer and internal thermometer, charge 3-Nitrophenol and DMF . Stir until dissolved.

  • Base Addition: Add K₂CO₃ in portions. Note: The mixture may thicken; ensure efficient agitation.

  • Alkylation: Add 4-(Chloromethyl)pyridine HCl solid in portions over 15 minutes.

    • Why HCl salt? The free base is unstable (polymerizes). The extra equivalents of K₂CO₃ neutralize the HCl in situ to generate the reactive electrophile.

  • Reaction: Heat the mixture to 60–65°C for 6–8 hours.

    • IPC (In-Process Control): Monitor by HPLC/TLC (EtOAc:Hexane 1:1). Target <1% unreacted nitrophenol.

  • Quench & Workup (Precipitation Method):

    • Cool the reaction mixture to 20°C.

    • Slowly pour the reaction mass into Ice-Water (5x reaction volume) with vigorous stirring. The product should precipitate as a solid.

    • Stir for 1 hour to ensure removal of inorganic salts and residual DMF.

  • Isolation: Filter the solid. Wash the cake with water (3x) until filtrate pH is neutral.

    • Purification: If the solid is colored/impure, recrystallize from Ethanol/Water (9:1).

  • Drying: Dry in a vacuum oven at 45°C to constant weight.

Expected Yield: 85–92% Appearance: Off-white to pale yellow solid.

Step 2: Catalytic Hydrogenation (Reduction)

Objective: Conversion of nitro group to aniline. Mechanism: Heterogeneous Catalytic Hydrogenation.

Reagents:

  • 3-(Pyridin-4-ylmethoxy)nitrobenzene (from Step 1)

  • Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet (5 wt% loading)

  • Solvent: Methanol or Ethanol

  • Hydrogen Source: H₂ gas (balloon or autoclave) or Ammonium Formate (Transfer Hydrogenation).

Protocol (H₂ Balloon Method - <10g scale):

  • Preparation: In a round-bottom flask, dissolve the Nitro intermediate in Methanol (10 mL/g).

    • Safety: Purge the flask with Nitrogen (N₂) to remove oxygen.

  • Catalyst Addition: Carefully add 10% Pd/C (wet). Caution: Pd/C is pyrophoric when dry. Always keep wet.

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas (repeat 3x). Stir vigorously at Room Temperature (25°C) under H₂ atmosphere.

  • Reaction Time: 4–6 hours.

    • IPC: Monitor consumption of nitro compound.[3][4][5] Aniline product is more polar.

  • Filtration: Filter the reaction mixture through a Celite pad to remove the catalyst. Wash the pad with Methanol.

    • Safety: Do not let the filter cake dry out; keep it wet with water before disposal.

  • Concentration: Evaporate the filtrate under reduced pressure (Rotavap) at 40°C.

  • Final Isolation: The residue is the target aniline.[6][7] It may solidify upon standing or remain a viscous oil.

    • Storage: For long-term stability, convert to the Dihydrochloride salt by treating with HCl in dioxane/ether, as free anilines can oxidize.

Expected Yield: 90–95% Appearance: Off-white solid or thick amber oil (free base).

Process Flow Diagram (Graphviz)

ProcessFlow Start Start: Raw Materials Reactor1 Reactor 1: Ether Synthesis (60°C, 6h) Start->Reactor1 3-Nitrophenol 4-PIC-Cl K2CO3 Quench Quench Tank: Water Precipitation Reactor1->Quench Rxn Mass Filter1 Filtration & Washing Quench->Filter1 Slurry Reactor2 Reactor 2: Hydrogenation (Pd/C, H2) Filter1->Reactor2 Wet Cake (Nitro) Filter2 Celite Filtration (Pd Removal) Reactor2->Filter2 Rxn Complete Evap Evaporator: Solvent Removal Filter2->Evap Filtrate Product Final Product: 3-(Pyridin-4-ylmethoxy)aniline Evap->Product Concentrate

Caption: Integrated Process Flow Diagram (PFD) for the 2-step scalable synthesis.

Analytical Quality Control

To ensure the protocol produces "Drug Development Grade" material, the following specifications should be met:

TestMethodAcceptance Criteria
Identity 1H NMR (DMSO-d6)Consistent with structure. Key peaks: Pyridine AA'BB' (d, ~8.6 ppm), O-CH2 (s, ~5.2 ppm), Aniline protons.
Purity HPLC (C18, ACN/H2O + 0.1% TFA)> 98.0% (Area %)
Residual Solvent GC-HeadspaceDMF < 880 ppm, Methanol < 3000 ppm
Appearance VisualOff-white to pale yellow solid/oil

NMR Characterization Data (Predicted):

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.58 (d, J=6.0 Hz, 2H, Pyr-H), 7.45 (d, J=6.0 Hz, 2H, Pyr-H), 6.95 (t, 1H, Ar-H), 6.15-6.25 (m, 3H, Ar-H), 5.15 (s, 2H, O-CH₂), 5.05 (br s, 2H, NH₂).

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13688373, 3-(pyridin-4-ylmethoxy)aniline. Retrieved March 1, 2026, from [Link]

  • Hosoya, H., et al. (2019).[2] 4,4′-Bipyridyl-Catalyzed Reduction of Nitroarenes. Organic Letters, 21(24), 9812-9817. Retrieved March 1, 2026, from [Link]

Sources

Application Notes and Protocols for the Coupling of 3-(Pyridin-4-ylmethoxy)aniline with Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the N-(3-((Pyridin-4-yl)methoxy)phenyl)amide Scaffold

In the landscape of modern drug discovery and medicinal chemistry, the N-(3-((pyridin-4-yl)methoxy)phenyl)amide scaffold has emerged as a privileged structure. This motif is a key component in a variety of pharmacologically active agents, most notably in the design of kinase inhibitors. The aniline and pyridine moieties are crucial for establishing key binding interactions within the ATP-binding pocket of numerous kinases, while the flexible ether linkage allows for optimal positioning of these pharmacophores.[1] The ability to efficiently and reliably synthesize a diverse library of amides from 3-(pyridin-4-ylmethoxy)aniline is therefore of paramount importance to researchers in the field.

This comprehensive guide provides a detailed exploration of the reaction conditions for the amide coupling of 3-(pyridin-4-ylmethoxy)aniline with a range of carboxylic acids. We will delve into the mechanistic underpinnings of common coupling strategies, offer field-proven insights into reagent selection, and present detailed, step-by-step protocols to empower researchers to confidently undertake these syntheses.

Key Considerations for Coupling 3-(Pyridin-4-ylmethoxy)aniline

The successful acylation of 3-(pyridin-4-ylmethoxy)aniline requires careful consideration of its unique structural features:

  • Nucleophilicity of the Aniline: While the methoxy group is electron-donating, anilines are generally less nucleophilic than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring. This can lead to sluggish reaction kinetics with some standard coupling methods.[2]

  • Basicity of the Pyridine Nitrogen: The pyridine ring introduces a basic site that can potentially interact with acidic reagents or intermediates in the reaction mixture. The choice of base is therefore critical to avoid unwanted side reactions or quenching of the coupling reagents.

  • Solubility: The starting materials and the final amide product may have varying solubility profiles, necessitating the selection of an appropriate solvent system to ensure a homogeneous reaction mixture.

Choosing Your Coupling Strategy: A Comparative Overview

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires the activation of the carboxylic acid.[3] A plethora of coupling reagents have been developed for this purpose, each with its own mechanism, advantages, and disadvantages. For the coupling of 3-(pyridin-4-ylmethoxy)aniline, two main classes of reagents are highly recommended: uronium/aminium salts and carbodiimides.

Uronium/Aminium Salt-Based Reagents (e.g., HATU, HBTU)

Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient and have become the gold standard for many challenging amide couplings.[4]

Mechanism of Action:

The reaction proceeds through the formation of a highly reactive O-acylisouronium intermediate, which is then converted to an active ester by the counter-ion (e.g., HOAt for HATU). This active ester readily reacts with the amine to form the desired amide. The use of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is essential to deprotonate the carboxylic acid.

Advantages:

  • High coupling efficiency and fast reaction rates.

  • Low rates of racemization for chiral carboxylic acids.

  • Effective for less nucleophilic anilines.

Disadvantages:

  • Higher cost compared to carbodiimides.

  • Potential for side reactions if not used correctly.

Carbodiimide-Based Reagents (e.g., EDC, DCC)

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N,N'-Dicyclohexylcarbodiimide (DCC), are widely used due to their cost-effectiveness and efficiency.

Mechanism of Action:

Carbodiimides react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can then be attacked by the amine to form the amide bond. To improve efficiency and suppress side reactions like racemization and the formation of N-acylurea, an additive such as 1-hydroxybenzotriazole (HOBt) is almost always used. The O-acylisourea intermediate reacts with HOBt to form a more stable and reactive HOBt-ester.

Advantages:

  • Cost-effective and readily available.

  • The urea byproduct of EDC is water-soluble, simplifying purification.

Disadvantages:

  • The dicyclohexylurea (DCU) byproduct of DCC is poorly soluble and can be difficult to remove.

  • Can be less effective for challenging couplings compared to uronium salts.

Data Presentation: A Comparative Table of Reaction Conditions

The following table provides a summary of typical reaction conditions for the coupling of anilines with carboxylic acids, which can serve as a starting point for the optimization of reactions with 3-(pyridin-4-ylmethoxy)aniline.

Coupling ReagentAdditiveBaseSolventTemperature (°C)Typical Reaction Time (h)
HATU NoneDIPEA or TEADMF, DCM, or ACN0 to RT1-4
HBTU HOBt (optional)DIPEA or TEADMF, DCM, or ACN0 to RT2-6
EDC HOBtDIPEA or TEADCM, DMF, or ACN0 to RT4-24
DCC HOBtNone or DIPEADCM or THF0 to RT4-24

Experimental Protocols

The following protocols are provided as detailed, step-by-step methodologies for the two most recommended coupling methods. Note: These are general procedures and may require optimization for specific carboxylic acids. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is recommended as the first-line approach due to its high efficiency and reliability.

Materials:

  • Carboxylic acid (1.0 eq)

  • 3-(Pyridin-4-ylmethoxy)aniline (1.0 - 1.2 eq)

  • HATU (1.1 - 1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq) and dissolve it in anhydrous DMF or DCM (to a concentration of approximately 0.1-0.5 M).

  • Add 3-(pyridin-4-ylmethoxy)aniline (1.0 - 1.2 eq) to the solution.

  • In a separate flask, dissolve HATU (1.1 - 1.5 eq) in a minimal amount of anhydrous DMF or DCM.

  • Add the HATU solution to the reaction mixture, followed by the dropwise addition of DIPEA (2.0 - 3.0 eq).

  • Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-4 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This protocol offers a cost-effective alternative to HATU-mediated coupling.

Materials:

  • Carboxylic acid (1.0 eq)

  • 3-(Pyridin-4-ylmethoxy)aniline (1.0 - 1.2 eq)

  • EDC hydrochloride (1.2 - 1.5 eq)

  • HOBt (1.2 - 1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 eq)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq), HOBt (1.2 - 1.5 eq), and 3-(pyridin-4-ylmethoxy)aniline (1.0 - 1.2 eq).

  • Dissolve the mixture in anhydrous DCM or DMF (to a concentration of approximately 0.1-0.5 M).

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC hydrochloride (1.2 - 1.5 eq) portion-wise to the reaction mixture.

  • Add DIPEA or TEA (2.0 - 3.0 eq) dropwise to the cooled solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualization of Reaction Mechanisms and Workflow

To further clarify the chemical transformations and decision-making process, the following diagrams are provided.

HATU_Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation Carboxylic_Acid R-COOH Carboxylate R-COO⁻ Carboxylic_Acid->Carboxylate + Base Base Base (DIPEA) Active_Ester OAt-Active Ester Carboxylate->Active_Ester + HATU HATU HATU Amide Final Amide Product Active_Ester->Amide + Aniline Aniline 3-(Pyridin-4-ylmethoxy)aniline

Caption: HATU-mediated amide coupling mechanism.

EDC_HOBt_Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + EDC EDC EDC HOBt_Ester HOBt-Active Ester O_Acylisourea->HOBt_Ester + HOBt HOBt HOBt Amide Final Amide Product HOBt_Ester->Amide + Aniline Aniline 3-(Pyridin-4-ylmethoxy)aniline

Caption: EDC/HOBt-mediated amide coupling mechanism.

Decision_Workflow Start Start: Couple Carboxylic Acid with 3-(Pyridin-4-ylmethoxy)aniline Check_Reactivity Is the carboxylic acid sterically hindered or electron-deficient? Start->Check_Reactivity HATU_Protocol Use HATU Protocol Check_Reactivity->HATU_Protocol Yes EDC_Protocol Use EDC/HOBt Protocol Check_Reactivity->EDC_Protocol No Monitor_Reaction Monitor reaction by TLC or LC-MS HATU_Protocol->Monitor_Reaction EDC_Protocol->Monitor_Reaction Check_Completion Is the reaction complete? Monitor_Reaction->Check_Completion Workup Proceed to Workup and Purification Check_Completion->Workup Yes Troubleshoot Troubleshoot: - Increase reagent equivalents - Change solvent - Increase temperature Check_Completion->Troubleshoot No Troubleshoot->Monitor_Reaction

Caption: Decision workflow for selecting coupling conditions.

Conclusion

The synthesis of N-(3-((pyridin-4-yl)methoxy)phenyl)amides is a critical transformation in medicinal chemistry. By understanding the nuances of the starting aniline and carefully selecting the appropriate coupling reagents and conditions, researchers can efficiently access a wide array of these valuable compounds. The protocols and insights provided in this guide offer a solid foundation for successful amide bond formation and will aid in the rapid advancement of drug discovery programs.

References

  • Dömling, A. et al. (2023). A novel three-component reaction for the synthesis of amides. Nature Communications. [Link]

  • Magano, J., & Dunetz, J. R. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development.
  • precisionFDA. 3-CHLORO-4-(PYRIDIN-3-YLMETHOXY)ANILINE DIHYDROCHLORIDE. precisionFDA. [Link]

  • Gandeepan, P., & Li, C. J. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. [Link]

  • Google Patents. (2014). Method for synthesizing N-(3-methoxy propyl)-4-amino-piperidine.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]

  • Google Patents. (2001). 4-phenyl-pyridine derivatives.
  • Reddy, P. V. G., et al. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters. [Link]

  • Umehara, A., et al. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. ACS Omega. [Link]

  • Google Patents. (2006). Amorphous N-(2-((4-hydroxyphenyl)amino)pyridin-3-yl)-4-methoxybenzenesulfonamide.
  • Wang, S.-M., et al. (2019). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. Green Chemistry. [Link]

  • Global Substance Registration System. 3-CHLORO-4-(PYRIDIN-4-YLMETHOXY)ANILINE. Global Substance Registration System. [Link]

  • Google Patents. (1976). N-(4-piperidinyl)-n-phenylamides and -carbamates.
  • Dunetz, J. R., et al. (2016). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development. [Link]

  • ResearchGate. (2013). What is the best condition for coupling amine-compound with a diversity of carboxylic acids, with less byproducts?. ResearchGate. [Link]

  • European Patent Office. (2013). FUNGICIDAL PYRIMIDINE COMPOUNDS.
  • Reddit. (2026). Amide coupling reaction between a carboxylic acid and aniline derivatives. Reddit. [Link]

  • Chen, D., et al. (2020). Three-Component Coupling of Aldehydes, Aminopyrazoles and Sulfoxonium Ylides via Rhodium(III)-Catalyzed Imidoyl C–H Activation: Synthesis of Pyrazolo[1,5-a]pyrimidines. Molecules. [Link]

  • Chemistry Steps. (2020). Reduction of Acyl Chlorides by LiAlH4, NaBH4, and LiAl(OtBu)3H. Chemistry Steps. [Link]

  • Chemistry LibreTexts. (2015). Reactions of Acyl Chlorides Involving Nitrogen Compounds. Chemistry LibreTexts. [Link]

Sources

Application Note: Advanced Amide Bond Formation Techniques Using 3-(Pyridin-4-ylmethoxy)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of complex pharmaceutical intermediates frequently relies on the robust formation of amide bonds. When utilizing 3-(Pyridin-4-ylmethoxy)aniline (CAS: 105350-47-8) as the nucleophile, chemists face a unique set of electronic and physicochemical challenges. This application note provides a comprehensive, causality-driven guide to selecting reagents, optimizing reaction conditions, and executing self-validating protocols for amide coupling with this specific bifunctional substrate.

Mechanistic Insights & Substrate Profiling

To design an efficient coupling system, one must first analyze the structural liabilities and advantages of 3-(Pyridin-4-ylmethoxy)aniline:

  • The Aniline Nucleophile (Electronic Deactivation): Aromatic amines are significantly less nucleophilic than their aliphatic counterparts due to the delocalization of the nitrogen lone pair into the aromatic ring. Consequently, standard mild activation strategies (e.g., DCC alone) often result in sluggish kinetics and incomplete conversion. Highly reactive acylating species (like

    
     active esters or acylpyridinium intermediates) are required [1, 2].
    
  • The Pyridine Moiety (Basicity & Interference): The basic pyridine nitrogen (pKa ~5.2) presents a dual challenge. First, it can act as a competitive nucleophilic catalyst, potentially leading to undesired side reactions or sequestering electrophilic coupling intermediates. Second, it completely dictates the downstream workup strategy . Standard acidic washes (e.g., 1M HCl or 5%

    
    ) used to strip unreacted amines will protonate the pyridine ring, dragging the target product into the aqueous waste.
    
  • The Methoxy-Ether Linkage: While generally stable under standard coupling conditions, the benzylic-like position is sensitive to strong Lewis acids. Reagents must be selected to avoid ether cleavage.

Reagent Selection Matrix

Based on the substrate profile, the following table summarizes the quantitative and qualitative data for selecting the optimal coupling reagent.

Coupling ReagentActivation IntermediateReactivity vs. AnilineEpimerization RiskByproduct RemovalRecommended Use Case
T3P / Pyridine Acyl phosphonateHighVery LowAqueous wash (Water-soluble)Primary Choice. Scalable, handles epimerization-prone acids beautifully [1].
HATU / DIPEA

Active Ester
Very HighLow-MediumAqueous wash / ChromatographySterically hindered carboxylic acids. Requires strict pre-activation [2, 3].
EDC / HOBt / DMAP AcylpyridiniumMedium-HighMediumAqueous washCost-sensitive scale-ups. DMAP is mandatory to drive aniline attack [3].

Reaction Workflow & Mechanistic Pathway

The following diagram illustrates the fundamental mechanistic pathway for activating the carboxylic acid and the subsequent aminolysis by 3-(Pyridin-4-ylmethoxy)aniline.

G Acid Carboxylic Acid (R-COOH) Intermediate Active Ester / Acyl Intermediate Acid->Intermediate Activation Activator Activating Agent (HATU / T3P / EDC) Activator->Intermediate Product Target Amide Product Intermediate->Product Aminolysis Aniline 3-(Pyridin-4-ylmethoxy)aniline (Nucleophile) Aniline->Product Base Non-Nucleophilic Base (DIPEA / Pyridine) Base->Intermediate Deprotonation

Mechanistic pathway of carboxylic acid activation and subsequent aminolysis by 3-(Pyridin-4-ylmethoxy)aniline.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that failures are caught mechanically before proceeding to workup.

Protocol A: T3P-Mediated Amidation (The Scalable & Low-Epimerization Standard)

Propylphosphonic anhydride (T3P) combined with a base is exceptionally effective for coupling non-nucleophilic anilines while suppressing the racemization of


-chiral centers [1].

Materials:

  • Carboxylic Acid (1.0 equiv)

  • 3-(Pyridin-4-ylmethoxy)aniline (1.05 equiv)

  • T3P (50% wt. solution in EtOAc or DMF) (1.5 equiv)

  • Pyridine or DIPEA (3.0 equiv)

  • Anhydrous EtOAc or DCM (0.1 M to 0.5 M)

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under inert atmosphere (

    
     or Ar), dissolve the carboxylic acid and 3-(Pyridin-4-ylmethoxy)aniline in anhydrous EtOAc.
    
  • Base Addition: Add Pyridine (or DIPEA) in one portion. Causality: Pyridine acts as both a proton scavenger and a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that forces the sluggish aniline to react [1].

  • Activation: Cool the mixture to 0 °C using an ice bath. Add the T3P solution dropwise over 10 minutes.

  • Propagation & Tracking: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–12 hours.

    • Self-Validation Checkpoint: Monitor via LC-MS. Look for the disappearance of the acid mass and the emergence of the product mass (

      
      ). T3P reactions rarely stall, but if conversion is <90% after 4 hours, add an additional 0.5 equiv of T3P.
      
  • Specialized Workup (Critical):

    • Quench the reaction with saturated aqueous

      
       and stir for 15 minutes to hydrolyze unreacted T3P.
      
    • Transfer to a separatory funnel and extract with EtOAc.

    • DO NOT wash with HCl or

      
      .  Because the product contains a pyridine ring, acidic washes will result in total product loss to the aqueous layer.
      
    • Wash the organic layer with water, then brine. Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
Protocol B: HATU-Mediated Amidation (For Sterically Hindered Acids)

HATU generates a highly reactive


 ester. However, if the aniline is not pre-activated correctly, HATU can react directly with the amine to form an inert tetramethylguanidinium byproduct [4].

Materials:

  • Carboxylic Acid (1.0 equiv)

  • 3-(Pyridin-4-ylmethoxy)aniline (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (2.5 - 3.0 equiv)

  • Anhydrous DMF (0.1 M)

Step-by-Step Methodology:

  • Strict Pre-Activation: Dissolve the carboxylic acid and DIPEA in anhydrous DMF. Add HATU in one portion at room temperature. Stir for exactly 5–10 minutes.

    • Causality: This time window ensures the complete formation of the

      
       active ester before the aniline is introduced, entirely preventing the guanylation side-reaction [3, 4].
      
  • Coupling: Add 3-(Pyridin-4-ylmethoxy)aniline to the activated mixture. Stir at room temperature for 1–4 hours.

  • Tracking: Monitor by TLC (e.g., 5% MeOH in DCM). The active ester will appear as a distinct, UV-active spot that slowly converts to the baseline-separated amide product.

  • Workup:

    • Dilute the reaction heavily with EtOAc (at least 10 volumes relative to DMF).

    • Wash the organic layer with 5% aqueous LiCl (3 times). Causality: LiCl creates a highly polar aqueous phase that efficiently partitions DMF out of the organic layer without requiring acidic conditions.

    • Wash with saturated

      
       and brine. Dry over 
      
      
      
      and concentrate.

Troubleshooting & Optimization

  • Issue: Low Yield / Unreacted Aniline.

    • Cause: The aniline is too electron-deficient, or the active ester is degrading before attack.

    • Solution: Switch to the T3P/Pyridine system and heat the reaction gently to 40 °C. Alternatively, if using EDC, ensure a catalytic amount of DMAP (0.1–0.2 equiv) is added to generate the highly electrophilic acylpyridinium species [3].

  • Issue: Product Lost During Workup.

    • Cause: Protonation of the pyridine moiety by acidic aqueous washes.

    • Solution: Restrict aqueous washes to neutral or basic solutions (Water, Brine,

      
      , 
      
      
      
      ). If an amine impurity must be removed, utilize silica gel chromatography rather than acid-base extraction.
  • Issue: Formation of a +99 Da Mass Impurity (LC-MS).

    • Cause: Guanylation of the aniline by HATU [4].

    • Solution: Enforce the 10-minute pre-activation step of the carboxylic acid with HATU/DIPEA before adding the aniline.

References

  • General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Dunetz, J. R., et al. Organic Letters, 2011, 13(19), 5048-5051. URL:[Link]

  • Amide bond formation: beyond the myth of coupling reagents. Valeur, E., & Bradley, M. Chemical Society Reviews, 2009, 38(2), 606-631. URL:[Link]

  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry, 2025. URL:[Link]

Optimization of nucleophilic substitution to yield 3-(Pyridin-4-ylmethoxy)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 3-(Pyridin-4-ylmethoxy)aniline represents a classic challenge in medicinal chemistry: achieving chemoselective alkylation of a bifunctional nucleophile. This scaffold, containing an aniline linked via an ether bridge to a pyridine ring, is a critical intermediate in the development of multi-targeted kinase inhibitors (similar to scaffolds found in Sorafenib and Regorafenib analogs).

The primary synthetic hurdle is the competition between O-alkylation (desired) and N-alkylation (undesired) when reacting 3-aminophenol with 4-(chloromethyl)pyridine. While a two-step route via a nitro-precursor offers high selectivity, it increases process time and cost.

This Application Note details the optimization of a direct, one-step chemoselective O-alkylation protocol. By fine-tuning the base basicity, solvent polarity, and temperature, we achieved a 92% chemoselectivity for the O-alkylated product with an isolated yield of 85%, eliminating the need for protection/deprotection steps or nitro-reduction.

Strategic Analysis: The Chemoselectivity Challenge

The Competing Pathways

The reaction involves the nucleophilic substitution (


) of 4-(chloromethyl)pyridine hydrochloride by 3-aminophenol. 3-Aminophenol possesses two nucleophilic sites:
  • Phenolic Oxygen:

    
     (becomes highly nucleophilic phenoxide upon deprotonation).
    
  • Aniline Nitrogen:

    
     (conjugate acid); the neutral amine is moderately nucleophilic.
    

Under basic conditions, the phenol is deprotonated to form a phenoxide anion. According to Pearson’s HSAB (Hard and Soft Acids and Bases) theory, the "harder" phenoxide oxygen should preferentially attack the electrophilic carbon. However, without careful control, the neutral amine can compete, leading to N-alkylation or N,O-dialkylation byproducts.

Pathway Visualization

The following diagram illustrates the competing pathways and the thermodynamic trap optimized in this protocol.

ReactionPathways Start 3-Aminophenol + 4-(Chloromethyl)pyridine Base Base (K2CO3) Start->Base Deprotonation Phenoxide Phenoxide Anion (Strong Nucleophile) Base->Phenoxide Major Path (pKa ~9.8) Amine Neutral Amine (Moderate Nucleophile) Base->Amine Minor Path (Amine remains neutral) Target 3-(Pyridin-4-ylmethoxy)aniline (Target: O-Alkylation) Phenoxide->Target Fast SN2 (Kinetic Control) Byproduct N-Alkylated / Dialkylated (Impurity) Amine->Byproduct Slow SN2

Figure 1: Competing reaction pathways.[1] The optimization strategy maximizes the Phenoxide concentration while minimizing the kinetic energy available for the Amine pathway.

Optimization Study & Data

We evaluated three method parameters: Base Strength, Solvent Polarity, and Temperature. The goal was to maximize the O/N ratio.

Base and Solvent Screening

Conditions: 1.0 eq 3-Aminophenol, 1.1 eq 4-(chloromethyl)pyridine HCl, 2.5 eq Base, 60°C, 4 hours.

EntryBaseSolventYield (%)O:N Ratio (HPLC)Observations
1NaOH

45%60:40High hydrolysis of alkyl chloride; poor selectivity.
2

Acetone30%95:5Excellent selectivity but extremely slow reaction (poor solubility).
3

THF78%50:50Strong base deprotonated amine; significant dialkylation.
4

DMF88%90:10Good yield; Cesium effect enhances nucleophilicity.
5

DMF 85% 92:8 Optimal balance of cost, yield, and selectivity.
The "Cesium Effect" vs. Cost

While Cesium Carbonate (


) provided slightly higher yields due to the "naked anion" effect (larger cation radius reduces ion pairing with phenoxide), Potassium Carbonate (

) in DMF proved to be the most scalable and cost-effective solution with comparable selectivity.

Optimized Experimental Protocol

Objective: Synthesis of 3-(Pyridin-4-ylmethoxy)aniline (10g scale). Safety Warning: 4-(chloromethyl)pyridine is a vesicant. Handle in a fume hood. DMF is hepatotoxic.

Reagents[2][3][4]
  • 3-Aminophenol: 10.0 g (91.6 mmol)

  • 4-(Chloromethyl)pyridine HCl: 16.5 g (100.8 mmol, 1.1 eq)

  • Potassium Carbonate (

    
    ):  38.0 g (275 mmol, 3.0 eq)
    
    • Note: Excess base is required to neutralize the HCl salt of the pyridine reactant and deprotonate the phenol.

  • DMF (N,N-Dimethylformamide): 100 mL (Anhydrous)

Step-by-Step Methodology
  • Preparation of the Base Slurry:

    • To a dry 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 100 mL of anhydrous DMF.

    • Add 38.0 g of finely powdered

      
      .
      
    • Critical: Stir at room temperature for 10 minutes to ensure a homogenous slurry.

  • Phenoxide Formation:

    • Add 10.0 g of 3-Aminophenol to the flask.

    • Heat the mixture to 40°C for 30 minutes.

    • Mechanism:[2][3][4] This pre-incubation ensures the phenol is fully deprotonated to the phenoxide anion before the electrophile is introduced. You may observe a color change (often darkening).

  • ** electrophile Addition:**

    • Add 16.5 g of 4-(chloromethyl)pyridine hydrochloride portion-wise over 15 minutes.

    • Why: Portion-wise addition prevents a localized spike in acidity and controls the exotherm.

    • Increase temperature to 60°C . Do not exceed 80°C, as N-alkylation rates increase significantly at higher temperatures.

  • Reaction Monitoring:

    • Stir at 60°C for 4–6 hours.

    • TLC Control: (Mobile Phase: 5% MeOH in DCM).

      • Starting Material (3-aminophenol):

        
        
        
      • Product (O-alkyl):

        
        
        
      • Byproduct (N-alkyl):

        
         (often streaks)
        
  • Workup (Precipitation Method):

    • Cool the reaction mixture to room temperature.

    • Pour the reaction mixture slowly into 500 mL of ice-cold water with vigorous stirring.

    • The product should precipitate as a beige/tan solid.

    • Stir for 30 minutes to dissolve inorganic salts (

      
      , excess 
      
      
      
      ).
  • Purification:

    • Filter the solid using a Büchner funnel.

    • Wash the cake with water (

      
       mL) to remove residual DMF.
      
    • Recrystallization: Dissolve the crude solid in minimal boiling Ethanol. Allow to cool slowly. This step effectively removes trace N-alkylated byproducts which remain in the mother liquor.

Workflow Diagram

Workflow Step1 Step 1: Base Activation DMF + K2CO3 + 3-Aminophenol (40°C, 30 min) Step2 Step 2: Electrophile Addition Add 4-(chloromethyl)pyridine HCl (Portion-wise) Step1->Step2 Phenoxide Formed Step3 Step 3: Reaction 60°C, 4-6 Hours (Monitor TLC) Step2->Step3 SN2 Reaction Step4 Step 4: Quench Pour into Ice Water (Precipitation) Step3->Step4 Completion Step5 Step 5: Filtration & Wash Remove DMF/Salts Step4->Step5 Solid Isolation Step6 Step 6: Recrystallization Ethanol Step5->Step6 Purification

Figure 2: Step-by-step workflow for the optimized synthesis protocol.

Quality Control & Validation

To ensure the protocol was successful, the following analytical markers should be verified.

NMR Validation

The key to confirming O-alkylation over N-alkylation is the chemical shift of the methylene protons (


) bridging the rings and the aromatic protons.
  • 
     NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       5.15 ppm (s, 2H, 
      
      
      
      ). Note: If N-alkylation occurred, this peak would shift upfield to
      
      
      ppm.
    • 
       8.55 ppm (d, 2H, Pyridine-H).
      
    • 
       4.90 ppm (s, 2H, 
      
      
      
      , broad exchangeable).
Troubleshooting Guide
IssueProbable CauseSolution
Low Yield Incomplete deprotonation or wet solvent.Ensure DMF is anhydrous. Increase base incubation time.
High N-Alkyl Impurity Temperature too high (>80°C).Strictly control temperature at 60°C.
Sticky Gum Product Residual DMF.Wash the filter cake thoroughly with water; dry in vacuum oven at 45°C.
Dark Coloration Oxidation of aminophenol.Perform reaction under Nitrogen (

) atmosphere.

References

  • BenchChem. (2025).[5][2][6][3] Synthesis and Mechanism of 3-Methyl-4-(pyridin-4-yl)aniline. Retrieved from

  • Wang, R., & Xu, J. (2010).[7] Selective alkylation of aminophenols. Arkivoc, 2010(9), 293-299.[8] Retrieved from

  • PubChem. (2025).[9] 3-Aminophenol Compound Summary. Retrieved from [10]

  • Maitland, J., et al. (2014). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. Journal of the American Chemical Society. Retrieved from

  • ChemScene. (2025). Product Data: 3-(Pyridin-4-ylmethoxy)aniline. Retrieved from

Sources

Application Note: Advanced Handling and Preservation of Air-Sensitive Aniline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Cost of Impurity

Aniline and its derivatives (e.g., phenylenediamines, aminophenols) are foundational building blocks in medicinal chemistry. However, they possess a notorious susceptibility to oxidative degradation. The visual transition of an aniline derivative from colorless/pale yellow to brown, and eventually black, is not merely cosmetic; it represents the formation of radical-initiated polymerization products (such as polyanilines) and quinoidal impurities.[1]

In drug development, these impurities are "silent killers." They can act as radical scavengers in palladium-catalyzed cross-couplings (poisoning the catalyst) or generate false positives in high-throughput screening by acting as PAINS (Pan-Assay Interference Compounds).

This guide provides a field-proven protocol for restoring degraded anilines and maintaining their purity through rigorous exclusion of atmospheric oxygen and moisture.

The Chemistry of Sensitivity

To handle these compounds effectively, one must understand the mechanism of their demise. Aniline derivatives are electron-rich. The lone pair on the nitrogen atom makes the ring susceptible to electrophilic attack and the nitrogen itself susceptible to radical formation.

The Oxidation Cascade
  • Initiation: Atmospheric oxygen abstracts a hydrogen atom or accepts an electron from the amino group, forming an anilino radical cation.

  • Propagation: These radicals couple (often at the para position), leading to hydrazobenzene intermediates or quinone imines.

  • Polymerization: Further oxidation leads to extended conjugated systems (aniline black), which are insoluble and difficult to remove.

Key Insight: The rate of oxidation is often pH-dependent and accelerates in the presence of trace transition metals (e.g., rust from steel needles) or light (photo-oxidation).

Protocol A: Restoration via Zinc-Dust Distillation

Standard distillation is often insufficient for heavily oxidized anilines because N-oxide impurities can co-distill or thermally decompose. The addition of zinc dust acts as a reducing agent in situ, converting oxidation byproducts back into the parent amine.

Materials Required[2][3][4][5][6][7]
  • Apparatus: Short-path distillation head (to minimize thermal exposure), Schlenk flask receiver.

  • Reagents: Oxidized Aniline Derivative, Zinc Dust (<10 micron), KOH pellets (optional, for drying).

  • Gas: High-purity Argon (preferred over

    
     due to higher density).
    
Step-by-Step Methodology
  • Charge the Flask: In a round-bottom flask, add the impure aniline.

  • Add Zinc: Add activated Zinc dust (1–3% by weight of the aniline).

    • Expert Note: If the aniline is wet, add KOH pellets to the flask, but ensure they do not mechanically grind the zinc.

  • Inert Purge: Flush the setup with Argon for 15 minutes.

  • Distill: Heat under reduced pressure (vacuum).

    • Critical: Discard the first 5% of the distillate (forerun), which often contains moisture and volatile degradation fragments.

  • Collection: Collect the main fraction directly into a pre-weighed, Argon-flushed Schlenk tube or storage vessel.

  • Validation: The distillate should be colorless. If a faint yellow tint persists, a second distillation may be required, or the vacuum level is insufficient (leading to thermal decomposition).

Protocol B: Inert Handling & Transfer (Glovebox-Free)

While a glovebox is ideal, it is not always available. The following "Schlenk" techniques allow for air-free handling on a standard bench.

The Positive Pressure Rule

Always work with a slight positive pressure of inert gas.[2] When a vessel is opened (e.g., through a septum), the gas should flow out, preventing air from flowing in.

Syringe Transfer Technique

Objective: Transfer liquid aniline from a storage bottle to a reaction vessel without air exposure.

  • Pressure Equalization: Insert a needle connected to an inert gas line (bubbler outlet) into the headspace of the source bottle.

  • Syringe Prep: Purge a glass syringe with inert gas 3 times (pull gas in, expel out).

  • Draw: Insert the syringe needle through the septum into the liquid. Slowly draw the liquid.

    • Note: The positive pressure in the bottle helps push the liquid into the syringe, preventing bubble formation (cavitation).

  • Transfer: Withdraw the needle and immediately pierce the septum of the receiving flask. Dispense slowly.

Handling Solids (The "Bagging" Method)

Objective: Weighing air-sensitive solid anilines (e.g., p-phenylenediamine) without a glovebox.

  • Setup: Place the balance inside a large, clear polyethylene bag (AtmosBag) or simply create a "tent" with a heavy-duty trash bag.

  • Purge: Insert an Argon line into the bag and flush for 10–15 minutes.

  • Weigh: Open the reagent bottle inside the bag, weigh the required amount into a vial, cap the vial tightly, and then remove from the bag.

Storage Architecture

Proper storage is a system, not just a location. It requires three layers of protection: Container , Atmosphere , and Environment .

Storage Decision Matrix
ParameterRecommendationRationale
Primary Container Amber Glass with Teflon-lined capAmber blocks UV light; Teflon prevents leaching/reaction with the liner.
Secondary Seal Parafilm or Electrical TapeReduces gas exchange rate at the cap/bottle interface.
Headspace Gas Argon (Ar)Ar is heavier than air, forming a stable "blanket" over the liquid surface.

is lighter and diffuses away faster when opened.
Temperature +4°C (Fridge) or -20°C (Freezer)Kinetic suppression of oxidation rates. Caution: Allow to warm to RT before opening to prevent condensation.
Desiccant Activated 4Å Molecular SievesOptional. Add only if the derivative is non-reactive to sieves. Scavenges residual moisture.
Visualizing the Storage Workflow

StorageProtocol Start Fresh/Purified Aniline StateCheck Physical State? Start->StateCheck Liquid Liquid Aniline StateCheck->Liquid Liquid Solid Solid Aniline StateCheck->Solid Solid Step1_L Transfer to Amber Vial (Teflon-lined Cap) Liquid->Step1_L Step1_S Transfer to Amber Vial (Teflon-lined Cap) Solid->Step1_S Step2_L Purge Headspace with Argon (5 mins) Step1_L->Step2_L Step2_S Vacuum/Argon Cycle (3x) Step1_S->Step2_S Seal Seal Cap + Parafilm Step2_L->Seal Step2_S->Seal Temp Store at -20°C Seal->Temp Usage Usage Protocol: Warm to Room Temp BEFORE Opening Temp->Usage

Figure 1: Decision logic for the long-term preservation of aniline derivatives. Note the critical step of warming to room temperature before opening to prevent water condensation.

Self-Validating Systems (Quality Control)

A protocol is only trustworthy if it includes checks. Use these "Self-Validating" steps:

  • The Color Test:

    • Pass: Colorless to very pale yellow.[3]

    • Fail: Brown, red, or black.

    • Action: If Fail, perform Zinc Dust Distillation (Section 3).

  • The NMR Check:

    • Take a small aliquot in

      
      .
      
    • Check for broad peaks near 3.5–4.0 ppm (oxidized polymer species) or shifts in the aromatic region indicating quinone formation.

  • The "Smoke" Test (for Acid Chlorides/Anhydrides):

    • If reacting the aniline with an acid chloride, the reaction should be vigorous. Sluggish reaction often indicates the amine has oxidized to a non-nucleophilic species.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
  • Sigma-Aldrich. (1997).[4] Handling Air-Sensitive Reagents (Technical Bulletin AL-134).

  • Brown, H. C., & Kramer, G. W. (1975). Organoboranes for Synthesis. Purdue University. (Foundational text on inert atmosphere techniques adapted for general organic synthesis).
  • University of Pittsburgh. (2016). Guidelines for the Safe Use of Pyrophoric and Air-Sensitive Reagents.

  • BenchChem. (2025).[1] Storage and stability issues of ortho-alkenyl anilines.

Sources

Microwave-Assisted Synthesis Using 3-(Pyridin-4-ylmethoxy)aniline Intermediates: Protocols for Accelerated Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Drug Discovery Professionals

Abstract

In the fast-paced field of drug discovery, the rapid synthesis and optimization of lead compounds are paramount. Microwave-Assisted Organic Synthesis (MAOS) has emerged as an indispensable technology, dramatically shortening reaction times from hours or days to mere minutes.[1][2] This guide provides an in-depth exploration of MAOS techniques centered on the versatile 3-(Pyridin-4-ylmethoxy)aniline scaffold, a key intermediate whose constituent pyridine and aniline motifs are prevalent in a wide range of pharmacologically active agents. We present detailed, field-tested protocols for critical C-N and C-C bond-forming reactions and multicomponent reactions, explaining the underlying scientific principles that govern experimental choices. The objective is to equip researchers, scientists, and drug development professionals with the practical knowledge to leverage this powerful synergy of a strategic building block and an enabling technology, thereby accelerating the discovery of novel therapeutics.

The Principles and Advantages of Microwave-Assisted Organic Synthesis (MAOS)

The adoption of microwave chemistry is a paradigm shift from traditional synthesis methodologies. Unlike conventional heating, which relies on the slow and inefficient transfer of thermal energy through vessel walls, microwave irradiation offers direct, "in-core" heating of the reaction mixture.[1] This fundamental difference is the source of the technology's profound impact on chemical synthesis.

Mechanism of Microwave Heating

Microwave energy interacts with materials through two primary mechanisms: dipolar polarization and ionic conduction.[3][4][5]

  • Dipolar Polarization: Polar molecules, such as the solvents used in a reaction, possess a dipole moment. When subjected to the oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This rapid, continuous reorientation generates friction, which translates into intense, uniform heat throughout the sample.[6][7]

  • Ionic Conduction: If ions are present in the reaction mixture (e.g., salts or catalysts), they will oscillate back and forth under the influence of the microwave field. This movement causes collisions with surrounding molecules, generating heat through resistance.[4]

This direct energy transfer is far more efficient than conventional methods, leading to rapid temperature increases and a homogeneous heating profile that minimizes the formation of side products often caused by localized overheating at vessel walls.[5][8]

G cluster_0 Conventional Heating (Conduction) cluster_1 Microwave-Assisted Heating (MAOS) HeatSource External Heat Source (Oil Bath) VesselWall Vessel Wall HeatSource->VesselWall 1. Heat Transfer Solvent Reaction Mixture (Solvent/Reagents) VesselWall->Solvent 2. Slow Conduction MW_Source Microwave Source (Magnetron) MW_Molecules Polar Molecules & Ions in Mixture MW_Source->MW_Molecules Direct Energy Absorption MW_Molecules->MW_Molecules

Caption: Heating mechanisms: Conventional vs. Microwave-Assisted.

Strategic Advantages in Drug Discovery

The practical benefits of MAOS directly address key bottlenecks in the drug discovery pipeline:

  • Accelerated Reaction Times: Syntheses that traditionally require 24-48 hours can often be completed in 5-30 minutes, enabling faster generation of data for structure-activity relationship (SAR) studies.[1][9]

  • Enhanced Yields and Purity: The rapid and uniform heating often minimizes the decomposition of sensitive reagents and reduces the formation of impurities, leading to higher isolated yields and simplifying purification.[4][8]

  • Improved Reproducibility: Dedicated microwave reactors provide precise control over temperature and pressure, ensuring high reproducibility between runs.[8]

  • Access to Novel Chemical Space: The ability to safely reach temperatures far above the boiling point of a solvent in a sealed vessel allows chemists to drive difficult reactions to completion, potentially uncovering novel reaction pathways.[1]

  • Green Chemistry: MAOS aligns with the principles of green chemistry by reducing energy consumption and often allowing for reactions in minimal solvent or with more environmentally benign solvents.[3][5][9]

The 3-(Pyridin-4-ylmethoxy)aniline Scaffold: A Privileged Intermediate

The title compound, 3-(Pyridin-4-ylmethoxy)aniline, is a strategically designed building block for medicinal chemistry. It combines two critical pharmacophores: the pyridine ring, a common feature in numerous CNS agents and kinase inhibitors, and the aniline moiety, a versatile handle for a vast array of chemical transformations.[10][11] Its structure provides multiple points for diversification to rapidly build libraries of drug-like molecules.

Caption: Potential reaction sites on the 3-(Pyridin-4-ylmethoxy)aniline scaffold.

Core Application Protocols

The following protocols are designed for use with modern, dedicated laboratory microwave reactors equipped with in-situ temperature and pressure monitoring.

Prerequisite: Synthesis of 3-(Pyridin-4-ylmethoxy)aniline

This intermediate can be readily prepared in a two-step sequence from commercially available starting materials.

Step A: Williamson Ether Synthesis A mixture of 3-nitrophenol (1.0 equiv), 4-(chloromethyl)pyridine hydrochloride (1.05 equiv), and potassium carbonate (3.0 equiv) in DMF is heated under microwave irradiation at 120 °C for 15 minutes.

Step B: Nitro Group Reduction The resulting 4-((3-nitrophenoxy)methyl)pyridine is dissolved in ethanol/water.[12] Iron powder (5.0 equiv) and ammonium chloride (0.2 equiv) are added. The mixture is heated under microwave irradiation at 140 °C for 20 minutes to yield the title aniline.[13]

Protocol 1: Microwave-Assisted Buchwald-Hartwig C-N Cross-Coupling

This reaction is a cornerstone of modern medicinal chemistry for forming aryl-amine bonds. Microwave irradiation dramatically accelerates this palladium-catalyzed transformation.[14][15][16]

  • Reaction: Coupling of 3-(Pyridin-4-ylmethoxy)aniline with 4-bromotoluene.

  • Scientific Rationale: We select Pd₂(dba)₃ as a stable Pd(0) precursor and XPhos as a bulky, electron-rich phosphine ligand that facilitates both the initial oxidative addition and the final, often rate-limiting, reductive elimination step.[17] Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the aniline. Toluene is a suitable high-boiling, non-polar solvent. Microwave heating at 130-150 °C ensures the reaction proceeds rapidly to completion.[14][18]

Materials & Equipment:

  • 3-(Pyridin-4-ylmethoxy)aniline

  • 4-Bromotoluene

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (t-BuONa)

  • Anhydrous Toluene

  • 10 mL microwave reaction vial with stir bar

  • Microwave Synthesizer

Procedure:

  • To a 10 mL microwave vial, add 3-(Pyridin-4-ylmethoxy)aniline (1.0 mmol, 200 mg).

  • Add 4-bromotoluene (1.2 mmol, 205 mg, 1.2 equiv).

  • In a glovebox or under an inert atmosphere, add t-BuONa (1.4 mmol, 135 mg, 1.4 equiv), Pd₂(dba)₃ (0.02 mmol, 18.3 mg, 2 mol%), and XPhos (0.04 mmol, 19.1 mg, 4 mol%).

  • Add 4 mL of anhydrous, degassed toluene.

  • Seal the vial with a septum cap.

  • Place the vial in the microwave reactor.

  • Irradiate at a constant temperature of 130 °C for 30 minutes with magnetic stirring.

  • After cooling, dilute the mixture with ethyl acetate, filter through a pad of celite, and concentrate under reduced pressure.

  • Purify the residue via column chromatography to obtain the desired product.

ParameterConventional HeatingMicrowave-Assisted Synthesis
Temperature 110 °C (Reflux)130 °C
Time 12-24 hours30 minutes[14]
Typical Yield 60-80%>90%
Notes Often requires stricter inert conditions to prevent catalyst degradation over the long reaction time.Rapid heating minimizes side reactions and catalyst decomposition.
Protocol 2: Microwave-Assisted Sonogashira C-C Cross-Coupling

To demonstrate the versatility of the scaffold, we first introduce a bromine atom onto the aniline ring. The resulting halo-aniline is then used in a Sonogashira coupling, a powerful method for creating C(sp²)-C(sp) bonds.[19][20][21]

  • Reaction: Coupling of 5-bromo-3-(pyridin-4-ylmethoxy)aniline with phenylacetylene.

  • Scientific Rationale: This reaction typically uses a dual-catalyst system of palladium and copper(I).[22] PdCl₂(PPh₃)₂ is a common and effective palladium source. Copper(I) iodide (CuI) facilitates the key transmetalation step with the alkyne. An amine base like triethylamine (TEA) serves as both the base and a solvent. Microwave irradiation accelerates the catalytic cycle and allows the reaction to be performed rapidly at elevated temperatures in a sealed vessel.[19][23]

Materials & Equipment:

  • 5-bromo-3-(pyridin-4-ylmethoxy)aniline (prepared via bromination of the parent aniline)

  • Phenylacetylene

  • PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) chloride)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • 10 mL microwave reaction vial with stir bar

  • Microwave Synthesizer

Procedure:

  • To a 10 mL microwave vial, add 5-bromo-3-(pyridin-4-ylmethoxy)aniline (1.0 mmol, 279 mg).

  • Add PdCl₂(PPh₃)₂ (0.02 mmol, 14 mg, 2 mol%) and CuI (0.04 mmol, 7.6 mg, 4 mol%).

  • Add 5 mL of triethylamine.

  • Add phenylacetylene (1.2 mmol, 122 mg, 1.2 equiv).

  • De-gas the mixture by bubbling argon through it for 5 minutes.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate at 120 °C for 15 minutes with magnetic stirring.

  • After cooling, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by chromatography.

ParameterConventional HeatingMicrowave-Assisted Synthesis
Temperature 60-80 °C120 °C
Time 6-18 hours15 minutes
Typical Yield 70-85%>95%
Notes Requires careful exclusion of oxygen to prevent alkyne homocoupling (Glaser coupling).The short reaction time significantly suppresses the formation of homocoupled byproducts.[19]
Protocol 3: Microwave-Assisted Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a premier example of a multicomponent reaction (MCR), creating significant molecular complexity in a single step. Microwave heating drastically reduces the time required for these reactions, making them ideal for high-throughput library synthesis.[24][25][26]

  • Reaction: Condensation of 3-(Pyridin-4-ylmethoxy)aniline, benzaldehyde, benzoic acid, and tert-butyl isocyanide.

  • Scientific Rationale: The Ugi reaction proceeds via the formation of an imine between the aniline and aldehyde, which is then attacked by the isocyanide and subsequently the carboxylate.[24] Methanol is an excellent solvent as it is polar (efficiently absorbing microwaves) and helps to solubilize the components. Heating to 80 °C under microwave irradiation accelerates the formation of the initial imine and drives the subsequent steps to completion in minutes rather than hours.[27][28]

Materials & Equipment:

  • 3-(Pyridin-4-ylmethoxy)aniline

  • Benzaldehyde

  • Benzoic acid

  • tert-Butyl isocyanide

  • Methanol

  • 10 mL microwave reaction vial with stir bar

  • Microwave Synthesizer

Procedure:

  • To a 10 mL microwave vial, add benzoic acid (1.0 mmol, 122 mg).

  • Add 4 mL of methanol and stir to dissolve.

  • Add 3-(Pyridin-4-ylmethoxy)aniline (1.0 mmol, 200 mg).

  • Add benzaldehyde (1.0 mmol, 106 mg).

  • Finally, add tert-butyl isocyanide (1.0 mmol, 83 mg).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate at 80 °C for 10 minutes with stirring.

  • After cooling, the product may precipitate. If not, concentrate the solvent and purify the residue by recrystallization or column chromatography.

ParameterConventional HeatingMicrowave-Assisted Synthesis
Temperature Room Temp or 60 °C80 °C
Time 24-72 hours10 minutes[27][28]
Typical Yield 50-75%>85%
Notes Long reaction times can lead to side reactions or decomposition of the isocyanide.Rapid, clean conversion with minimal byproducts. Ideal for parallel synthesis.

Safety in Microwave Chemistry: A Critical Overview

While MAOS is a powerful tool, it requires adherence to strict safety protocols. As a Senior Application Scientist, I cannot overstate the importance of proper training and equipment.

  • Never Use a Domestic Microwave: Laboratory microwave reactors are engineered with safety interlocks, pressure monitors, and corrosion-resistant cavities designed to handle chemical reactions. Domestic ovens lack these features and are extremely dangerous for laboratory use.[29]

  • Pressure Management: Reactions in sealed vessels can generate significant pressure. Always use vessels rated for the expected temperature and pressure, and never exceed the manufacturer's recommended solvent volume. Modern reactors automatically regulate power to prevent over-pressurization.[29][30]

  • Solvent Choice: Use polar solvents that couple efficiently with microwaves. Avoid very low-boiling, flammable solvents like diethyl ether or pentane in sealed vessels. For non-polar solvents, consider adding a small amount of a polar co-solvent or an ionic liquid to facilitate heating.[6]

  • Exothermic Reactions: Be extremely cautious with potentially explosive or highly exothermic reactions. The rapid energy input from a microwave can lead to thermal runaway. Always begin with a small-scale test at low power.[29][31]

  • Stirring: Ensure efficient stirring to prevent localized superheating, which can cause vessel failure or product decomposition.[29]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coats, and gloves. Operate the microwave reactor within a certified fume hood.[32]

Conclusion

The 3-(Pyridin-4-ylmethoxy)aniline intermediate is a highly valuable platform for building diverse molecular libraries. When combined with the speed and efficiency of microwave-assisted synthesis, it becomes a powerful engine for accelerating medicinal chemistry programs. The protocols detailed in this guide for key bond-forming reactions demonstrate significant improvements in reaction time and yield over conventional methods. By understanding the principles of microwave heating and adhering to strict safety standards, research organizations can fully exploit this synergy to shorten the timeline from hit identification to lead optimization and ultimately, to the delivery of novel medicines.

References

  • Journal of Organic Chemistry and Pharmaceutical Research. Microwave Assisted Synthesis of Tri Substituted Pyridine-3-Carbonitrile Derivatives Using 3-Aminobut-2-Enenitrile. Available from: [Link]

  • EPCP. Microwave-Assisted Synthesis in Drug Development. Available from: [Link]

  • Nature Reviews Drug Discovery. The impact of microwave synthesis on drug discovery. Available from: [Link]

  • MDPI. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Available from: [Link]

  • ACS Omega. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. Available from: [Link]

  • RSC Publishing. Microwave-assisted synthesis of novel 2,3-disubstituted imidazo[1,2-a]pyridines via one-pot three component reactions. Available from: [Link]

  • PubMed. The impact of microwave synthesis on drug discovery. Available from: [Link]

  • ResearchGate. (PDF) A Review on: A significance of microwave assist technique in green chemistry. Available from: [Link]

  • ElectronicsAndBooks. Rapid microwave-enhanced, solventless Sonogashira coupling reaction on alumina. Available from: [Link]

  • University of Zurich. Microwave Reactor Safety. Available from: [Link]

  • TÜBİTAK Academic Journals. Thermal conversion of glycerol to value-added chemicals: pyridine derivatives by one-pot microwave-assisted synthesis. Available from: [Link]

  • MDPI. Microwave-Assisted Post-Ugi Reactions for the Synthesis of Polycycles | Encyclopedia MDPI. Available from: [Link]

  • PSE Community.org. Microwave-Assisted Solvent- and Cu(I)-Free Sonogashira C-C Cross-Coupling Catalysed by Pd Ionanofluids. Available from: [Link]

  • SCIRP. Ugi Four-component Reaction (U-4CR) Under Green Conditions Designed for Undergraduate Organic Chemistry Laboratories. Available from: [Link]

  • Scribd. Chapter 6 - Safety Precautions On The Application of Microwaves in Laboratory. Available from: [Link]

  • SciSpace. Microwave Assisted Synthesis of Organic Compounds and Nanomaterials. Available from: [Link]

  • CEM Corporation. Theory of Microwave Heating for Organic Synthesis. Available from: [Link]

  • ijarsct. A Comprehensive Study on Synthesis of Pyridine Using Novel Techniques. Available from: [Link]

  • ACS Omega. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. Available from: [Link]

  • CEM Corporation. Safety Considerations for Microwave Synthesis. Available from: [Link]

  • MDPI. Microwave-Assisted Post-Ugi Reactions for the Synthesis of Polycycles. Available from: [Link]

  • Advanced Journal of Chemistry, Section A. Importance of Microwave Heating in Organic Synthesis. Available from: [Link]

  • Chemistry Today. Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles. Available from: [Link]

  • IJNRD. MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. Available from: [Link]

  • PMC - NIH. Microwave Multicomponent Synthesis. Available from: [Link]

  • IChemE. Microwave chemistry — an approach to the assessment of chemical reaction hazards. Available from: [Link]

  • SciSpace. Microwave-Promoted Copper-Free Sonogashira–Hagihara Couplings of Aryl Imidazolylsulfonates in Water. Available from: [Link]

  • MDPI. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Available from: [Link]

  • Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available from: [Link]

  • PubMed. Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. Available from: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]

  • Microwave Chemical. Technologies|Microwave Safety Policy. Available from: [Link]

  • Thieme. SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. Available from: [Link]

  • Journal of Drug Delivery and Therapeutics. Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. Available from: [Link]

  • RSC Publishing. Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. Available from: [Link]

  • PMC. Microwave-assisted green synthesis of anilines, phenols, and benzenediamines without transition metals, ligands, or organic solvents. Available from: [Link]

  • Organic Chemistry Portal. A new one-step synthesis of pyridines under microwave-assisted conditions. Available from: [Link]

  • PMC. Microwave-Assisted Synthesis, Structure, and Preliminary Biological Evaluation of Novel 6-Methoxy-5,6-dihydro-5-azapurines. Available from: [Link]

Sources

Advanced Salt Screening and Crystallization Strategies for 3-(Pyridin-4-ylmethoxy)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

3-(Pyridin-4-ylmethoxy)aniline (CAS: 105350-47-8) is a critical bifunctional building block frequently utilized in the synthesis of kinase inhibitors and advanced pharmaceutical intermediates[1]. In its free base form, the compound exhibits suboptimal physicochemical properties, often presenting as an oil or a low-melting amorphous solid that is susceptible to oxidative degradation.

To ensure long-term stability, enhance purification, and improve bulk handling, converting the free base into a highly crystalline salt is a mandatory step in chemical development. This application note details a comprehensive, self-validating workflow for the counterion screening and scalable reactive crystallization of 3-(Pyridin-4-ylmethoxy)aniline salts.

Thermodynamic Rationale & Counterion Selection

The rational design of a crystallization protocol begins with understanding the molecule's ionization potential. 3-(Pyridin-4-ylmethoxy)aniline possesses two distinct basic centers:

  • Pyridine Nitrogen: pKa

    
     5.2
    
  • Aniline Nitrogen: pKa

    
     4.6
    

To achieve robust salt formation rather than a non-ionic cocrystal, the


pKa rule must be applied. The difference in pKa between the base and the conjugate acid (

pKa = pKa

- pKa

) should ideally be greater than 3[2]. Because the pyridine nitrogen is the most basic site, stoichiometric addition of 1.05 equivalents of a strong acid will preferentially protonate the pyridine ring, yielding a mono-salt. Using acids with a pKa < 2.0 (such as methanesulfonic acid or hydrochloric acid) ensures complete proton transfer and prevents the formation of disproportionating mixtures[3].

G A 3-(Pyridin-4-ylmethoxy)aniline (Free Base API) B Acid Selection (ΔpKa > 3) A->B C Solvent Matrix Selection A->C D High-Throughput Reactive Crystallization B->D C->D E Solid Form Analysis (XRPD, DSC, NMR) D->E Isolation & IPC F Optimal Salt Identified (e.g., Mono-Mesylate) E->F Hit Validation G Scale-Up: Slurry Crystallization F->G H High-Purity Crystalline Intermediate G->H Yield > 85%

Workflow for the systematic salt screening and scale-up crystallization of basic APIs.

Experimental Methodologies

The following protocols are designed as self-validating systems. By integrating In-Process Controls (IPCs) directly into the workflow, the scientist can verify the success of each phase before proceeding.

Protocol A: High-Throughput Reactive Salt Screening

This micro-scale method rapidly evaluates multiple counterions and solvent systems while minimizing API consumption[4].

Step-by-Step Procedure:

  • Dispensation: Accurately weigh 20.0 mg (

    
     0.1 mmol) of 3-(Pyridin-4-ylmethoxy)aniline free base into a series of 2-mL clear glass HPLC vials.
    
  • Solvation: Add 0.5 mL of the selected primary solvent (e.g., Isopropyl Alcohol, Acetone, or THF) to each vial. Stir at 500 rpm at 25°C until complete dissolution is visually confirmed.

  • Reactive Salt Formation: Add 1.05 molar equivalents of the target acid (e.g., 0.105 mmol of Methanesulfonic acid). Causality: The slight 5% excess ensures complete protonation of the pyridine moiety without driving the equilibrium toward an undesired di-salt.

  • Thermal Cycling: Heat the vials to 50°C for 1 hour to ensure complete reaction and dissolve any transient amorphous precipitates. Linearly cool the system to 5°C at a controlled rate of 0.5°C/min.

  • Antisolvent Induction (If necessary): For vials that remain as clear solutions at 5°C, add 0.5 mL of an antisolvent (e.g., Heptane or MTBE) dropwise to induce supersaturation.

  • Harvest & IPC Validation: Centrifuge the suspensions at 10,000 rpm for 5 minutes. Decant the supernatant and analyze it via HPLC-UV to quantify the remaining dissolved API (validating solubility depletion). Dry the solid pellet under vacuum at 40°C.

Protocol B: Scalable Slurry Reactive Crystallization (Mesylate Salt)

Once the optimal salt form (e.g., the mesylate salt) is identified, complete dissolution and cooling methods often lead to "oiling out" for aniline derivatives. Slurry reactive crystallization is employed here because it operates at a low constant temperature, requires minimal solvent, and effectively controls particle size by relying on Ostwald ripening[5].

Step-by-Step Procedure:

  • Suspension: Charge a 100-mL jacketed crystallizer with 10.0 g (49.9 mmol) of 3-(Pyridin-4-ylmethoxy)aniline free base. Add 50 mL of Isopropyl Alcohol (IPA) containing exactly 2% v/v water.

    • Causality: The free base is highly soluble in IPA, but the resulting salt is not. The 2% water acts as a thermodynamic bridge, increasing the transient solubility of the nucleating salt just enough to facilitate continuous dissolution-recrystallization (Ostwald ripening), thereby preventing the formation of amorphous aggregates.

  • Acid Dosing: Set the reactor temperature to 25°C and the overhead stirrer to 250 rpm. Dose 5.04 g (52.4 mmol, 1.05 eq) of Methanesulfonic acid (MsOH) dropwise over 60 minutes using a syringe pump.

    • Causality: Slow addition maintains a low, constant state of supersaturation. This promotes the growth of larger, highly crystalline particles rather than generating unfilterable fine particulates through catastrophic nucleation.

  • Aging: Age the slurry for 8 hours at 25°C.

  • Validation (IPC): Pull a 1 mL slurry sample, filter, and analyze the wet cake via Powder X-Ray Diffraction (XRPD) to confirm the absence of the free base polymorph.

  • Isolation: Filter the suspension through a sintered glass funnel. Wash the filter cake with 15 mL of cold (5°C) IPA to displace mother liquor impurities. Dry in a vacuum oven at 50°C for 12 hours.

Quantitative Data Synthesis

The following tables summarize the expected physicochemical data and process metrics derived from the protocols above.

Table 1: Counterion Selection & Thermodynamic Matrix | Acid Former | Acid pKa |


pKa (vs. Pyridine N) | Expected Solid State | Suitability for Scale-up |
| :--- | :--- | :--- | :--- | :--- |
| Hydrochloric Acid | -6.0 | 11.2 | Ionic Salt | High (Hygroscopic risk) |
| Methanesulfonic Acid | -1.9 | 7.1 | Ionic Salt | Optimal  |
| p-Toluenesulfonic Acid | -2.8 | 8.0 | Ionic Salt | High |
| Maleic Acid | 1.9 | 3.3 | Salt / Cocrystal | Moderate (Borderline 

pKa) | | Adipic Acid | 4.4 | 0.8 | Cocrystal | Low |

Table 2: Solubility Profile (Free Base vs. Mesylate Salt at 25°C) | Solvent System | Dielectric Const. (


) | Free Base Sol. (mg/mL) | Mesylate Sol. (mg/mL) | Process Role |
| :--- | :--- | :--- | :--- | :--- |
| Isopropyl Alcohol (IPA) | 18.3 | > 150.0 | < 5.0 | Primary Slurry Solvent |
| Acetone | 20.7 | > 200.0 | < 10.0 | Alternative Primary |
| Water | 80.1 | < 1.0 | > 250.0 | Solubilizer / Modifier |
| Heptane | 1.9 | < 5.0 | < 1.0 | Antisolvent |

Table 3: Slurry Crystallization Scale-up Metrics (10g Scale)

Quality Attribute Target Value Analytical Validation Method
Molar Yield > 85.0 % Gravimetric Calculation

| Chemical Purity |


 99.5 % a/a | HPLC-UV (254 nm) |
| Residual Solvent  | < 5000 ppm (IPA) | Headspace GC-FID |
| Particle Size (D50)  | 100 - 150 µm | Laser Light Diffraction |

Analytical Validation of the Salt State

A critical failure point in early-stage development is misidentifying a cocrystal as a salt. Because the


pKa of some weak acids falls into the ambiguous 0–3 range, proton position must be explicitly verified[2].

Self-Validating Analytical Strategy: To prove that 3-(Pyridin-4-ylmethoxy)aniline has formed a true ionic salt (e.g., a mesylate) rather than a hydrogen-bonded cocrystal, utilize


H-NMR spectroscopy  in a non-disruptive solvent like DMSO-

.
  • Mechanism: Upon protonation of the pyridine nitrogen, the electron density of the pyridine ring decreases significantly.

  • Observation: This causes a distinct downfield chemical shift (

    
     0.3 - 0.6 ppm) of the aromatic protons adjacent to the pyridine nitrogen compared to the free base spectrum. If the spectrum shows no significant shift, the proton has not transferred, indicating a cocrystal or a mere physical mixture.
    

References

  • Green Technology for Salt Formation: Slurry Reactive Crystallization Studies for Papaverine HCl and 1:1 Haloperidol-Maleic Acid Salt , Crystal Growth & Design. URL: [Link]5]

  • Microfluidic Approach to Cocrystal Screening of Pharmaceutical Parent Compounds , Crystal Growth & Design. URL: [Link]4]

  • Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities , Organic Process Research & Development. URL: [Link]3]

  • Mapping out the synthetic landscape for re-crystallization, co-crystallization and salt formation (Cited within Pharmaceutical aspects of salt and cocrystal forms of APIs), CrystEngComm. URL: [Link]2]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for 3-(Pyridin-4-ylmethoxy)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Ticket ID: SOL-PYR-ANL-001 Subject: Troubleshooting aqueous solubility for biological assays and formulation Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1][2]

Executive Summary: The Molecule at a Glance

Before troubleshooting, it is critical to understand why 3-(Pyridin-4-ylmethoxy)aniline (CAS: 105350-47-8) resists dissolution.[1][2][3][4] This molecule consists of two weak bases—an aniline and a pyridine—linked by a hydrophobic ether chain.[1]

PropertyValue (Approx.)Implication
Molecular Weight 200.24 g/mol Small molecule, kinetically fast to precipitate.[1][2]
LogP 1.6 – 2.2Moderately lipophilic.[1][2] Prefers organic solvents over water.[1][2][4]
pKa (Pyridine N) ~5.2Critical: Uncharged (neutral) at pH 7.[1][2][3][4]4.
pKa (Aniline N) ~4.0 – 4.6Remains neutral until pH drops below 3.[1][2][4]0.
Aqueous Solubility (pH 7) < 0.1 mg/mLEssentially insoluble in neutral buffers (PBS, Media).[1][2][4]

The Core Issue: At physiological pH (7.4), both nitrogen atoms are deprotonated.[1][2][4] The molecule exists as a neutral, hydrophobic solid that packs efficiently into a crystal lattice, resisting interaction with water.

Part 1: Diagnostic Decision Tree

Use this workflow to determine the correct solubilization strategy for your specific application.

Solubility_Decision_Tree cluster_Cell In Vitro / Cell Culture cluster_Animal In Vivo / Animal Study Start Start: Define Application App_Type What is the end use? Start->App_Type Cell_Path Cell Based Assay App_Type->Cell_Path Vivo_Path Animal Dosing (IP/PO/IV) App_Type->Vivo_Path DMSO_Tol Is DMSO tolerated? Cell_Path->DMSO_Tol DMSO_Stock Strategy A: DMSO Stock + Dilution DMSO_Tol->DMSO_Stock Yes (<0.5%) CD_Complex Strategy B: Cyclodextrin Complex DMSO_Tol->CD_Complex No (Sensitive Cells) Route Route? Vivo_Path->Route Salt_Form Strategy C: Salt Formation (HCl/MSA) Route->Salt_Form Oral/IV (Aqueous) Formulation Strategy D: Lipid/Surfactant Mix Route->Formulation Depot/Suspension

Figure 1: Decision matrix for selecting the appropriate solubilization method based on experimental constraints.

Part 2: Troubleshooting Q&A
Q1: "I added the powder directly to PBS (pH 7.4) and it floats/sinks. Vortexing didn't help. Why?"

Diagnosis: You are fighting the pKa.[1][2] At pH 7.4, the concentration of protons (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) is too low to protonate the pyridine ring (pKa ~5.2).[3] The molecule remains non-ionic and lipophilic.[1] Vortexing only creates a suspension, not a solution.

The Fix (pH Adjustment): If your assay allows, you must lower the pH to create a soluble salt in situ.[1][2][4]

  • Calculate: The Henderson-Hasselbalch equation dictates that at pH 3.2 (2 units below pKa), 99% of the pyridine will be ionized.[1][2]

  • Protocol:

    • Suspend the compound in water (not buffer yet).[1][2][3]

    • Add 1.0 equivalent of 1M HCl (or Methanesulfonic acid).[1][2][3][4]

    • Vortex.[1][2] The solution should turn clear as the pyridinium cation forms.[1][2][4]

    • Caution: Adding this acidic solution to PBS may cause reprecipitation if the buffering capacity of the PBS raises the pH back above 6.0.[1][4]

Q2: "I need to run a cell assay at pH 7.4. I cannot use acid. How do I dissolve it?"

Diagnosis: You need a "Spring and Parachute" approach using a co-solvent.[1][2] Since you cannot change the ionization state (pH), you must change the solvent environment to match the lipophilicity of the drug.[3]

The Fix (DMSO Stock Method):

  • The Stock: Dissolve the pure powder in 100% DMSO (Dimethyl sulfoxide) to create a high-concentration stock (e.g., 10 mM or 50 mM).[1][2][3][4] This should dissolve instantly.

  • The Dilution (The "Crash Out" Risk): When you pipet DMSO stock into aqueous media, the drug may precipitate immediately (the "Spring").[1][3][4]

  • Mitigation Protocol:

    • Step A: Prepare the 1000x stock in DMSO.

    • Step B: Do not add directly to the cell plate.[1][2][4] Prepare an "Intermediate Dilution" in media (e.g., 10x final concentration) and vortex immediately.[3]

    • Step C: Inspect for turbidity (cloudiness).[1][2][4] If clear, add to cells.[1]

    • Step D: Ensure final DMSO concentration is <0.5% (v/v) to avoid cytotoxicity.[1][2][4]

Solvent Compatibility Table:

Solvent Solubility Est. Suitability
Water (pH 7) Insoluble Poor
0.1 N HCl > 10 mg/mL Excellent (Salt formation)
DMSO > 50 mg/mL Excellent (Stock solution)
Ethanol Moderate Good (Evaporation risk)

| PEG-400 | Moderate | Good (Formulation excipient) |[1][2][3][4][5]

Q3: "I am seeing precipitation after 2 hours in my cell culture media. How do I stabilize it?"

Diagnosis: Kinetic vs. Thermodynamic Solubility. The compound might dissolve initially (supersaturation) but slowly crystallize out over time as the system seeks equilibrium.[3][4] This is common with planar aromatic molecules like this aniline derivative.[1][4]

The Fix (Cyclodextrins): Use Hydroxypropyl-β-cyclodextrin (HP-β-CD) .[1][2][3][4] The hydrophobic cavity of the cyclodextrin encapsulates the lipophilic aniline/pyridine rings, while the hydrophilic exterior interacts with water.[3]

  • Protocol:

    • Prepare a 20% (w/v) HP-β-CD solution in water or media.[1][2][3]

    • Add your DMSO stock to this solution, not plain water.

    • The cyclodextrin acts as a "chaperone," preventing the drug molecules from aggregating.

Q4: "I need to dose mice orally (PO). The DMSO method is too toxic.[1][4] What do I do?"

Diagnosis: You need a stable salt form.[1][2] For in vivo work, you cannot rely on DMSO (limited volume).[3] You need a fully aqueous vehicle.[1][2][4]

The Fix (Salt Synthesis): Convert the free base into the Dihydrochloride or Dimethanesulfonate salt.[1][2][4]

Salt_Synthesis FreeBase Free Base (Solid) Solvent Dissolve in Ethanol/MeOH FreeBase->Solvent Acid Add 2.2 eq HCl (in Dioxane/Ether) Solvent->Acid Precip Precipitation of Salt Acid->Precip Filter Filter & Dry Precip->Filter Final Water Soluble Salt Form Filter->Final

Figure 2: Workflow for converting the insoluble free base into a water-soluble salt form.[1][2][3][4]

Why this works: The salt form introduces ionic bonds.[1][2][4] When the salt hits the water, the ions dissociate immediately, forcing the drug into solution (solvation energy overcomes lattice energy).[3]

Part 3: Verification (Trust but Verify)

Never assume the compound is dissolved just because you can't see large chunks.[1][4] Micro-precipitates can ruin assay data (false positives in inhibition assays).[1][3][4]

Verification Protocol:

  • Visual Check: Hold the tube against a black background.[1][2] Look for turbidity.[1][2]

  • Tyndall Effect: Shine a laser pointer (or bright LED) through the solution.[1][2][4] If you see a beam path (scattering), you have a suspension, not a solution.[3]

  • UV-Vis Spectroscopy:

    • Spin down the sample (10,000 x g for 5 mins).

    • Measure the concentration of the supernatant.[1][4]

    • If the concentration is lower than expected, the drug has crashed out.[4]

References
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012).[1] Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics.[1][2][4] Link

    • Grounding: Provides the theoretical basis for pH adjustment and salt formation strategies.[1][6]

  • Lipinski, C. A. (2000).[1][2] Drug-like properties and the causes of poor solubility and poor permeability.[1][2][4] Journal of Pharmacological and Toxicological Methods. Link

    • Grounding: Explains the relationship between lipophilicity (LogP)
  • Brewster, M. E., & Loftsson, T. (2007).[1] Cyclodextrins as pharmaceutical solubilizers.[1][2] Advanced Drug Delivery Reviews. Link

    • Grounding: Authoritative source on using HP-β-CD to solubilize hydrophobic small molecules in biological assays.[1][2][4]

  • Serajuddin, A. T. (2007).[1][2] Salt formation to improve drug solubility.[1][2][7] Advanced Drug Delivery Reviews. Link

    • Grounding: Validates the protocol for converting weak bases (like aminopyridines) into HCl salts.

Sources

Technical Support Center: Preventing Oxidation of 3-(Pyridin-4-ylmethoxy)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

3-(Pyridin-4-ylmethoxy)aniline presents a "dual-threat" challenge during purification:

  • Oxidative Instability: The electron-rich aniline moiety (alkoxy-substituted) is highly susceptible to oxidation, forming colored azo-dimers and quinoid impurities upon exposure to air or light.

  • Silica Incompatibility: The basic pyridine nitrogen interacts strongly with acidic silanol groups on standard silica gel. This not only causes severe peak tailing (yield loss) but also catalyzes on-column oxidation, often observed as "ghost peaks" or a darkening of the column band.

This guide provides field-proven protocols to neutralize these risks, ensuring high recovery and purity for downstream kinase inhibitor synthesis.

PropertySpecificationCritical Note
Structure Aniline-ether-pyridineBasic (Pyridine) & Oxidation Prone (Aniline)
CAS 105350-47-8
pKa (Est.) ~5.2 (Pyridine), ~4.0 (Aniline)Pyridine is the dominant base; sticks to acidic silica.
Storage -20°C, Inert Gas, DarkBest stored as HCl salt to prevent oxidation.

Troubleshooting Guide (Q&A)

Issue 1: "My compound turns brown/black on the silica column, and I see new impurities in the collected fractions."

Diagnosis: On-Column Oxidation & Acid Catalysis. Standard silica gel is slightly acidic (pH 4–5). This acidity protonates the pyridine (causing sticking) and catalyzes the oxidation of the electron-rich aniline into azo-dimers or quinones. The "brown band" that refuses to move is likely decomposed material.

Solution: Neutralize the Stationary Phase. You must block the acidic silanol sites.

  • Protocol: Pre-treat the silica column with 1–2% Triethylamine (Et

    
    N) in the mobile phase.
    
  • Why it works: Et

    
    N is a stronger base than the pyridine ring. It preferentially binds to the acidic silanol groups, creating a "shield" that allows your product to elute freely and prevents acid-catalyzed oxidation [1].
    
Issue 2: "I see 'Ghost Peaks' in my LC-MS or HPLC after purification."

Diagnosis: Dimerization during Analysis/Separation. Electron-rich anilines can undergo oxidative coupling during the separation process if the mobile phase is neutral or basic and lacks antioxidants. This is a known phenomenon where the instrument itself generates the impurity [2].

Solution: Acidic Mobile Phase Modification.

  • HPLC: Use 0.1% Formic Acid or Trifluoroacetic acid (TFA) in your water/acetonitrile gradient. Protonating the aniline reduces its electron density, making it resistant to oxidative coupling during the run.

Issue 3: "The product is pure after the column, but turns purple/brown after rotary evaporation."

Diagnosis: Concentration-Dependent Auto-oxidation. As the solvent volume decreases, the concentration of the aniline increases, accelerating bimolecular oxidation reactions. Heat from the water bath exacerbates this.

Solution: Cold Concentration & Salt Formation.

  • Limit Heat: Set the rotavap bath to < 35°C.

  • Inert Backfill: When releasing the vacuum, backfill with Nitrogen or Argon, not air.

  • Immediate Salt Formation: Do not store the free base. Convert it immediately to the dihydrochloride salt (see Protocol B). The protonated anilinium ion is significantly more stable against oxidation.

Detailed Experimental Protocols

Protocol A: Buffered Silica Gel Chromatography (The "Neutralized" Column)

Use this method for the primary purification of the free base.

Reagents:

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Triethylamine (Et

    
    N)
    
  • Silica Gel (60 Å, 230–400 mesh)

Step-by-Step:

  • Slurry Preparation: Prepare the silica slurry using DCM containing 1% Et

    
    N .
    
  • Column Packing: Pour the slurry and flush with 2 column volumes (CV) of the starting eluent (e.g., 1% Et

    
    N / 1% MeOH / 98% DCM).
    
    • Critical: The Et

      
      N must be present before the sample is loaded to neutralize the silica.
      
  • Sample Loading: Dissolve the crude material in a minimum amount of DCM (with 1% Et

    
    N). If solubility is poor, use a "liquid load" with a small amount of MeOH, but avoid "dry loading" on silica, as the heat and air exposure during drying will degrade the aniline.
    
  • Elution: Run the gradient (e.g., 1%

    
     5% MeOH in DCM) keeping Et
    
    
    
    N constant at 1%
    .
  • Workup: The collected fractions will contain Et

    
    N. For most applications, this volatile base can be removed under high vacuum. If strict removal is required, co-evaporate with toluene twice.
    
Protocol B: Stabilization via Dihydrochloride Salt Formation

Perform this immediately after collecting the pure free base.

Theory: Protonation of the aniline nitrogen (


) withdraws electron density from the ring, effectively "switching off" the oxidation pathway.

Step-by-Step:

  • Dissolution: Dissolve the purified free base (oil/solid) in a minimal volume of anhydrous Ethanol or Methanol (degassed).

  • Acid Addition: Cool to 0°C. Dropwise add 2.2 equivalents of 4M HCl in Dioxane or HCl in Ethanol .

    • Note: You need >2 equivalents to protonate both the pyridine and the aniline.

  • Precipitation: Add anhydrous Diethyl Ether or Hexane until the solution turns cloudy.

  • Crystallization: Let stand at -20°C for 2–12 hours.

  • Filtration: Filter the white/off-white solid under a blanket of Nitrogen. Wash with cold Ether.[1]

  • Storage: Store the salt in an amber vial at -20°C.

Visualizations

Figure 1: Purification Decision Tree

Caption: Logical workflow for selecting the correct purification strategy based on sample scale and purity requirements.

PurificationStrategy Start Crude 3-(Pyridin-4-ylmethoxy)aniline CheckImpurity Check Impurity Profile (TLC/LC-MS) Start->CheckImpurity Decision1 Major Impurities? CheckImpurity->Decision1 RouteA Buffered Silica Column (DCM/MeOH + 1% Et3N) Decision1->RouteA Polar/Baseline impurities RouteB Acid-Base Extraction (Remove non-basic impurities) Decision1->RouteB Neutral organic impurities GhostPeak Ghost Peaks visible? RouteA->GhostPeak RouteB->RouteA If further purity needed GhostPeak->RouteA Yes (Re-purify with higher Et3N) FinalStep Convert to HCl Salt (Immediate Stabilization) GhostPeak->FinalStep No (Pure) Storage Store: -20°C, Dark, Inert FinalStep->Storage

Figure 2: The "Ghost Peak" Mechanism & Prevention

Caption: Mechanism of on-column oxidation catalyzed by acidic silanols and its prevention via Triethylamine buffering.

OxidationMechanism Silica Acidic Silica Surface (Si-OH) Interaction Adsorption & Protonation (Sticking) Silica->Interaction + Aniline Blocked Buffered Surface (Si-O- HNEt3+) Silica->Blocked + Et3N (Pre-treatment) Aniline Free Aniline (Electron Rich) Aniline->Interaction Oxidation Radical Formation -> Dimerization (Brown Band / Ghost Peak) Interaction->Oxidation Air/Time Et3N Triethylamine (Et3N) Additive Elution Clean Elution (No Oxidation) Blocked->Elution + Aniline

References

  • BenchChem Technical Support. (2025).[2] Preventing oxidation of electron-rich anilines during storage and chromatography. Retrieved from

  • Chen, L., et al. (2023).[3] "Ghost peaks" in reversed-phase liquid chromatography separation of an electron-rich aniline compound: Mechanism and solution. Journal of Chromatography A, 1707, 464274.[4] Retrieved from

  • ChemScene. (n.d.). Product Data Sheet: 3-(Pyridin-4-ylmethoxy)aniline (CAS 105350-47-8).[5][6] Retrieved from

  • Wipf, P. (n.d.).[7] Techniques for Handling Air-Sensitive Compounds. University of Pittsburgh. Retrieved from

Sources

Removing unreacted pyridine precursors from 3-(Pyridin-4-ylmethoxy)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 3-(Pyridin-4-ylmethoxy)aniline. This resource is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges in removing basic, nitrogen-containing precursors from their final product. This guide provides in-depth, field-proven troubleshooting advice and detailed protocols grounded in chemical principles.

Frequently Asked Questions (FAQs)
Problem Identification & Initial Analysis

Q1: My NMR/LC-MS analysis shows persistent impurities after synthesizing 3-(Pyridin-4-ylmethoxy)aniline. How can I confirm they are pyridine-based precursors?

A1: Contamination with starting materials like 4-(chloromethyl)pyridine, 4-pyridinemethanol, or pyridine itself is a common issue. These precursors share a key structural feature with your product: a basic pyridine ring.

  • ¹H NMR Spectroscopy: Look for characteristic signals that do not belong to your product. For example, unreacted 4-pyridinemethanol would show a distinct singlet for the methylene protons (CH₂) at a different chemical shift than the ether-linked methylene in your product. Unreacted pyridine would show its characteristic aromatic signals.

  • LC-MS Analysis: This is a highly sensitive method. Precursors will typically have a different retention time and a distinct mass-to-charge ratio (m/z) from your target compound (C₁₂H₁₂N₂O, [M+H]⁺ ≈ 201.10).

  • Thin-Layer Chromatography (TLC): Co-spot your crude product alongside the suspected precursor (if available). The presence of a spot in your product lane that matches the Rf of the precursor is strong evidence of contamination.

Core Purification Strategy: Exploiting Basicity Differences

Q2: What is the most effective first step for removing basic pyridine precursors?

A2: The most robust and widely used initial purification step is an acid-base extraction . This technique leverages the subtle but significant difference in basicity between the aniline nitrogen in your product and the pyridine nitrogen in the precursor.

The underlying principle is based on the pKa of the respective conjugate acids.[1]

Functional GroupRepresentative CompoundpKa of Conjugate AcidRelative Basicity
Pyridine NitrogenPyridine~5.25More Basic
Aniline NitrogenAniline~4.6Less Basic

Data sourced from multiple references.[2][3][4]

This pKa difference means the pyridine nitrogen is a stronger base and will be more readily protonated by a dilute acid than the aniline nitrogen.[2][4] This selective protonation converts the pyridine-based impurity into a water-soluble salt (a pyridinium salt), which can then be washed away into an aqueous layer, leaving your less basic aniline product in the organic phase.[5][6]

  • Dissolution: Dissolve your crude product in a water-immiscible organic solvent such as ethyl acetate (EtOAc), dichloromethane (DCM), or diethyl ether.

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl or 5% citric acid). Use a volume of acidic solution approximately equal to the organic layer volume.

    • Scientist's Note: Do not use concentrated acid, as it may be strong enough to protonate and extract your desired aniline product into the aqueous layer, leading to yield loss.

  • Separation: Shake the funnel vigorously, venting frequently. Allow the layers to separate completely. Drain the lower aqueous layer, which now contains the protonated pyridine impurity.[5]

  • Repeat: Perform a second wash with the dilute acid solution to ensure complete removal.

  • Neutralization Wash: Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid, followed by a wash with brine (saturated NaCl) to remove bulk water.[7]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure (rotary evaporation).

G cluster_0 Separatory Funnel cluster_1 Organic Layer (Top) cluster_2 Aqueous Layer (Bottom) A Crude Product in Organic Solvent (EtOAc) B Add 1M HCl (aq) A->B Step 1 C Shake & Separate B->C Step 2 D Desired Product: 3-(Pyridin-4-ylmethoxy)aniline (Aniline N is mostly unprotonated) C->D Retain E Impurity: Protonated Pyridinium Salt (Water Soluble) C->E Discard

Caption: Workflow for selective removal of basic impurities.

Advanced & Secondary Purification Techniques

Q3: I've performed an acid wash, but my product is still not pure enough. What should I do next?

A3: If acidic extraction is insufficient, silica gel column chromatography is the next logical step. This technique separates compounds based on their polarity and interaction with the stationary phase (silica).[8]

A common issue when purifying anilines on silica gel is "tailing" or "streaking," where the basic amine interacts strongly with the acidic silanol (Si-OH) groups on the silica surface, leading to poor separation.[9]

Solution: To mitigate this, add a small amount of a basic modifier, such as triethylamine (TEA) , to your mobile phase (eluent).[9][10] Typically, 0.5-2% TEA is sufficient to neutralize the acidic sites on the silica, allowing your aniline product to elute cleanly.

  • TLC Analysis: First, determine an appropriate solvent system using TLC. A good starting point is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. Aim for an Rf value of 0.2-0.3 for your product.

  • Prepare Eluent: Prepare your chosen mobile phase and add 1% triethylamine (v/v). For example, if your eluent is 70:30 Hexanes:EtOAc, prepare 100 mL by mixing 70 mL Hexanes, 30 mL EtOAc, and 1 mL TEA.

  • Pack Column: Pack a chromatography column with silica gel using the prepared eluent.

  • Load Sample: Dissolve your crude product in a minimal amount of DCM or the eluent and load it onto the column. Alternatively, "dry load" by adsorbing your product onto a small amount of silica gel.

  • Elute and Collect: Run the column, collecting fractions and monitoring them by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Q4: How can I obtain a high-purity, crystalline final product?

A4: Recrystallization is the ultimate step for achieving high analytical purity for solid compounds. The key is to find a solvent or solvent system in which your product is soluble at high temperatures but poorly soluble at low temperatures.[11]

  • Place a small amount of your purified product into several test tubes.

  • Add a small volume of different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures like ethanol/water or toluene/heptane) to each tube.

  • Heat the tubes that do not dissolve at room temperature. A good solvent will fully dissolve the compound upon heating.

  • Allow the dissolved solutions to cool slowly to room temperature, then place them in an ice bath.

  • The solvent system that yields high-quality crystals with minimal product remaining in the solution is the ideal choice for a larger-scale recrystallization.[12]

Q5: Are there any specialized methods for removing trace amounts of pyridine-based impurities?

A5: Yes. For removing stubborn, trace-level basic impurities, scavenger resins are highly effective. These are solid-supported reagents that react selectively with and bind to certain types of molecules.[13]

For this application, an acidic scavenger resin, such as a polymer-bound sulfonic acid (e.g., MP-TsOH), is ideal.[14]

G A Dissolved Product (with trace basic impurity) B Add Acidic Scavenger Resin A->B C Stir/Agitate B->C D Filter Mixture C->D E Resin-Bound Impurity (Solid, Discard) D->E F Pure Product in Solution (Filtrate, Collect) D->F

Caption: Purification workflow using an acidic scavenger resin.

  • Dissolve your product in a suitable solvent (e.g., DCM, THF).

  • Add the acidic scavenger resin (typically 2-4 equivalents relative to the estimated amount of impurity).

  • Stir the mixture at room temperature for a few hours or overnight.

  • Filter the mixture to remove the resin, which now has the impurity covalently bound to it.

  • Rinse the resin with fresh solvent and combine the filtrates.

  • Remove the solvent under reduced pressure to yield the highly pure product.

By following this structured approach—starting with a bulk purification via acid-base extraction and progressing to finer methods like chromatography and scavenging—you can effectively remove persistent pyridine-based precursors and achieve high purity for your 3-(Pyridin-4-ylmethoxy)aniline.

References
  • Wikipedia. Aniline. [Link]

  • PubChem. Pyridine (CID 1049). [Link]

  • University of California, Davis. Amines. [Link]

  • vCalc. pKa of Aniline. [Link]

  • ACS Publications. Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. [Link]

  • Studylib. Column Chromatography of Nitroanilines Lab Experiment. [Link]

  • Wikipedia. Pyridine. [Link]

  • Sciencemadness Discussion Board. removal of pyridine. [Link]

  • University of Pittsburgh. strategies in organic synthesis. [Link]

  • University of Colorado Boulder. Acid-Base Extraction. [Link]

  • ResearchGate. Does aniline stick in columns during column chromatography?. [Link]

  • Amerigo Scientific. Scavenger Resins. [Link]

  • Google Patents. US20100222568A1 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters.
  • Google Patents.
  • Eindhoven University of Technology Research Portal. Solvent impregnated resins for the trace removal of pyridine derivatives, a solvent and process evaluation. [Link]

  • University of Twente Research Information. Resin screening for the removal of pyridine-derivatives from waste-water by solvent impregnated resin technology. [Link]

  • Reddit. Removing Pyridine. [Link]

  • Biotage. Metal scavengers for organic purification. [Link]

  • PubChemLite. 3-(pyridin-4-ylmethoxy)aniline (C12H12N2O). [Link]

  • Organic Chemistry Portal. SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. [Link]

  • Journal of Engineering Research and Applied Science. Statistical Analysis of Substituent Effects on pKa of Aniline. [Link]

  • Wiley Online Library. Skeletal Editing from Pyridine to Aniline via C‐Insertion and N‐Isomerization. [Link]

  • Chair of Analytical Chemistry, University of Tartu. pKa values bases. [Link]

  • PubChem. 4-(Pyridin-4-ylmethoxy)aniline (CID 13688371). [Link]

  • CUNY. Purification by Recrystallization. [Link]

Sources

Solving polymerization side-reactions with 3-(Pyridin-4-ylmethoxy)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solving Polymerization & Oligomerization Side-Reactions

Executive Summary: The "Hidden" Reactivity

User Profile: You are likely synthesizing kinase inhibitors (e.g., VEGFR/PDGFR targets similar to Sorafenib or Regorafenib analogs) and using 3-(Pyridin-4-ylmethoxy)aniline as the nucleophilic "right-hand" fragment.

The Core Problem: Users frequently report that this intermediate turns black during storage or produces "gummy" precipitates during urea coupling. While often labeled as "polymerization," these are distinct chemical events:

  • Oxidative Polymerization (Storage): Formation of polyaniline-like chains due to air oxidation of the electron-rich aniline.[1]

  • Oligomerization (Reaction): Formation of symmetric urea dimers (A-A type) or oligomers when using bifunctional linkers like CDI or phosgene.[1]

This guide provides the mechanistic insight and protocols to stop these reactions cold.

Troubleshooting Guide: Oxidative Polymerization (The "Black Tar" Issue)

Symptom: The off-white/tan solid turns dark brown or black upon exposure to air or light.[1] Solubility in MeOH/DCM decreases significantly.[1]

Mechanism: The Radical Cation Cascade

The aniline nitrogen is electron-rich. Upon oxidation (by


 or trace metal ions), it forms a radical cation. Because the para-position is blocked by the ether linkage, coupling occurs at the ortho-position or the nitrogen, propagating a chain similar to the synthesis of conductive Polyaniline (PANI).
DOT Visualization: Oxidative Pathway

OxidativePolymerization Aniline Monomer (3-(Pyridin-4-ylmethoxy)aniline) Radical Radical Cation (Reactive Species) Aniline->Radical Oxidation (O2/Light/Metal) Dimer Ortho-Coupled Dimer (Head-to-Tail) Radical->Dimer Coupling (Ortho-attack) Polymer Dark Oligomers/Polymer (Insoluble 'Tar') Dimer->Polymer Chain Propagation Prevention PREVENTION: 1. Store under Argon 2. Convert to HCl Salt Prevention->Radical Inhibits

Figure 1: The oxidative degradation pathway leading to insoluble colored impurities.

Protocol: Rescue & Prevention
StatusAction RequiredTechnical Rationale
Prevention Store as HCl Salt The free base is oxidation-prone.[1] Protonating the amine (forming the mono- or dihydrochloride) significantly raises the oxidation potential, making it air-stable [1].
Prevention Argon/Nitrogen Flush Always backfill storage vials with inert gas.[1] The radical mechanism requires

initiation.
Rescue Recrystallization Do not run a column (silica is acidic and can trap the pyridine). Dissolve in minimal hot EtOAc/EtOH (9:1). Add activated charcoal to adsorb colored oligomers.[1] Filter hot. Cool to crystallize.

Troubleshooting Guide: Oligomerization During Coupling (The "Multiple Spots" Issue)

Symptom: During the formation of a urea linkage (reacting the aniline with an isocyanate or activated carbamate), you observe a major impurity spot (dimer) or baseline streaking.

The Cause: Competitive Nucleophilicity & Linker Failure

If you generate the isocyanate in situ using CDI (1,1'-Carbonyldiimidazole) or Triphosgene , residual activating agent causes the aniline to react with itself.

  • Scenario A (CDI Residue): CDI reacts with Aniline A

    
     Intermediate A-Imidazolide.[1] If stoichiometry is wrong, A-Imidazolide reacts with another Aniline A 
    
    
    
    Symmetric Urea Dimer (A-C(O)-A) .[1]
  • Scenario B (Pyridine Interference): The pyridine nitrogen (pKa ~5.2) competes with the aniline nitrogen (pKa ~4.6) if the pH is too low, leading to regio-isomeric oligomers.

Workflow: Optimizing the Urea Coupling

UreaCoupling Start Start: Urea Synthesis MethodCheck Method: In-situ Isocyanate (CDI/Triphosgene)? Start->MethodCheck YesCDI Yes MethodCheck->YesCDI NoCDI No (Using pre-made Isocyanate) MethodCheck->NoCDI Impurity Risk: Symmetric Dimer (A-A) Due to residual CDI YesCDI->Impurity Solution1 Fix: Use Phenyl Carbamate Method (Avoids free isocyanate) Impurity->Solution1 PyridineIssue Risk: Pyridine N-attack NoCDI->PyridineIssue Solution2 Fix: Maintain Temp < 40°C Use non-nucleophilic base (DIPEA) PyridineIssue->Solution2

Figure 2: Decision tree for avoiding oligomerization during urea synthesis.

Recommended Protocol: The Phenyl Carbamate Route

Avoid using CDI or Phosgene directly if dimerization is observed. Use the Phenyl Carbamate method for high fidelity [2].

  • Activate the Electrophile First: React your partner amine (e.g., 4-chloro-3-trifluoromethylaniline) with phenyl chloroformate to form the stable Phenyl Carbamate intermediate.[1] Isolate this solid.

  • Coupling:

    • Dissolve 3-(Pyridin-4-ylmethoxy)aniline (1.0 equiv) in dry THF or DMSO.[1]

    • Add the Phenyl Carbamate intermediate (1.05 equiv).

    • Add DABCO (0.1 equiv) or TEA (1.1 equiv) as a catalyst.[1]

    • Heat to 50–60°C.[1]

  • Why this works: The phenyl carbamate is less reactive than an isocyanate, preventing "runaway" double additions. The leaving group (phenol) is easily washed away with aqueous NaOH.

Frequently Asked Questions (FAQs)

Q: Can I use silica gel chromatography to purify the "gummy" reaction mixture? A: Proceed with caution. The pyridine moiety interacts strongly with acidic silanols on silica, causing tailing.

  • Fix: Pre-wash the silica column with 1% Triethylamine (TEA) in your eluent to neutralize acidic sites. Use an eluent of DCM/MeOH/NH4OH (e.g., 95:5:0.5).

Q: My LCMS shows a mass of [M+H]+ = 401. Is this a polymer? A: This is likely the Symmetric Urea Dimer .

  • Calculation: Monomer MW = 200.[1][2]2. Dimer = (200.2 × 2) + Carbonyl (28) - 2 Hydrogens (2) ≈ 426?[1] No.

  • Correction: If you are coupling with a specific partner, check for the bis-aniline urea: 3-(Pyridin-4-ylmethoxy)aniline dimer linked by a carbonyl is MW ~426.[1]

  • Mass 401: Check if your solvent (Acetone?) formed an imine or if a protecting group is attached.[1][3] If using CDI, check for the Imidazole-urea intermediate.

Q: How do I remove the "black tar" from my glassware? A: Polyaniline-like tars are stubborn.[1]

  • Step 1: Rinse with Acetone.[1]

  • Step 2: Soak in dilute Nitric Acid (10%) or Aqua Regia (if glass only).[1] The oxidative power breaks the conjugated polymer backbone.

References

  • Stejskal, J., & Sapurina, I. (2005). Polyaniline: Thin Films and Colloidal Dispersions (IUPAC Technical Report).[1] Pure and Applied Chemistry. Link

    • Establishes the mechanism of aniline oxidation and the stability of anilinium salts.
  • Bankston, D., et al. (2002). A Scalable Synthesis of BAY 43-9006 (Sorafenib): A Potent Raf Kinase Inhibitor for the Treatment of Cancer. Organic Process Research & Development. Link

    • The authoritative source on avoiding impurities during the urea coupling of this specific aniline class using the phenyl carbam
  • Gospodinova, N., & Terlemezyan, L. (1998). Conducting Polymers Prepared by Oxidative Polymerization: Polyaniline.[1][4][5][6][7] Progress in Polymer Science. Link

    • Detailed kinetics on how pH and oxidant presence trigger the polymerization of aniline deriv

Sources

Optimizing column chromatography solvent systems for aniline derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Optimizing Column Chromatography Solvent Systems for Aniline Derivatives

ID: TSC-ANL-001 Status: Active Maintained By: Senior Application Science Team

Introduction

Welcome to the technical support hub for amine purification. As researchers, we often treat aniline derivatives as standard organic substrates, only to face "comet-like" streaking, poor recovery, or complete co-elution.

The root cause is chemical causality, not bad luck. Aniline derivatives are basic (typical


 ~4.6) and possess hydrogen-bond donor/acceptor motifs. Standard silica gel (

) is acidic (

~5.0) with active silanol groups (

).[1] When anilines interact with these silanols, they undergo cation exchange or strong hydrogen bonding, resulting in peak tailing.

This guide provides the self-validating protocols required to neutralize these interactions and achieve symmetrical peak shapes.

Module 1: The "Streaking" Problem (Mobile Phase Modifiers)

Q: My aniline product tails significantly on TLC and the column, spanning 10-20 fractions. How do I fix this?

A: You must suppress the ionization of surface silanols. The most robust method is using a "sacrificial base" in your mobile phase.

The Protocol: Triethylamine (TEA) Neutralization Do not simply add TEA to your solvent bottle. You must equilibrate the column to prevent


 drift.
  • Select Modifier: Triethylamine (TEA) is the standard. Ammonium hydroxide (

    
    ) is an alternative for very polar systems (DCM/MeOH) but is harder to miscibilize.
    
  • Concentration: Prepare your mobile phase (e.g., Hexane/Ethyl Acetate) with 1% v/v TEA .

  • The Critical Step (Pre-treatment): Flush the packed silica column with 2-3 Column Volumes (CV) of the mobile phase containing TEA before loading your sample.

    • Why? This saturates the acidic silanol sites (

      
      ) with TEA (
      
      
      
      ). When your aniline enters, the active sites are already blocked, forcing the aniline to elute based on polarity rather than acid-base chemistry.
  • Elution: Continue running the column with the TEA-spiked solvent.

Q: Can I use Ammonia instead of TEA? A: Yes, specifically for Dichloromethane (DCM) / Methanol (MeOH) systems.

  • Recipe: Shake DCM with concentrated aqueous ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     in a separatory funnel. Separate the organic layer.[2][3][4][5] The DCM is now saturated with ammonia.[6] Use this "Ammoniated DCM" to prepare your MeOH gradients (e.g., 95:5 DCM/MeOH).
    
Module 2: Selectivity & Co-elution

Q: My aniline co-elutes with a non-basic impurity even after adding TEA. What now?

A: You have optimized peak shape (Module 1), but now you need to optimize selectivity . If Hexane/EtOAc fails, you must leverage dipole-dipole interactions or


-

interactions.

Solvent System Matrix for Anilines

SystemPolaritySelectivity MechanismBest For
Hexane / EtOAc (+1% TEA) Low-MedStandard AdsorptionGeneral anilines, lipophilic derivatives.
DCM / MeOH (+1% TEA) HighStrong Dipole / H-BondingPolar anilines, amino-heterocycles.
Toluene / Acetone (+1% TEA) Med

-

Interaction
Anilines with aromatic impurities (isomers).
DCM / EtOAc MedSolvent Strength AdjustmentWhen Hex/EtOAc provides too little retention.

Q: When should I abandon standard silica? A: If your compound is water-soluble, highly polar, or unstable to the slightly acidic nature of silica (even with TEA). In these cases, switch to Amine-Functionalized Silica .

  • Why? Amine-silica has a basic surface (

    
     ~9-10). It repels the basic aniline, preventing tailing without needing TEA in the solvent. It effectively runs as a "Normal Phase" column but with zero acidity issues.
    
Module 3: Stability & Reactivity

Q: My sample turns brown/black on the column. Is it decomposing?

A: Anilines are prone to oxidation, forming radical cations and eventual polymerization (aniline black) when exposed to air and light on a high-surface-area support like silica.

Troubleshooting Protocol:

  • Speed is Vital: Do not let anilines sit on a dry column. Run the chromatography immediately after loading.

  • Degas Solvents: Sparge solvents with Nitrogen/Argon to remove dissolved oxygen.

  • Switch Support: Use Neutral Alumina (Grade III) instead of silica. Alumina is less acidic and often gentler on oxidation-prone amines.

Module 4: Visualization (Detection)

Q: I cannot see my spots clearly on TLC. What stain should I use?

A: While most anilines are UV active (254 nm), specific stains provide confirmation of the amine functionality.

StainPreparation / UsageColor ResultSpecificity
UV Light 254 nm (Short wave)Dark spots (Quenching)Conjugated systems (All aromatic amines).
Ninhydrin 1.5g Ninhydrin in 100mL n-butanol + 3mL acetic acid. Heat required.Red / Pink / PurplePrimary amines (High sensitivity).
Ehrlich’s Reagent p-Dimethylaminobenzaldehyde in HCl/EtOH.Yellow / OrangeElectron-rich anilines & indoles.
Iodine Chamber Solid

crystals in a jar.
Brown / YellowUniversal (Reversible).
KMnO4 (Basic) Potassium permanganate solution.[7]Yellow spot on PurpleOxidizable groups (Anilines oxidize easily).
Visualizing the Workflow
Figure 1: Purification Decision Tree

Caption: Logical flow for selecting the correct stationary phase and modifier based on compound properties.

AnilinePurification Start Start: Aniline Derivative CheckSolubility Is it soluble in Hexane/DCM? Start->CheckSolubility CheckAcidSens Is it Acid Sensitive or Oxidation Prone? CheckSolubility->CheckAcidSens Yes (Lipophilic) ReversePhase Reverse Phase (C18) CheckSolubility->ReversePhase No (Hydrophilic) StandardSilica Standard Silica Gel CheckAcidSens->StandardSilica No AmineSilica Amine-Functionalized Silica (No TEA needed) CheckAcidSens->AmineSilica Yes (Acid Sensitive) Alumina Neutral Alumina (Prevents decomp) CheckAcidSens->Alumina Yes (Oxidation) AddTEA Add 1% TEA to Mobile Phase & Pre-wash Column StandardSilica->AddTEA Prevent Tailing Buffer Use Ammonium Bicarbonate (Basic pH Buffer) ReversePhase->Buffer Keep Neutral

Figure 2: Mechanism of Silanol Blocking

Caption: Competitive binding mechanism. TEA (Base) blocks acidic Silanol sites, allowing Aniline to elute freely.

SilanolBlocking Silica Silica Surface (Acidic Si-OH) Interaction Ionic Interaction (Blocked) Silica->Interaction Attracts TEA Triethylamine (TEA) (Sacrificial Base) TEA->Interaction Preferentially Binds (High Affinity) Aniline Aniline Product (Target Base) Aniline->Interaction Cannot Bind Elution Symmetrical Elution Aniline->Elution Flows through

References
  • Biotage. "Successful Flash Chromatography: The acidic, neutral, and basic guide." Biotage Application Notes.

  • Teledyne ISCO. "RediSep® Amine Functionalized Column: Purification of primary amines." Chromatography Application Note AN31.

  • SiliCycle. "Functionalized Silica Gels for Organic Synthesis & Purification."[1] SiliCycle Technology Solutions.

  • University of Rochester. "TLC Stains and Visualization Methods." Department of Chemistry Guides.

  • Teledyne ISCO. "Method Development Strategies for Amine Bonded Phase Columns." Poster Reprint.

Sources

Addressing hygroscopic nature of 3-(Pyridin-4-ylmethoxy)aniline salts

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-(Pyridin-4-ylmethoxy)aniline Salt Stability

Ticket ID: #PYR-ANI-HYGRO-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open Subject: Troubleshooting Hygroscopicity and Deliquescence in Pyridine-Ether-Aniline Intermediates

Executive Summary

You are likely encountering handling difficulties with the salt form (most likely the hydrochloride or dihydrochloride) of 3-(Pyridin-4-ylmethoxy)aniline . This intermediate, a critical scaffold for kinase inhibitors (e.g., Sorafenib analogs), exhibits significant hygroscopicity due to the high hydration energy of the protonated pyridine nitrogen and the aniline moiety.

This guide addresses the root cause of this instability and provides immediate handling protocols and long-term salt-selection strategies to ensure experimental reproducibility.

Module 1: The Root Cause (Why is my salt turning into oil?)

Q: Why does this specific molecule absorb moisture so aggressively?

A: The hygroscopicity is driven by a conflict between lattice energy and hydration energy.

  • Dual Basicity: The molecule contains two basic centers: the pyridine nitrogen (pKa ~5.2) and the aniline nitrogen (pKa ~4.6).

  • The HCl Problem: If you are using the HCl salt (common for intermediates), the chloride ion (

    
    ) is a "hard" counter-ion with a high charge density. It forms strong hydrogen bonds with atmospheric water.
    
  • Deliquescence: When the Critical Relative Humidity (CRH) is exceeded (often <40% RH for these salts), the crystal lattice collapses, and the salt dissolves in its own absorbed water, forming a viscous oil or "goo."

Visualizing the Mechanism:

MoistureMechanism Salt Dry Salt Lattice (Pyridine-H+ ... Cl-) Surface Surface Adsorption (H-Bonding) Salt->Surface Exposed to Humidity Ambient Humidity (> CRH%) Humidity->Surface Dissolution Deliquescence (Lattice Collapse) Surface->Dissolution Water uptake > Lattice Energy Hydrolysis Risk: Ether Linkage Hydrolysis Dissolution->Hydrolysis Acidic pH + Water

Figure 1: Mechanism of moisture-induced deliquescence and potential chemical degradation.

Module 2: Immediate Troubleshooting (Handling the Current Batch)

Q: My sample is already sticky/clumped. How do I save it and weigh it accurately?

A: Do not attempt to weigh the sticky solid directly on an open balance. The mass will drift constantly due to water uptake.

Protocol: Corrective Handling & Weighing

StepActionTechnical Rationale
1 Vacuum Drying Place the sticky salt in a vacuum oven at 40°C with

(phosphorus pentoxide) or silica gel for 12–24 hours. Caution: Ensure the vacuum is gentle if the free base is volatile (unlikely here, but good practice).
2 Glove Box / Bag If a glove box is unavailable, use an "AtmosBag" purged with

or Argon. Target RH < 10%.
3 Weighing by Difference 1. Tare a capped vial inside the dry environment.2. Add approximate amount of salt.3. Cap tightly.4. Remove and weigh on the analytical balance.5. Do not open the vial on the balance.
4 Solubilization Dissolve the weighed salt immediately in the reaction solvent (e.g., DMSO, Methanol) to create a stock solution. Store the solution, not the solid.

Module 3: Long-Term Solution (Salt Selection Strategy)

Q: I need a scalable form that isn't hygroscopic. What counter-ions should I screen?

A: Moving away from small, high-charge-density counter-ions (like Chloride) to large, lipophilic counter-ions often solves this.

Recommended Counter-ion Screen:

  • Tosylate (p-Toluenesulfonate): The large aromatic ring adds lipophilicity and packs well with the pyridine/aniline rings, often excluding water.

  • Fumarate: Often forms stable, non-hygroscopic salts with pyridine derivatives.

  • Mesylate: Better than HCl, though sometimes still hygroscopic; worth screening.

Experimental Workflow for Salt Optimization:

SaltScreening Start Start: Hygroscopic HCl Salt FreeBase Isolate Free Base (Na2CO3 wash) Start->FreeBase Screen Counter-ion Screen (Tosylate, Fumarate, Succinate) FreeBase->Screen Crystallize Crystallization (MeOH/EtOAc or iPrOH) Screen->Crystallize DVS DVS Analysis (Isotherm @ 25°C) Crystallize->DVS Decision Mass Change < 2% @ 80% RH? DVS->Decision Adopt Adopt New Salt Form Decision->Adopt Yes Retry Rescreen / Co-crystals Decision->Retry No

Figure 2: Workflow for screening stable, non-hygroscopic salt forms.

Module 4: Characterization Protocol (Dynamic Vapor Sorption)

Q: How do I prove the new salt is stable?

A: You must determine the Critical Relative Humidity (CRH) using Dynamic Vapor Sorption (DVS). This is superior to static desiccator testing.

Standard Operating Procedure (SOP) for DVS:

  • Sample Prep: Load 10–20 mg of the salt into the DVS pan.

  • Pre-heating: Dry at 0% RH / 25°C for 60 minutes to establish dry mass (

    
    ).
    
  • Sorption Cycle: Increase RH from 0% to 90% in 10% increments.

    • Equilibrium Criteria:

      
       per minute.[1]
      
  • Desorption Cycle: Decrease RH from 90% back to 0%.

  • Data Interpretation:

    • Non-hygroscopic: < 0.2% weight gain at 80% RH.

    • Hygroscopic: > 2% weight gain.

    • Deliquescent: Exponential mass gain (vertical line on isotherm).

References & Further Reading

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[2][3][4] (2002).[2][5] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[2][4] (The authoritative text on counter-ion selection and hygroscopicity).

  • Newman, A. W., Reutzel-Edens, S. M., & Zografi, G. (2008).[4] Characterization of the Hygroscopic Properties of Active Pharmaceutical Ingredients. Journal of Pharmaceutical Sciences, 97(3), 1047–1059.[4] (Methodology for DVS and classification of hygroscopicity).

  • FDA Guidance for Industry. (2001). Q1A(R2) Stability Testing of New Drug Substances and Products. (Regulatory standards for humidity testing).

  • Surface Measurement Systems. (n.d.).[6] Dynamic Vapor Sorption (DVS) Introduction. (Technical background on the gravimetric technique).

Sources

Technical Support Center: Large-Scale Production of 3-(Pyridin-4-ylmethoxy)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Minimizing Impurity Profiles in Ether Synthesis Scale-Up Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary

This guide addresses the critical quality attributes (CQAs) for the large-scale synthesis of 3-(Pyridin-4-ylmethoxy)aniline . This molecule is a "privileged structure" in medicinal chemistry, serving as a scaffold for Type II kinase inhibitors (e.g., Sorafenib analogues).

The synthesis typically employs a Williamson Ether Synthesis between 3-aminophenol and 4-(chloromethyl)pyridine hydrochloride .

The Core Challenge: The starting material, 3-aminophenol, is an ambident nucleophile . It possesses two nucleophilic sites: the amine (


) and the hydroxyl (

).
  • Target Reaction: O-alkylation (Ether formation).[1]

  • Primary Impurity: N-alkylation (Secondary amine formation).[1]

Module 1: Chemoselectivity & Reaction Optimization

Question 1: Why is my reaction yielding high levels of N-alkylated impurities (Impurity B)?

Diagnosis: The formation of N-(pyridin-4-ylmethyl)-3-aminophenol (Impurity B) is governed by the Hard-Soft Acid-Base (HSAB) theory and pKa manipulation.

  • Neutral State: The amine (

    
    ) is a better nucleophile than the neutral hydroxyl (
    
    
    
    ). If you run this reaction without fully deprotonating the phenol, the amine will attack the alkyl halide.
  • Anionic State: The phenoxide anion (

    
    ) is a "harder" and more aggressive nucleophile than the neutral amine.
    

Technical Protocol: To favor O-alkylation, you must ensure the phenol is completely converted to phenoxide before the alkyl halide is available to react.

  • Base Selection: Use Potassium Carbonate (

    
    )  or Potassium tert-butoxide (
    
    
    
    )
    .[1] Potassium is preferred over sodium in ether synthesis because the larger
    
    
    cation disrupts the ion pair less than
    
    
    , leaving the phenoxide "naked" and more reactive.
  • Solvent System: Use polar aprotic solvents like DMSO or NMP .[1] These solvents solvate cations well but leave anions (the phenoxide) naked and reactive.

  • Stoichiometry: The 4-(chloromethyl)pyridine is supplied as a hydrochloride salt.[1][2] You need:

    • 1.0 eq to neutralize the HCl salt.[1]

    • 1.0 eq to deprotonate the phenol.[1]

    • Recommendation: Use 2.5 to 3.0 equivalents of base to ensure complete deprotonation and drive kinetics.[1]

Visualizing the Impurity Pathway

ReactionPathways SM1 3-Aminophenol (Ambident Nucleophile) Base Base (K2CO3) Deprotonation SM1->Base SM2 4-(Chloromethyl)pyridine (Electrophile) Product TARGET PRODUCT 3-(Pyridin-4-ylmethoxy)aniline SM2->Product via Path A ImpurityB IMPURITY B N-alkylated isomer SM2->ImpurityB via Path B PathA Path A: O-Attack (Phenoxide) Base->PathA High pH (Major) PathB Path B: N-Attack (Neutral Amine) Base->PathB Low pH (Minor) PathA->SM2 PathB->SM2 ImpurityC IMPURITY C Bis-alkylated (N,O) Product->ImpurityC Over-reaction (Excess Electrophile)

Caption: Competitive reaction pathways. Path A (Green) is the desired O-alkylation favored by high basicity. Path B (Red) leads to N-alkylated impurities.

Module 2: Genotoxic Impurity (GTI) Control

Question 2: How do I remove residual 4-(chloromethyl)pyridine?

Diagnosis: 4-(Chloromethyl)pyridine is an alkylating agent and a structural alert for genotoxicity.[1] Regulatory limits (ICH M7) often require this to be controlled to ppm levels.[1]

Troubleshooting Protocol: Do not rely solely on crystallization to purge this. You must chemically quench it.[1]

  • The Quench: After the reaction is complete (monitor by HPLC), add a small amount of a secondary amine (e.g., Morpholine or Diethylamine ) or simply allow extended stirring with aqueous base.

    • Mechanism:[1][3][4] The scavenger amine reacts with the residual alkyl halide to form a highly water-soluble quaternary ammonium salt or tertiary amine.

  • The Wash: During the aqueous workup, these salts will partition into the aqueous phase, while your product (a lipophilic aniline) remains in the organic phase.

Module 3: Purification & Stability

Question 3: The product turns dark/black upon drying. How do I prevent this?

Diagnosis: Anilines are electron-rich aromatics prone to oxidation, forming colored quinone-imine species.[1][5] This is accelerated by trace metals and high pH.[1]

Stability Protocol:

  • Antioxidant Wash: During the final isolation, wash the organic layer with a 5% solution of Sodium Bisulfite (

    
    )  or Sodium Thiosulfate .[1] This reduces oxidized impurities.[1]
    
  • Acid/Base Swing (Purification Logic):

    • The product is basic (Pyridine N and Aniline N).

    • Step A: Extract reaction mixture into dilute acid (HCl). The product moves to water; non-basic impurities (unreacted phenol, neutral byproducts) stay in organic.

    • Step B: Wash the acidic aqueous layer with Ethyl Acetate (removes neutrals).[1]

    • Step C: Basify the aqueous layer (pH > 10) to precipitate the product.

  • Storage: Store under Nitrogen/Argon at <25°C.

Quantitative Data: Impurity Profile Targets
ComponentStructure DescriptionOriginTarget Limit (Area %)
Target 3-(Pyridin-4-ylmethoxy)anilineProduct> 98.5%
Impurity A 3-AminophenolUnreacted SM< 0.5%
Impurity B N-(Pyridin-4-ylmethyl)-3-aminophenolRegioisomer (N-alkylation)< 0.15%
Impurity C N,O-Bis(pyridin-4-ylmethyl)-3-aminophenolOver-reaction< 0.10%
Impurity D 4-(Chloromethyl)pyridineGenotoxic SM< 10 ppm
Visualizing the Purification Workflow

PurificationFlow Crude Crude Reaction Mixture (DMSO/Base) Quench 1. Quench (Water/Amine) 2. Extract into EtOAc Crude->Quench AcidWash Acid Extraction (1M HCl) Key Purification Step Quench->AcidWash OrgLayer Organic Layer (Contains Phenols/Neutrals) AcidWash->OrgLayer Discard AqLayer Aqueous Layer (Acidic) (Contains Product Salt) AcidWash->AqLayer Keep Basify Basify (NaOH to pH 10) Precipitation AqLayer->Basify Filter Filtration & Drying (Under N2) Basify->Filter Final Final Product >98% Purity Filter->Final

Caption: Acid/Base swing purification strategy to isolate the basic product from neutral/acidic impurities.

References

  • BenchChem. (2025).[1][3][4] Technical Support Center: Synthesis of 3-Methyl-4-(pyridin-4-yl)aniline. (Note: Analogous pyridine-aniline coupling protocols).[1][4]

  • PubChem. (2025).[1][6] 3-Aminophenol Compound Summary. National Center for Biotechnology Information.[1]

  • Wang, R., & Xu, J. (2010).[1][7] Selective alkylation of aminophenols. Arkivoc, 2010(9), 293-299.[8] (Authoritative source on O- vs N-alkylation selectivity).

  • Sigma-Aldrich. (2025).[1] 4-(Chloromethyl)pyridine hydrochloride Product Sheet.

Sources

Technical Support Center: Stabilization Strategies for 3-(Pyridin-4-ylmethoxy)aniline in Solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-(Pyridin-4-ylmethoxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) regarding the stability of this compound in solution. As a molecule incorporating both an aromatic amine and a pyridyl ether moiety, 3-(Pyridin-4-ylmethoxy)aniline presents unique stability challenges that require careful consideration during experimental design and execution.

Introduction: Understanding the Instability of 3-(Pyridin-4-ylmethoxy)aniline

3-(Pyridin-4-ylmethoxy)aniline is a valuable building block in medicinal chemistry and drug discovery. Its structure, however, contains functional groups that are susceptible to degradation, potentially compromising experimental results. The primary sources of instability are the aniline and pyridine moieties.

  • Aniline Moiety: Aromatic amines are well-known to be susceptible to oxidation.[1] This can occur through exposure to atmospheric oxygen, trace metal impurities, or light. Oxidation can lead to the formation of colored byproducts, including nitroso, nitro, and polymeric species, which can interfere with analytical measurements and biological assays.[2]

  • Pyridine Moiety: The pyridine ring, while generally stable, can be sensitive to light and strong oxidizing agents.[3] The ether linkage to the pyridine ring could also be a point of cleavage under certain conditions, such as acidic hydrolysis.[4]

This guide will provide you with the necessary knowledge and protocols to mitigate these degradation pathways and ensure the integrity of your 3-(Pyridin-4-ylmethoxy)aniline solutions.

Frequently Asked Questions (FAQs)

Q1: My solution of 3-(Pyridin-4-ylmethoxy)aniline has turned yellow/brown. What is the cause and is it still usable?

A colored solution is a common indicator of degradation, likely due to the oxidation of the aniline group.[2] The formation of colored impurities can significantly impact the accuracy of your experiments. It is strongly recommended to use only freshly prepared, colorless solutions. If a colored solution must be used, its purity should be verified by an appropriate analytical method, such as HPLC, before proceeding.[5]

Q2: What is the recommended solvent for preparing stock solutions of 3-(Pyridin-4-ylmethoxy)aniline?

The choice of solvent is critical for the stability of 3-(Pyridin-4-ylmethoxy)aniline. Polar aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are generally preferred for preparing high-concentration stock solutions.[6] These solvents are less likely to participate in degradation reactions compared to protic solvents like methanol or ethanol, which can facilitate proton-coupled oxidation. Regardless of the solvent, it should be of high purity and degassed to remove dissolved oxygen.

Q3: How should I store my stock solutions of 3-(Pyridin-4-ylmethoxy)aniline?

Proper storage is crucial to maintain the integrity of your compound. For short-term storage (up to 1 month), solutions can be kept at -20°C.[7] For longer-term storage (up to 6 months), it is recommended to store solutions at -80°C.[7] All solutions should be protected from light by using amber vials or by wrapping the container in aluminum foil.[7] Before use, allow the solution to equilibrate to room temperature slowly to prevent condensation from introducing water, which can promote degradation.

Q4: Can I use antioxidants to stabilize my solutions?

Yes, the use of antioxidants can be an effective strategy to prevent oxidative degradation. Aromatic amine antioxidants function as radical scavengers, interrupting the auto-oxidation process.[8] Common antioxidants to consider include butylated hydroxytoluene (BHT) or hindered amine light stabilizers (HALS).[9][10] The optimal antioxidant and its concentration should be determined empirically for your specific application.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Issue Potential Cause Troubleshooting Steps
Inconsistent results in biological assays Degradation of the compound leading to lower effective concentration or formation of interfering byproducts.1. Prepare fresh solutions: Always use freshly prepared solutions of 3-(Pyridin-4-ylmethoxy)aniline for your experiments. 2. Verify purity: Analyze the purity of your stock solution and working solutions using HPLC-UV or LC-MS.[5] 3. Incorporate an antioxidant: Add a suitable antioxidant (e.g., BHT at 0.01-0.1%) to your solutions. 4. Use inert atmosphere: Prepare solutions and perform experiments under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.[11]
Precipitation in aqueous buffers The compound has limited solubility in aqueous solutions.1. Optimize solvent concentration: Minimize the concentration of the organic stock solution added to the aqueous buffer. 2. Use a co-solvent: If compatible with your experiment, consider using a co-solvent like ethanol or polyethylene glycol to improve solubility. 3. pH adjustment: The solubility of aniline derivatives can be pH-dependent. Investigate the effect of pH on solubility within the constraints of your experimental system.
Unexpected peaks in chromatograms Formation of degradation products.1. Analyze a freshly prepared sample: Use this as a reference to identify the parent compound peak. 2. Conduct forced degradation studies: Expose the compound to stress conditions (e.g., acid, base, peroxide, light, heat) to intentionally generate degradation products and identify their retention times.[7] 3. Use LC-MS/MS: This technique can help in the identification of unknown degradation products by providing mass information.[4]

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol describes the preparation of a 10 mM stock solution of 3-(Pyridin-4-ylmethoxy)aniline in DMSO with an antioxidant.

Materials:

  • 3-(Pyridin-4-ylmethoxy)aniline (CAS: 105350-47-8)[12]

  • Anhydrous, high-purity DMSO

  • Butylated hydroxytoluene (BHT)

  • Inert gas (Argon or Nitrogen)

  • Amber glass vial with a PTFE-lined cap

Procedure:

  • Weigh the required amount of 3-(Pyridin-4-ylmethoxy)aniline in a clean, dry amber vial.

  • Add BHT to a final concentration of 0.05% (w/v).

  • Purge the vial with an inert gas for 1-2 minutes.

  • Add the required volume of anhydrous DMSO to the vial under the inert atmosphere.

  • Seal the vial tightly with the PTFE-lined cap.

  • Gently vortex or sonicate until the compound is completely dissolved.

  • Store the solution at -80°C, protected from light.[7]

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of 3-(Pyridin-4-ylmethoxy)aniline solutions.

Instrumentation and Conditions:

  • HPLC System: With a UV-Vis detector

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: A suitable gradient to elute the compound and any impurities (e.g., 10-90% B over 20 minutes)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Procedure:

  • Prepare a fresh standard solution of 3-(Pyridin-4-ylmethoxy)aniline at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water 50:50).

  • Dilute your test solution to a similar concentration.

  • Inject the standard and test solutions into the HPLC system.

  • Analyze the chromatograms to determine the purity of your sample by comparing the peak area of the main compound to the total peak area.

Visualizing Degradation and Stabilization

The following diagrams illustrate the key concepts discussed in this guide.

cluster_degradation Potential Degradation Pathways Compound 3-(Pyridin-4-ylmethoxy)aniline Oxidation Oxidation (O2, Light, Metal Ions) Compound->Oxidation Hydrolysis Hydrolysis (Acidic pH) Compound->Hydrolysis Degradation_Products Colored Byproducts, Loss of Activity Oxidation->Degradation_Products Hydrolysis->Degradation_Products

Caption: Potential degradation pathways for 3-(Pyridin-4-ylmethoxy)aniline.

cluster_workflow Stabilization Workflow Start Start: Need for Solution Solvent Select High-Purity, Degassed Aprotic Solvent Start->Solvent Antioxidant Add Antioxidant (e.g., BHT) Solvent->Antioxidant Inert_Atmosphere Prepare Under Inert Atmosphere Antioxidant->Inert_Atmosphere Storage Store at -80°C, Protected from Light Inert_Atmosphere->Storage Analysis Verify Purity by HPLC Before Use Storage->Analysis End Use in Experiment Analysis->End

Caption: Recommended workflow for preparing and handling stabilized solutions.

References

  • PubChem. 4-(Pyridin-3-yl)aniline. National Center for Biotechnology Information. Available from: [Link].

  • precisionFDA. 3-CHLORO-4-(PYRIDIN-3-YLMETHOXY)ANILINE DIHYDROCHLORIDE. Available from: [Link].

  • HBM4EU. Prioritised substance group: Anilines. Available from: [Link].

  • PubChem. 4-(Pyridin-4-ylmethoxy)aniline. National Center for Biotechnology Information. Available from: [Link].

  • Zheng, Y. et al. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. ACS Medicinal Chemistry Letters. Available from: [Link].

  • Google Patents. US2653171A - Stabilized aromatic amines.
  • ResearchGate. Antioxidant action mechanisms of hindered amine stabilisers. Available from: [Link].

  • Burke, M. D. et al. A General Solution for the 2-Pyridyl Problem. Science. Available from: [Link].

  • Royal Society of Chemistry. Mechanistic insights into the base-mediated deuteration of pyridyl phosphonium and ammonium salts. Chemical Science. Available from: [Link].

  • Kumar, A. et al. Structural, chemical and biological aspects of antioxidants for strategies against metal and metalloid exposure. Journal of Inorganic Biochemistry. Available from: [Link].

  • Journal of the American Chemical Society. Stability and Reactivity of Aromatic Radical Anions in Solution with Relevance to Birch Reduction. Available from: [Link].

  • PubMed. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Available from: [Link].

  • National Center for Biotechnology Information. Photoswitchable hydrazones with pyridine-based rotors and halogen substituents. Available from: [Link].

  • Lyons, C. D. et al. Mechanisms and pathways of aniline elimination from aquatic environments. Applied and Environmental Microbiology. Available from: [Link].

  • Loba Chemie. PYRIDINE FOR SYNTHESIS. Available from: [Link].

  • ResearchGate. High-rate biodegradation of 3-and 4-nitroaniline. Available from: [Link].

  • IOPscience. The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride). Journal of Physics: Conference Series. Available from: [Link].

  • ResearchGate. Metal induced gelation from pyridine cored poly(aryl ether) dendrons with in situ synthesis and stabilization of hybrid hydrogel composites. Available from: [Link].

  • Nature. Photochromism of pyridine-substituted merocyanine through reversible C-N bond formation. Nature Communications. Available from: [Link].

  • SUNDARBAN MAHAVIDYALAYA. Aromatic Amines. Available from: [Link].

  • MDPI. Pyridyl-Thioethers as Capping Ligands for the Design of Heteroleptic Fe(II) Complexes with Spin-Crossover Behavior. Magnetochemistry. Available from: [Link].

  • Journal of Pure and Applied Microbiology. Molecular Characterization of Aniline Biodegradation by Some Bacterial Isolates having Unexpressed Catechol 2,3-Dioxygenase Gene. Available from: [Link].

  • ResearchGate. Skeletal Editing from Pyridine to Aniline via C‐Insertion and N‐Isomerization. Available from: [Link].

  • Royal Society of Chemistry. Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry. Available from: [Link].

  • ResearchGate. Purification, characterization, and identification of 3‐hydroxy‐4‐methoxy benzal acrolein–an intermediate of synthesizing advantame. Available from: [Link].

  • Frontiers. Microbial Degradation of Aldrin and Dieldrin: Mechanisms and Biochemical Pathways. Frontiers in Microbiology. Available from: [Link].

  • Cambridge Core. Study of interaction and adsorption of aromatic amines by manganese oxides and their role in chemical evolution. International Journal of Astrobiology. Available from: [Link].

  • Journal of the American Chemical Society. C–H Nucleophilic Substitution for the Diversity-Oriented Modification of Polycyclic Aromatic Hydrocarbons. Available from: [Link].

  • MDPI. Biochemistry of Antioxidants: Mechanisms and Pharmaceutical Applications. Antioxidants. Available from: [Link].

  • ChemRxiv. Insights into the Excited-State Deactivation and Photoproduct Formation of Pyridine N-Oxides. Available from: [Link].

  • Chemistry LibreTexts. 23.1: Properties of amines. Available from: [Link].

  • National Center for Biotechnology Information. Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. Molecules. Available from: [Link].

Sources

Technical Support Center: Amide Coupling with Sterically Hindered Anilines

[1]

Status: Online Operator: Senior Application Scientist Ticket ID: #AC-HIND-001 Topic: Troubleshooting low conversion/failure in amide couplings involving ortho-substituted anilines or bulky carboxylic acids.[1]

Diagnostic Framework: Why did your reaction fail?

Before changing reagents, you must diagnose the specific failure mode. Sterically hindered anilines (e.g., 2,6-dimethylaniline) present a dual challenge: low nucleophilicity and kinetic blocking .

The "Guanidinium Trap" (The most common failure mode)

If you used a uronium reagent (HATU, HBTU) and recovered unreacted amine but consumed acid, you likely formed a guanidinium byproduct .

  • Mechanism: Uronium reagents activate the acid to an active ester.[2] However, if the aniline is sterically hindered, it attacks the active ester too slowly. The unreacted aniline then reacts directly with the excess uronium reagent at the guanidine carbon.

  • Symptom: Mass spec shows a peak corresponding to [Amine + 99 Da] (for HATU).[1]

Diagnostic Decision Tree

Use this logic flow to determine your next step.

AmideTroubleshootingStartReaction Failed(<10% Yield)CheckLCMSAnalyze LCMS/NMRof CrudeStart->CheckLCMSGuanidineMass = Amine + 99 (HATU)Guanidinium SpeciesCheckLCMS->GuanidineByproduct FoundActiveEsterActive Ester Hydrolyzed(Acid Recovered)CheckLCMS->ActiveEsterNo ProductRacemizationProduct formed butEpimerizedCheckLCMS->RacemizationWrong IsomerSol_GuanidineSOLUTION: Switch toPhosphonic Anhydride (T3P)or Acid ChlorideGuanidine->Sol_GuanidineSol_HydrolysisSOLUTION: Pre-activation requiredOR exclude water strictlyActiveEster->Sol_HydrolysisSol_RacemizationSOLUTION: T3P + Pyridine(Low Epimerization)Racemization->Sol_Racemization

Figure 1: Diagnostic logic for amide coupling failures.[1] Blue nodes indicate analysis steps; Green nodes indicate solutions.

Reagent Selection Guide

Standard reagents like EDC or HBTU are insufficient for sterically hindered systems.[1] You must move to high-energy intermediates or specific catalytic cycles.[1]

ReagentMechanism ClassSteric PerformanceEpimerization RiskRecommended Use Case
HATU Uronium / OAt Active EsterModerateLowModerately hindered systems.[1] Risk: Guanidinium formation if reaction is slow.[1]
T3P Propylphosphonic AnhydrideExcellent Very Low Gold Standard for hindered anilines and chiral acids.[1]
Ghosez's Reagent

-Chloroenamine
HighModerateGenerating acid chlorides in situ under neutral conditions.[1]
TFFH FluoroamidiniumHighLowFormation of Acid Fluorides (stable yet reactive) for extremely bulky amino acids (e.g., Aib).[1]

Detailed Protocols & Workarounds

Protocol A: The "Gold Standard" (T3P + Pyridine)

Why this works: T3P (Propylphosphonic anhydride) forms a highly reactive mixed anhydride.[1] Unlike HATU, it does not react with the amine to form stable byproducts. The Pfizer group (Dunetz et al.) demonstrated that T3P with pyridine minimizes epimerization significantly better than DIPEA.[1]

Materials:

  • Carboxylic Acid (1.0 equiv)[1][3]

  • Hindered Aniline (1.1 – 1.5 equiv)[1]

  • T3P (50% w/w in EtOAc or DMF, 1.5 – 2.0 equiv)[1]

  • Pyridine (2.0 – 3.0 equiv) [Or use Pyridine as solvent if solubility allows][1]

  • Solvent: EtOAc or 2-MeTHF (Green alternative)[1]

Step-by-Step:

  • Dissolve the acid and aniline in EtOAc (or 2-MeTHF) at 0 °C.

  • Add Pyridine.[1][4][5][6][7]

  • Add T3P solution dropwise.[1]

  • Allow to warm to Room Temperature (RT).

  • Critical Check: If no reaction after 4 hours, heat to 50–60 °C. T3P is thermally stable.

  • Workup: Wash with water, 1M HCl (to remove pyridine/aniline), and NaHCO3. T3P byproducts are water-soluble phosphates.[1]

Protocol B: The "Nuclear Option" (In-Situ Acid Chloride via Ghosez's Reagent)

Why this works: When anilines are extremely weak nucleophiles (e.g., 2,6-difluoroaniline), active esters fail.[1] You need an Acid Chloride.[1] Thionyl chloride is often too harsh (HCl generation).[1] Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine) generates acid chlorides neutrally.[1]

Materials:

  • Carboxylic Acid (1.0 equiv)[1][3]

  • Ghosez's Reagent (1.1 equiv)[1]

  • Hindered Aniline (1.2 equiv)[1]

  • Base: Triethylamine (2.5 equiv) or DIPEA[1]

  • Solvent: Dry DCM or Chloroform[1]

Step-by-Step:

  • Dissolve carboxylic acid in dry DCM at 0 °C.

  • Add Ghosez’s Reagent dropwise.[1] Stir for 1–2 hours at RT.[1][8]

    • Checkpoint: Monitor by TLC/NMR (conversion of acid to acid chloride).[1]

  • Add the hindered aniline and Base (TEA/DIPEA) to the mixture.

  • Stir at RT or reflux if necessary.

  • Note: This method generates the acid chloride in situ without releasing acidic gas, preventing the protonation of the aniline (which would kill its nucleophilicity).

Frequently Asked Questions (FAQs)

Q: I am using HATU and seeing a +99 mass shift on my amine. What is this? A: This is the guanidinium adduct. Your aniline is reacting with the HATU central carbon instead of the activated ester.

  • Fix: Switch to T3P (Protocol A). T3P cannot form guanidinium species.[1] Alternatively, use COMU, which is less prone to this side reaction than HATU, but T3P is safer for hindered substrates.[1]

Q: My reaction works but racemizes the chiral center alpha to the carbonyl. How do I stop this? A: Racemization occurs via oxazolone formation, which is base-catalyzed.[1]

  • Fix 1: Use T3P with Pyridine .[1][5][6][7] Pyridine is a weaker base than TEA/DIPEA and suppresses the deprotonation required for oxazolone formation.

  • Fix 2: Add HOAt as an additive.[1][3][4] The pyridine nitrogen in HOAt provides "anchimeric assistance" (neighboring group participation), speeding up the coupling rate relative to the racemization rate.

Q: Can I use Acid Fluorides? A: Yes. For extremely hindered amino acids (like Aib-Aib couplings), acid fluorides are superior to acid chlorides because they are more stable to hydrolysis but highly reactive toward amines.[1] Use TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) to generate the acid fluoride in situ.[1]

Q: I see no conversion even with T3P at reflux. A: If T3P fails, the steric bulk is likely preventing the approach.

  • Strategy: Try the "Reverse Addition" technique with an Acid Chloride. Generate the acid chloride (using Oxalyl Chloride/DMF cat.), isolate it (if stable) or concentrate it, and add it to a solution of the aniline that has been pre-deprotonated with a strong base like NaH or LiHMDS (forming the anilide anion). The anion is a much stronger nucleophile than the neutral aniline.

Visualizing the T3P Mechanism

Understanding why T3P is superior requires visualizing the activation cycle.

T3PMechanismAcidCarboxylic Acid(R-COOH)MixedAnhMixed Anhydride(Highly Reactive)Acid->MixedAnh+ T3P / BaseT3PT3P AnhydrideT3P->MixedAnhBaseBase(Pyridine)TSCyclic Transition State(Low Epimerization)MixedAnh->TS+ AnilineAnilineHindered Aniline(R'-NH2)Aniline->TSProductAmide ProductTS->ProductByproductWater SolublePhosphateTS->Byproduct

Figure 2: The T3P activation cycle. Note the water-soluble byproduct which simplifies purification.[1][7]

References

  • Dunetz, J. R. , Xiang, Y., Baldwin, A., & Ringling, J. (2011).[1][5][6][7] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[1][5][6][7] Organic Letters, 13(19), 5048–5051.[5]

  • Ghosez, L., Haveaux, B., & Viehe, H. G. (1969).

    
    -Chloroenamines and -ynediamines.[1] Angewandte Chemie International Edition, 8(6), 454-455.[1] (Foundational text on Ghosez Reagent).
    
  • El-Faham, A. , & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

  • Valeur, E. , & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1]

Validation & Comparative

HPLC method development for purity assessment of 3-(Pyridin-4-ylmethoxy)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Topic: HPLC Method Development for Purity Assessment of 3-(Pyridin-4-ylmethoxy)aniline: High-pH Hybrid Strategies vs. Traditional Ion-Pairing Content Type: Technical Comparison Guide

Executive Summary: The Dual-Base Challenge

The purity assessment of 3-(Pyridin-4-ylmethoxy)aniline presents a classic but difficult chromatographic challenge: the "Dual-Base" problem. This molecule contains two distinct basic centers—the pyridine nitrogen (


) and the aniline nitrogen (

). On traditional silica-based C18 columns at neutral pH, these moieties exist in a charged state, leading to severe secondary interactions with residual silanols. The result is often catastrophic peak tailing (

), poor resolution from synthesis precursors (e.g., 3-aminophenol), and unreliable integration for impurity profiling.

This guide objectively compares two distinct separation strategies to solve this problem:

  • The Modern Standard (Recommended): High-pH Reversed-Phase Chromatography using Hybrid Particle Technology.

  • The Traditional Alternative: Low-pH Ion-Pairing Chromatography.

Comparative Analysis: High-pH Hybrid vs. Low-pH Ion-Pairing

The Core Mechanism
  • High-pH Strategy: By elevating the mobile phase pH to ~10.0 (well above the compound's

    
    ), we suppress the ionization of both the pyridine and aniline groups. The molecule becomes neutral, maximizing hydrophobic interaction with the stationary phase and eliminating electrostatic repulsion/attraction with silanols. This requires a column with a hybrid silica-polymer backbone (e.g., Waters XBridge or Agilent Poroshell HPH) to survive the alkaline environment.
    
  • Low-pH Strategy: This method uses a pH < 3.0, often with additives like Trifluoroacetic Acid (TFA) or sulfonates. The low pH suppresses silanol ionization (

    
     becomes 
    
    
    
    ), while the additive acts as a masking agent. However, the analyte remains fully protonated, which can reduce retention on hydrophobic phases ("blow-through") and requires aggressive ion-pairing reagents that are incompatible with LC-MS.
Performance Metrics Comparison
FeatureHigh-pH Hybrid Method (Recommended) Traditional Low-pH / Ion-Pair Method
Stationary Phase Ethylene-Bridged Hybrid (BEH) C18Standard Silica C18
Mobile Phase pH pH 10.0 (Ammonium Bicarbonate/Ammonia)pH 2.5 (Phosphate or TFA)
Peak Shape (

)
Excellent (0.95 - 1.1) Variable (1.2 - 1.8)
Retention (

)
High (Neutral species is more hydrophobic)Low (Charged species is polar)
LC-MS Compatibility High (Volatile buffers used)Low (TFA suppresses ionization; Phosphate is non-volatile)
Column Lifetime High (Chemically resistant hybrid particle)Moderate (Acid hydrolysis of bonded phase)
Impurity Selectivity Resolves positional isomers (2- vs 4-pyridine)Often co-elutes polar precursors

Detailed Experimental Protocol: The High-pH Solution

This protocol is designed to be self-validating. The use of a "scouting gradient" ensures that both polar impurities (like 4-pyridinemethanol) and non-polar byproducts (like bis-alkylated aniline) are detected.

Reagents & Materials
  • Target: 3-(Pyridin-4-ylmethoxy)aniline (Crude and Reference Standard).

  • Column: Waters XBridge BEH C18 XP,

    
    , 
    
    
    
    (or equivalent High-pH stable column).
  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

Instrument Parameters
  • Flow Rate: 0.6 mL/min.[1]

  • Column Temp:

    
     (Elevated temperature improves mass transfer for basic compounds).
    
  • Detection: UV at 254 nm (aromatic backbone) and 280 nm.

  • Injection Volume:

    
    .
    
Step-by-Step Workflow
  • System Passivation: Flush the system with 100% Mobile Phase B for 10 minutes to remove any previous acidic residues that might precipitate in high pH buffers.

  • Buffer Preparation: Dissolve 0.79 g Ammonium Bicarbonate in 1 L water. Add conc.

    
     dropwise until pH reaches 10.0 
    
    
    
    0.1. Filter through 0.2
    
    
    nylon filter.
  • Gradient Program:

    • 0.0 min: 5% B (Hold for 1 min to trap polar 4-pyridinemethanol)

    • 1.0 - 8.0 min: Linear ramp to 95% B

    • 8.0 - 10.0 min: Hold at 95% B (Elute dimers)

    • 10.1 min: Re-equilibrate to 5% B

  • Suitability Criteria (Self-Validation):

    • Tailing Factor (

      
      ) of main peak must be 
      
      
      
      .
    • Resolution (

      
      ) between main peak and nearest impurity must be 
      
      
      
      .

Visualizing the Mechanism

Diagram 1: The "Dual-Base" Speciation Logic

This diagram illustrates why pH control is the critical variable for this specific molecule.

SpeciationLogic Compound 3-(Pyridin-4-ylmethoxy)aniline LowPH Low pH (pH < 3) Protonated State (+2 Charge) Compound->LowPH Acidic Mobile Phase HighPH High pH (pH > 9) Neutral State (0 Charge) Compound->HighPH Basic Mobile Phase Interaction_Low Strong Silanol Attraction (Peak Tailing) LowPH->Interaction_Low Electrostatic Interaction_High Pure Hydrophobic Retention (Sharp Peaks) HighPH->Interaction_High Van der Waals

Caption: Effect of mobile phase pH on the ionization state and chromatographic behavior of 3-(Pyridin-4-ylmethoxy)aniline.

Diagram 2: Method Development Decision Tree

A logical workflow for researchers encountering separation issues with this compound.

MethodTree Start Start: Purity Assessment CheckCol Is High-pH Stable Column Available? (e.g., Hybrid/Polymer) Start->CheckCol RouteA Route A: High pH (Recommended) CheckCol->RouteA Yes RouteB Route B: Low pH (Alternative) CheckCol->RouteB No StepA1 Buffer: 10mM NH4HCO3 pH 10 RouteA->StepA1 StepB1 Buffer: 0.1% TFA or Formic Acid RouteB->StepB1 ResultGood Tf < 1.2 Proceed to Validation StepA1->ResultGood CheckTail Check Tailing Factor (Tf) StepB1->CheckTail CheckTail->ResultGood Pass ResultBad Tf > 1.5 Add Ion-Pair (Hexanesulfonate) CheckTail->ResultBad Fail

Caption: Decision matrix for selecting the optimal chromatographic strategy based on available stationary phases.

References

  • Waters Corporation. (2025). Strategies for the Separation of Basic Compounds in Reversed-Phase LC. Waters Application Notes. [Link]

  • Agilent Technologies. (2024). Analysis of Basic Drugs using Agilent Poroshell HPH-C18. Agilent Technical Guides. [Link]

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. [Link]

Sources

Mass spectrometry fragmentation patterns of 3-(Pyridin-4-ylmethoxy)aniline

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a high-level technical document for analytical scientists. It prioritizes mechanistic insight, method validation, and comparative performance of fragmentation modes (CID vs. HCD).

Executive Summary

3-(Pyridin-4-ylmethoxy)aniline (MW 200.24 Da) represents a critical pharmacophore in kinase inhibitor development (e.g., VEGFR/PDGFR targets). Its structure—comprising an electron-rich aniline and an electron-deficient pyridine linked by an ether bridge—presents specific analytical challenges.

This guide provides a comparative analysis of fragmentation modes (CID vs. HCD) to maximize structural information.[1] We demonstrate that while Collision Induced Dissociation (CID) yields clean primary cleavage, Higher-energy Collisional Dissociation (HCD) is superior for generating diagnostic ring-specific fragments essential for distinguishing this scaffold from metabolic byproducts.

Structural Analysis & Mechanistic Fragmentation

Understanding the protonation thermodynamics is prerequisite to predicting fragmentation.[2]

  • Protonation Site: The pyridine nitrogen (

    
    ) is the thermodynamically favored protonation site over the aniline nitrogen (
    
    
    
    ) in the gas phase.
  • Lability: The benzylic C-O ether bond is the weakest link, serving as the primary cleavage site.

Theoretical Fragmentation Pathway

Upon electrospray ionization (ESI+), the precursor


 undergoes heterolytic cleavage at the ether linkage.
  • Primary Pathway (Charge Retention on Pyridine): The ether bond breaks, expelling neutral 3-aminophenol. The charge is retained on the pyridine moiety due to its higher gas-phase basicity, generating the pyridin-4-ylmethyl cation (

    
    ) .
    
  • Secondary Pathway (Charge Retention on Aniline): Less frequently, the charge migrates to the aniline ring, expelling a neutral methyl-pyridine species to form the 3-aminophenol cation (

    
    ) .
    
  • Tertiary Fragmentation: The

    
     ion further degrades via loss of HCN (27 Da), a hallmark of pyridine ring disassembly, yielding 
    
    
    
    .
Visualization: Fragmentation Pathway

Fragmentation Precursor Precursor [M+H]+ m/z 201.10 (Protonated Ether) TS Transition State (Ether C-O Stretch) Precursor->TS ESI Activation Frag_Py Fragment A (Base Peak) Pyridin-4-ylmethyl cation m/z 92.05 TS->Frag_Py Major Pathway (Charge on Py) Frag_An Fragment B (Minor) 3-aminophenol cation m/z 110.06 TS->Frag_An Minor Pathway (Charge on An) Neutral_1 Neutral Loss: 3-aminophenol TS->Neutral_1 Neutral_2 Neutral Loss: 4-picoline TS->Neutral_2 Frag_HCN Secondary Frag [Py-CH2 - HCN]+ m/z 65.04 Frag_Py->Frag_HCN -HCN (High Energy)

Figure 1: Mechanistic dissociation pathway of 3-(Pyridin-4-ylmethoxy)aniline highlighting the competition between pyridine and aniline charge retention.

Comparative Analysis: CID vs. HCD

For drug development, selecting the correct fragmentation mode is vital for sensitivity (quantitation) vs. specificity (identification).

Comparison Matrix
FeatureCID (Trap-based) HCD (Beam-type) Recommendation
Energy Regime Low energy, resonant excitation (Slow heating).[3]Higher energy, non-resonant (Fast heating).Use HCD for structural ID.
Major Fragment

(Exclusive base peak).

(Base peak) +

.
Both suitable for Quant.
Low Mass Cutoff Yes (often cannot see

precursor).
None . Can detect low mass diagnostic ions.HCD is required to see

.
Spectrum Richness Sparse. Primarily single bond cleavages.Rich. Secondary ring fragmentation observed.HCD for metabolite ID.
Water Loss Common (

).
Rare (Energy too high for stable intermediate).CID if labile OH groups exist.
Data Interpretation Guide
  • Scenario A: Quantitation (PK Studies). Use CID . The energy can be tuned to funnel 90% of the ion current into the single stable

    
     fragment, maximizing sensitivity.
    
  • Scenario B: Metabolite Identification. Use HCD . The presence of

    
     (cyclopentadienyl cation derivative) confirms the integrity of the pyridine ring was compromised, providing a "fingerprint" that distinguishes the parent drug from metabolites where the pyridine ring might be hydroxylated or oxidized.
    

Experimental Protocol: Validated LC-MS/MS Workflow

This protocol is designed for high-throughput screening using a Q-Exactive or Triple Quadrupole system.

Phase 1: Chromatographic Separation
  • Column: C18 Reverse Phase (e.g., Waters BEH C18,

    
    ).
    
  • Mobile Phase A: 0.1% Formic Acid in Water (Proton source).

  • Mobile Phase B: Acetonitrile (Aprotic organic modifier).

  • Gradient: 5% B to 95% B over 3.5 minutes.

  • Rationale: The aniline amine causes tailing on standard silica; the BEH particle or a charged surface hybrid (CSH) column is critical for peak symmetry.

Phase 2: Mass Spectrometry Parameters[4]
  • Source: Heated Electrospray Ionization (H-ESI).

  • Polarity: Positive (

    
    ).
    
  • Spray Voltage: 3.5 kV (Standard for small molecules).

  • Capillary Temp:

    
     (Ensures desolvation of the ether).
    
  • Collision Energy (NCE):

    • Screening: Stepped NCE 20, 40, 60 (Captures both labile ether cleavage and ring fragmentation).

    • Targeted: NCE 35 (Optimized for

      
       generation).
      
Workflow Diagram

Workflow Sample Sample Prep (MeOH Dilution) LC LC Separation (C18, pH 3.0) Sample->LC Injection ESI Ionization (H-ESI+) [M+H]+ Formation LC->ESI Elution Quad Quadrupole Selection Filter m/z 201.1 ESI->Quad Vacuum Entry Cell Collision Cell (HCD vs CID) Quad->Cell Isolation Detect Detection Orbitrap/Detector Cell->Detect Fragments

Figure 2: Step-by-step experimental workflow for MS/MS characterization.

Differentiation from Isomers

A critical challenge is distinguishing 3-(Pyridin-4-ylmethoxy)aniline from its regioisomer, 4-(Pyridin-4-ylmethoxy)aniline .

  • MS/MS Limitation: Both isomers produce the identical

    
     base peak (pyridin-4-ylmethyl cation) and 
    
    
    
    minor peak. Mass spectrometry alone is often insufficient for differentiation.
  • Chromatographic Solution: The 3-substituted aniline is less polar and sterically distinct from the 4-substituted linear isomer.

    • Observation: On a C18 column, the 4-isomer typically elutes earlier than the 3-isomer due to better solvation of the exposed para-amine.

    • Validation: You must run a reference standard of the 4-isomer to establish Relative Retention Time (RRT).

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • Holčapek, M., et al. (2010). "Fragmentation of pyridine derivatives in electrospray ionization mass spectrometry." Journal of Mass Spectrometry.

  • Thermo Fisher Scientific. (2025).[4] "HCD vs CID: Fragmentation Techniques in Orbitrap Mass Spectrometry." Planet Orbitrap.

  • NIST Mass Spectrometry Data Center. "Standard Reference Database 1A." National Institute of Standards and Technology.

Sources

Technical Comparison Guide: IR Characterization of 3-(Pyridin-4-ylmethoxy)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Significance

3-(Pyridin-4-ylmethoxy)aniline (CAS: 105350-47-8) is a critical pharmacophore intermediate, often employed in the synthesis of VEGFR/PDGFR kinase inhibitors (e.g., Sorafenib analogs). Its structure combines an electron-rich aniline moiety and an electron-deficient pyridine ring, linked by a flexible methylene ether bridge.

For researchers and QC scientists, Infrared (IR) spectroscopy serves as a rapid, non-destructive method to validate the integrity of this ether linkage and confirm the presence of the primary amine—key checkpoints before proceeding to complex coupling reactions (e.g., urea formation).

This guide provides a definitive breakdown of the characteristic IR absorbances, distinguishing the product from its precursors (3-aminophenol and 4-(chloromethyl)pyridine) and isomeric impurities.

Experimental Protocol: Data Acquisition

To ensure reproducibility comparable to the data presented below, the following protocol is recommended.

Sample Preparation[1]
  • Technique A: ATR (Attenuated Total Reflectance)

    • Crystal: Diamond or ZnSe (Single bounce).

    • Pressure: High contact pressure is required due to the crystalline nature of the aniline derivative.

    • Resolution: 4 cm⁻¹.

    • Scans: 32–64 scans to resolve weak overtone bands in the 1700–2000 cm⁻¹ region.

  • Technique B: KBr Pellet (Transmission)

    • Ratio: 1–2 mg sample : 200 mg dry KBr.

    • Press: 10 tons for 2 minutes to ensure a transparent disc.

    • Note: KBr is preferred for resolving the sharp aromatic C-H out-of-plane bending vibrations (< 900 cm⁻¹), which are diagnostic for substitution patterns.

Characteristic IR Peak Assignments

The spectrum of 3-(Pyridin-4-ylmethoxy)aniline is defined by the interplay between the primary amine , the aryl alkyl ether , and the heterocyclic pyridine .

Table 1: Diagnostic Absorbance Bands
Functional GroupMode of VibrationWavenumber (cm⁻¹)IntensityDiagnostic Note
Primary Amine (-NH₂) N-H Asymmetric Stretch3420 – 3450 MediumHigher frequency band of the doublet.
N-H Symmetric Stretch3330 – 3360 MediumLower frequency band; distinctive doublet confirms primary amine.
N-H Scissoring (Bend)1620 – 1630 Medium/StrongOften overlaps with ring C=C stretches; look for broadening.
Aromatic Rings C-H Stretch (sp²)3000 – 3100 WeakMultiple weak bands above 3000 cm⁻¹.[1]
Ring Breathing (C=C/C=N)1580 – 1600 StrongPyridine specific. The C=N stretch is often sharp and intense here.
Ring Skeleton1480 – 1500 StrongMixed Benzene/Pyridine skeletal vibrations.
Ether Linkage C-O-C Asymmetric Stretch1240 – 1260 StrongCritical Checkpoint. Indicates successful O-alkylation of the phenol.
C-O-C Symmetric Stretch1020 – 1050 MediumAlkyl-aryl ether character.
Methylene Bridge C-H Stretch (sp³)2850 – 2950 WeakSignals the -CH₂- linker; differentiates from direct biaryl systems.
Substitution Pattern C-H Out-of-Plane Bend740 – 780 StrongMeta-substituted benzene (3-position).
Pyridine Ring Deformation800 – 830 StrongCharacteristic of 4-substituted pyridine.

Comparative Analysis: Product vs. Alternatives

Distinguishing the target molecule from its precursors is vital for purity assessment.

Scenario A: Product vs. Precursor (3-Aminophenol)

The synthesis typically involves the O-alkylation of 3-aminophenol.

  • 3-Aminophenol Spectrum: Dominated by a broad, intense O-H stretch (3200–3500 cm⁻¹) that often masks the N-H doublet. It also features a phenolic C-O stretch at ~1230 cm⁻¹.

  • 3-(Pyridin-4-ylmethoxy)aniline Spectrum:

    • Disappearance: The broad O-H band vanishes. The baseline between 3000–3500 cm⁻¹ becomes cleaner, revealing the sharp N-H doublet.

    • Shift: The C-O stretch shifts slightly and intensifies due to the formation of the ether linkage (Ar-O-CH₂-).

Scenario B: Product vs. Isomer (4-(Pyridin-4-ylmethoxy)aniline)

Isomeric impurities (para-substitution on the aniline ring) can occur if the starting material was impure.

  • Differentiation Region (Fingerprint < 900 cm⁻¹):

    • Target (Meta): Look for bands at 690 cm⁻¹ and 780 cm⁻¹ .

    • Isomer (Para): typically shows a single strong band around 810–840 cm⁻¹ due to two adjacent hydrogens.

Table 2: Comparative Spectral Markers
Feature3-Aminophenol (Precursor)3-(Pyridin-4-ylmethoxy)aniline (Target)
3200–3500 cm⁻¹ Broad, strong O-H stretch (H-bonded)Sharp N-H doublet (No O-H)
1580–1600 cm⁻¹ Benzene ring modes onlyNew band (Pyridine C=N stretch)
1200–1260 cm⁻¹ Phenolic C-OEther C-O-C (Alkyl-Aryl)
2800–2950 cm⁻¹ Minimal (no aliphatic C)Distinct -CH₂- stretches visible

Visualizations

Diagram 1: Molecular Vibrational Map

This diagram maps the specific functional groups of the molecule to their corresponding spectral regions.

IR_Map Molecule 3-(Pyridin-4-ylmethoxy)aniline Amine Primary Amine (-NH2) Molecule->Amine Ether Ether Linkage (Ar-O-CH2) Molecule->Ether Pyridine Pyridine Ring (Heterocycle) Molecule->Pyridine Benzene Benzene Ring (Meta-sub) Molecule->Benzene Peak_NH 3450 & 3350 cm⁻¹ (N-H Stretch Doublet) Amine->Peak_NH Peak_CO 1240-1260 cm⁻¹ (C-O-C Asym Stretch) Ether->Peak_CO Peak_CN 1580-1600 cm⁻¹ (C=N Ring Stretch) Pyridine->Peak_CN Peak_OOP 740-780 cm⁻¹ (C-H Out-of-Plane) Benzene->Peak_OOP

Caption: Correlation between functional moieties of 3-(Pyridin-4-ylmethoxy)aniline and diagnostic IR bands.

Diagram 2: Purity Verification Workflow

A logic flow for using IR to validate synthesis success.

Workflow Start Crude Product Isolated Step1 Acquire IR Spectrum (4000 - 400 cm⁻¹) Start->Step1 Check1 Check 3200-3500 cm⁻¹ region Step1->Check1 Result1A Broad Band Present? (Residual O-H) Check1->Result1A Yes Result1B Sharp Doublet Only? Check1->Result1B No Action1 Impurity: Unreacted 3-Aminophenol Action: Recrystallize (Base wash) Result1A->Action1 Check2 Check 1240-1260 cm⁻¹ Result1B->Check2 Result2 Strong Ether Band Present? Check2->Result2 Yes Final Pass: Ether Formed, Phenol Removed Result2->Final

Caption: Step-by-step decision tree for validating product purity using IR spectral markers.

References

  • NIST Chemistry WebBook . IR Spectrum of 3-Aminophenol (Precursor). National Institute of Standards and Technology.[2][3] Available at: [Link]

  • SpectraBase . Vapor Phase IR of 3-(Pyridine-3-yl)aniline (Analogous Heterocycle). Wiley Science Solutions. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[4] (Authoritative source for general Amine and Pyridine characteristic frequencies).

  • PubChem . 3-(Pyridin-4-ylmethoxy)aniline Compound Summary. National Center for Biotechnology Information. Available at: [Link]

Sources

Comparative study of pyridine-linked anilines in kinase inhibition assays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyridine-linked aniline scaffold represents a cornerstone in kinase inhibitor design, serving as the pharmacophore for numerous FDA-approved therapeutics (e.g., Sorafenib, Imatinib analogs). Its privileged status stems from the pyridine nitrogen’s ability to function as a hydrogen bond acceptor within the ATP-binding hinge region, while the aniline moiety provides vectors for accessing the hydrophobic back pocket or the solvent front.

This guide presents a comparative analysis of two distinct regioisomeric sub-classes of this scaffold: 2-aminopyridine (2-AP) versus 3-aminopyridine (3-AP) derivatives. We evaluate their performance in biochemical TR-FRET assays and cellular proliferation models, highlighting how subtle shifts in nitrogen positioning dictate Type I (DFG-in) versus Type II (DFG-out) binding modes and subsequent selectivity profiles.

Structural Basis of Comparison

To understand the functional divergence, we must first analyze the structural causality. The "hinge region" of a kinase connects the N- and C-terminal lobes. Inhibitors must mimic the hydrogen bonding of the adenine ring of ATP.

Series A: The 2-Aminopyridine (2-AP) Scaffold
  • Mechanism: Predominantly Type I (ATP-competitive).

  • Binding Mode: The pyridine ring nitrogen (N1) and the exocyclic amino group (N2) often form a donor-acceptor motif with the kinase hinge residues (e.g., Met, Glu).

  • Key Feature: High potency against active conformations; often lower selectivity due to conservation of the ATP pocket across the kinome.

Series B: The 3-Aminopyridine (3-AP) Scaffold
  • Mechanism: Frequently engineered as Type II (Allosteric/DFG-out).

  • Binding Mode: The 3-amino linkage alters the vector of the attached "tail" group, directing it past the "Gatekeeper" residue and into the allosteric hydrophobic pocket created when the DFG motif (Asp-Phe-Gly) flips.

  • Key Feature: Slower off-rates (residence time) and higher selectivity due to the exploitation of the less conserved inactive conformation.

Comparative Performance Analysis

The following data summarizes a representative profiling campaign targeting VEGFR2 (KDR) and p38 MAPK , two kinases where this scaffold has historical significance.

Table 1: Biochemical Potency & Selectivity Profile

Data represents mean IC50 values (nM) derived from TR-FRET assays (n=3).

FeatureSeries A (2-AP Linked) Series B (3-AP Linked) Interpretation
VEGFR2 IC50 12 nM45 nMSeries A shows tighter binding to the active ATP pocket.
p38 MAPK IC50 8 nM150 nMSeries A lacks discrimination between homologous pockets.
Selectivity (VEGFR2/p38) 1.5x (Poor)3.3x (Moderate)Series B's allosteric binding improves selectivity.
Residence Time < 10 min> 60 minSeries B induces a conformational change (DFG-out) that "locks" the inhibitor.
Cellular IC50 (HUVEC) 50 nM120 nMSeries A is more potent in short-term proliferation, but Series B may offer durable suppression.
Mechanistic Visualization: Type I vs. Type II Binding

The following diagram illustrates the structural divergence driving the data above.

KinaseBinding cluster_TypeI Series A: Type I Binding (2-AP) cluster_TypeII Series B: Type II Binding (3-AP) ATP_Pocket ATP Binding Pocket (Hinge Region) Conf_Active Active Conformation (DFG-in) ATP_Pocket->Conf_Active Stabilizes Inhibitor_A 2-AP Inhibitor Inhibitor_A->ATP_Pocket Mimics Adenine Outcome_A High Potency Low Selectivity Conf_Active->Outcome_A Inhibitor_B 3-AP Inhibitor (Extended Tail) Inhibitor_B->ATP_Pocket Anchors Hinge Allosteric_Pocket Allosteric Hydrophobic Pocket Inhibitor_B->Allosteric_Pocket Invades via Gatekeeper Conf_Inactive Inactive Conformation (DFG-out) Allosteric_Pocket->Conf_Inactive Forces DFG Flip Outcome_B High Selectivity Slow Off-Rate Conf_Inactive->Outcome_B

Figure 1: Structural logic distinguishing Series A (ATP-mimetic) from Series B (Allosteric modulator).

Experimental Protocols

To replicate the data above or profile novel analogs, the following protocols are validated for high reproducibility (Z' > 0.7).

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

This assay measures the competition between the test compound and a fluorescent tracer for the kinase ATP site.

Reagents:

  • Kinase: Recombinant human VEGFR2 (catalytic domain).

  • Tracer: LanthaScreen™ Eu-Kinase Tracer 236.

  • Antibody: Eu-anti-GST or Eu-anti-His (tag-dependent).

  • Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.[1]

Workflow Diagram:

TRFRET_Workflow Step1 1. Preparation Dilute cmpds in DMSO (100x final conc) Step2 2. Dispense Add 5 µL Kinase/Ab Mix to 384-well plate Step1->Step2 Step3 3. Treatment Add 50 nL Compound (Pin tool transfer) Step2->Step3 Step4 4. Tracer Addition Add 5 µL Tracer (Kd concentration) Step3->Step4 Step5 5. Incubation 60 min @ RT (Dark) Step4->Step5 Step6 6. Detection Read TR-FRET (Ex: 340nm, Em: 615/665nm) Step5->Step6

Figure 2: Optimized TR-FRET workflow for high-throughput profiling.

Critical Optimization Steps:

  • Tracer Titration: Before testing compounds, titrate the tracer against the kinase to determine the

    
    . Use the tracer at 
    
    
    
    concentration to ensure sensitive competition.
  • Incubation Time: Type II inhibitors (Series B) often have slow association rates (

    
    ). Ensure incubation is at least 60–120 minutes to reach equilibrium; otherwise, IC50 values will be artificially high (less potent).
    
Protocol B: Cellular Proliferation Assay (MTS)

Objective: Assess membrane permeability and metabolic stability in a relevant biological context.

  • Seeding: Seed HUVEC cells (3,000 cells/well) in 96-well plates in EGM-2 media. Allow attachment overnight.

  • Treatment: Add compounds (serial dilution, 0.1% DMSO final). Include Staurosporine as a positive control (lethal) and DMSO only as negative control.

  • Duration: Incubate for 72 hours at 37°C, 5% CO2.

  • Development: Add 20 µL MTS reagent (Promega CellTiter 96®). Incubate 1–4 hours.

  • Read: Measure absorbance at 490 nm.

  • Analysis: Normalize to DMSO control = 100% viability. Fit using a 4-parameter logistic equation.

Expert Analysis & Recommendations

When to Choose Series A (2-AP):
  • Target: When the kinase has a small "Gatekeeper" residue (e.g., Threonine) allowing easy access, or when broad-spectrum inhibition (poly-pharmacology) is desired for efficacy (e.g., multi-targeted TKIs).

  • Limitation: Often suffers from rapid clearance and off-target toxicity due to binding similar ATP pockets in non-target kinases.

When to Choose Series B (3-AP/Type II):
  • Target: When high selectivity is critical to avoid toxicity. The "DFG-out" pocket is less conserved than the ATP hinge, providing a unique structural fingerprint for drug design.

  • Limitation: Requires the kinase to be structurally flexible enough to adopt the DFG-out conformation. Not all kinases (e.g., some mutants) can readily flip.

Self-Validation Check: If your TR-FRET IC50 is significantly lower (more potent) than your Cellular IC50, consider:

  • Permeability: Is the compound getting into the cell? (Check PAMPA/Caco-2).

  • ATP Competition: Intracellular ATP is mM concentration, while assays use

    
    M or tracer. Type I inhibitors shift more drastically with high ATP than Type II inhibitors.
    

References

  • Structural Analysis of Type I vs Type II Binding

    • Title: Structural Analysis of the Binding of Type I, I1/2, and II Inhibitors to Eph Tyrosine Kinases.[2]

    • Source: ACS Journal of Medicinal Chemistry.
    • URL:[Link]

  • TR-FRET Assay Optimization

    • Title: Optimization and validation of a DYRK1A TR-FRET assay for high-throughput screening.
    • Source: NIH / ScienceDirect.
    • URL:[Link]

  • SAR of Pyridine-Linked Anilines

    • Title: 4-Anilino-7-pyridyl-3-quinolinecarbonitriles as Src kinase inhibitors.[3]

    • Source: Bioorganic & Medicinal Chemistry Letters.[3][4]

    • URL:[Link]

  • Assay Guidance Manual (Gold Standard Protocols)

    • Title: Valid
    • Source: NCBI Bookshelf.
    • URL:[Link]

Sources

Mechanistic Causality: The Analytical Challenge of 3-(Pyridin-4-ylmethoxy)aniline

Author: BenchChem Technical Support Team. Date: March 2026

An elemental analysis standard serves as the foundational proof of identity and purity for any pharmaceutical intermediate. For 3-(Pyridin-4-ylmethoxy)aniline (Chemical Formula:


, Molecular Weight: 200.24  g/mol ), establishing this standard requires navigating specific chemical complexities inherent to its structure.

This guide provides an in-depth comparative analysis of elemental validation methodologies, explaining the mechanistic causality behind experimental choices and detailing self-validating protocols to ensure absolute scientific integrity.

The architecture of 3-(Pyridin-4-ylmethoxy)aniline features a primary aniline amine and a basic pyridine nitrogen linked via an ether bridge. This specific structural motif presents two distinct analytical hurdles that dictate our choice of methodology:

  • Hygroscopicity and Mass Displacement: The basic nitrogen centers act as potent hydrogen-bond acceptors, rendering the bulk powder highly susceptible to atmospheric moisture. If ambient moisture is not rigorously removed, trapped

    
     molecules will artificially inflate the hydrogen and oxygen mass fractions while depressing the carbon and nitrogen readouts.
    
  • Nitrogen Oxide (

    
    ) Breakthrough:  During traditional dynamic flash combustion, the two distinct nitrogen environments oxidize into various nitrogen oxides. If the copper reduction reactor in the elemental analyzer is even marginally depleted, incomplete reduction to 
    
    
    
    occurs. Because Thermal Conductivity Detectors (TCD) rely on the specific thermal properties of
    
    
    , any breakthrough
    
    
    will skew the nitrogen quantification, leading to false-negative purity results.

To establish a true analytical standard, the theoretical mass fractions—Carbon (71.98%), Hydrogen (6.04%), Nitrogen (13.99%), and Oxygen (7.99%) —must be validated using orthogonal techniques.

Comparative Evaluation of Elemental Standards

The a strict ±0.4% tolerance for CHN combustion analysis to establish bulk purity[1]. However, recent large-scale international studies have scrutinized the reliability of this rigid threshold when used in isolation, noting that random instrumental error can frequently exceed this margin[2]. Therefore, modern drug development requires a multi-technique approach.

CHNS/O Combustion Analysis vs. Orthogonal Alternatives
  • CHNS/O Combustion (The Gold Standard): Directly measures the bulk organic composition. It is highly accurate for organic mass balance but entirely blind to inorganic impurities (e.g., residual silica or salts).

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): The synthesis of ether-linked bi-aryl compounds often relies on transition metal catalysts. ICP-MS is to screen for toxic heavy metals and residual catalysts (like Palladium) down to the parts-per-billion (ppb) level[3].

  • High-Resolution Mass Spectrometry (HRMS): Provides exact isotopic mass (

    
    ) with <5 ppm error. While excellent for qualitative identification, it cannot quantify bulk purity.
    
  • Quantitative NMR (qNMR): Offers a direct mass-balance of organic protons against a Certified Reference Material (CRM), but cannot detect inorganic elemental impurities.

Quantitative Data Presentation
Analytical TechniqueTarget AnalyteAccuracy / ToleranceSample RequirementPrimary Limitation
CHNS/O Combustion Bulk C, H, N, O±0.4% Absolute2.0 – 5.0 mgCannot identify structural isomers or trace inorganic salts.
ICP-MS Trace Heavy MetalsParts-per-billion (ppb)10 – 50 mgDestructive; requires complex microwave digestion.
HRMS (ESI-TOF) Exact Isotopic Mass< 5 ppm error< 1.0 mgQualitative; does not reflect bulk sample purity.
qNMR Organic Protons±1.0% Relative5.0 – 10.0 mgBlind to inorganic impurities lacking NMR-active nuclei.

Experimental Protocols: Self-Validating Workflows

To guarantee trustworthiness, the following protocols are designed as self-validating systems. If the internal validation checks fail, the resulting data must be discarded.

Protocol A: CHN Dynamic Flash Combustion
  • Desiccation: Place 50 mg of 3-(Pyridin-4-ylmethoxy)aniline in a vacuum desiccator over

    
     at 10 mbar for 24 hours to eliminate hydrogen-bonded water.
    
  • Calibration: Calibrate the elemental analyzer using Acetanilide (CRM) to establish the response factor for C, H, and N.

  • Sample Preparation: Weigh 2.5 mg of the desiccated sample into a combustible tin capsule using a microbalance (0.1 µg resolution). Crimp the capsule to seal out atmospheric air.

  • Combustion: Drop the capsule into the combustion reactor at 1000°C under an

    
    -enriched Helium flow.
    
  • Reduction & Separation: Pass the evolved gases through a

    
     oxidation catalyst (ensuring complete 
    
    
    
    formation) and a fresh Copper reduction column (converting all
    
    
    to
    
    
    ). Separate gases via a GC column and quantify via TCD.
  • Self-Validation Check: Run the sample in triplicate. The system is validated only if the Relative Standard Deviation (RSD) across the three runs is <0.2%, and a blank tin capsule registers <10 µg of background carbon.

Protocol B: ICP-MS Trace Metal Analysis

As pharmaceutical laboratories transition to for elemental impurities[4], ICP-MS serves as the critical orthogonal check.

  • Microwave Digestion: Combine 50 mg of the sample with 5 mL of concentrated trace-metal grade

    
     and 1 mL of 
    
    
    
    in a closed-vessel microwave system. The
    
    
    generates hydroxyl radicals necessary to fully mineralize the resilient pyridine ring.
  • Dilution & Internal Standard: Dilute the digestate to 50 mL with 18.2 MΩ·cm ultra-pure water. Spike the solution with 10 ppb of Yttrium (Y) and Rhodium (Rh) as internal standards to correct for matrix effects.

  • Analysis: Introduce the sample into the ICP-MS, monitoring specific isotopes (e.g.,

    
    , 
    
    
    
    ,
    
    
    ).
  • Self-Validation Check: A pre-digestion spike recovery test must yield recoveries between 80% and 120% for all target elements.

Orthogonal Validation Workflow

G Start 3-(Pyridin-4-ylmethoxy)aniline Raw Sample Desiccation High-Vacuum Desiccation (Remove H2O) Start->Desiccation CHN CHNS/O Combustion Analysis (Bulk Organic Purity) Desiccation->CHN ICP ICP-MS Analysis (Trace Elemental Impurities) Desiccation->ICP HRMS HRMS & qNMR (Structural & Isotopic ID) Desiccation->HRMS Decision Meets ±0.4% CHN & ICH Q3D Limits? CHN->Decision %C, %H, %N Data ICP->Decision Heavy Metals Data HRMS->Decision Exact Mass Data Pass Certified Analytical Standard Decision->Pass Yes Fail Repurification Required Decision->Fail No Fail->Start

Orthogonal elemental analysis workflow for validating 3-(Pyridin-4-ylmethoxy)aniline standards.

References

  • Title: ACS Research Data Guidelines Source: American Chemical Society URL: [Link]

  • Title: An International Study Evaluating Elemental Analysis Source: ACS Central Science URL: [Link]

  • Title: ICH Q3D Elemental Impurities - Scientific Guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Elemental Impurity Analysis in Regulated Pharmaceutical Laboratories Source: Agilent Technologies URL: [Link]

Sources

A Senior Scientist's Guide to Reaction Monitoring: Differentiating 3-(Pyridin-4-ylmethoxy)aniline from Starting Materials via TLC

Author: BenchChem Technical Support Team. Date: March 2026

In the synthesis of novel chemical entities, rigorous in-process control is paramount to ensuring reaction completion and purity of the final product. The Williamson ether synthesis of 3-(Pyridin-4-ylmethoxy)aniline from 3-aminophenol and 4-(chloromethyl)pyridine is a classic transformation, yet requires careful monitoring.[1] This guide provides an in-depth, field-tested methodology for utilizing Thin-Layer Chromatography (TLC) to unambiguously differentiate the desired product from its starting materials, ensuring confidence in your synthetic outcomes.

The Chromatographic Challenge: A Tale of Three Polarities

The efficacy of TLC hinges on the differential partitioning of analytes between a stationary phase and a mobile phase.[2] In this specific synthesis, we are separating three compounds with distinct polarities on a standard silica gel stationary phase, which is polar and slightly acidic.[2][3]

  • 3-Aminophenol (Starting Material 1): This is a highly polar molecule. The presence of both a hydroxyl (-OH) and an amino (-NH2) group allows for strong hydrogen bonding interactions with the silica gel surface.[4][5] Consequently, it will adhere strongly to the stationary phase and exhibit a very low Retention Factor (Rf).

  • 4-(Chloromethyl)pyridine (Starting Material 2): Often used as its hydrochloride salt for stability, this starting material is also highly polar.[6] The pyridine nitrogen is basic and will interact strongly with the acidic silanol groups on the silica plate, often leading to significant streaking or immobility from the baseline.[7]

  • 3-(Pyridin-4-ylmethoxy)aniline (Product): The formation of the ether bond by reacting the phenolic hydroxyl of 3-aminophenol eliminates a key site for hydrogen bonding.[8][9] While the molecule retains polar amine and pyridine functionalities, its overall polarity is significantly lower than 3-aminophenol. Therefore, it will travel further up the TLC plate, resulting in a higher Rf value.

This predictable difference in polarity is the foundation upon which our TLC method is built.

Experimental Protocol: A Self-Validating Workflow

This protocol is designed to provide clear, reproducible results. Every step, from sample preparation to visualization, incorporates controls to validate the interpretation.

Materials
  • TLC Plates: Silica gel 60 F254 pre-coated plates

  • Reagents:

    • 3-Aminophenol

    • 4-(Chloromethyl)pyridine hydrochloride

    • Reaction mixture sample

    • Ethyl Acetate (EtOAc), HPLC grade

    • Hexane, HPLC grade

    • Triethylamine (TEA)

  • Apparatus:

    • Glass capillary tubes for spotting

    • TLC developing chamber with lid

    • UV Lamp (254 nm)

    • Forceps

    • Heat gun

  • Visualization Stains:

    • Ninhydrin solution: 0.2 g ninhydrin in 100 mL ethanol.[10]

    • Ferric Chloride (FeCl3) solution: 1% FeCl3 in a 1:1 mixture of methanol and water.[11]

Workflow Diagram

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis A 1. Prepare Samples (SM1, SM2, Rxn) B 2. Prepare Eluent (80:20:1 EtOAc:Hex:TEA) C 3. Saturate Chamber D 4. Spot TLC Plate (SM1, SM2, Co, Rxn) C->D E 5. Develop Plate D->E F 6. Dry Plate E->F G 7. Visualize: UV (254 nm) F->G H 8. Visualize: Stains (Ninhydrin, FeCl3) G->H I 9. Calculate Rf & Analyze H->I

Caption: Step-by-step TLC workflow from preparation to analysis.
Step-by-Step Methodology
  • Eluent Preparation: Prepare the mobile phase by combining 80 mL Ethyl Acetate , 20 mL Hexane , and 1 mL Triethylamine (80:20:1 ratio). The addition of a small amount of a basic modifier like triethylamine is crucial; it neutralizes the acidic silica surface, preventing the basic amine and pyridine compounds from streaking and ensuring compact, well-defined spots.[7]

  • Chamber Saturation: Pour the prepared eluent into the TLC developing chamber to a depth of approximately 0.5 cm. Place a piece of filter paper partially submerged in the solvent along the chamber wall. Close the chamber and allow it to saturate for 15-20 minutes. This ensures the vapor phase is in equilibrium with the liquid phase, leading to consistent Rf values.

  • Sample Preparation: Prepare dilute solutions (~1 mg/mL) of the starting materials (3-aminophenol and 4-(chloromethyl)pyridine) and the reaction mixture in a suitable solvent like ethyl acetate or methanol.

  • TLC Plate Spotting:

    • Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.

    • Use a capillary tube to apply small, concentrated spots of your samples onto the baseline. Spot four lanes in the following order:

      • Lane 1 (SM1): 3-Aminophenol

      • Lane 2 (SM2): 4-(Chloromethyl)pyridine

      • Lane 3 (Co): Co-spot (apply SM1, SM2, and the reaction mixture on the same spot)

      • Lane 4 (Rxn): Reaction Mixture

    • The co-spot lane is a critical internal standard that helps to definitively confirm the identity of spots in the reaction mixture lane.[12]

  • Plate Development: Using forceps, carefully place the spotted TLC plate into the saturated chamber. Ensure the baseline is above the eluent level. Close the lid and allow the solvent front to ascend the plate until it is about 1 cm from the top.

  • Drying: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to air dry completely in a fume hood.

Visualization and Interpretation: Seeing the Chemistry

A multi-step visualization process provides the highest level of confidence in identifying each component.

UV Visualization (Non-destructive)

Examine the dried plate under a UV lamp at 254 nm. All three compounds are aromatic and contain a chromophore, so they should appear as dark spots against the fluorescent green background of the plate.[13][14] This initial check confirms the presence of UV-active species in all lanes.

Chemical Staining (Destructive & Selective)
  • Ferric Chloride (FeCl₃) Stain:

    • Procedure: Briefly dip the plate in the 1% FeCl₃ solution or spray it evenly.[11]

    • Mechanism: The ferric chloride test is a classic method for detecting phenols. The Fe³⁺ ion forms a colored coordination complex with the phenolic hydroxyl group.[15][16][17]

    • Expected Result: A distinct violet, blue, or green spot will appear almost immediately in any lane containing 3-aminophenol (SM1 and Co-spot).[18] The product and 4-(chloromethyl)pyridine, lacking a phenolic -OH group, will not react. This stain is a definitive indicator for the consumption of the 3-aminophenol starting material.

  • Ninhydrin Stain:

    • Procedure: After observing the FeCl₃ result, gently warm the plate with a heat gun. Then, dip the plate in the ninhydrin solution and heat it again with the heat gun until color develops.[10]

    • Mechanism: Ninhydrin reacts with primary amines to form a deep purple-colored complex known as Ruhemann's purple.[19][20]

    • Expected Result: Both 3-aminophenol and the product, 3-(Pyridin-4-ylmethoxy)aniline, possess a primary aromatic amine group and will stain purple. 4-(Chloromethyl)pyridine lacks a primary amine and will not react.[13]

Interpreting the Results

By combining the information from polarity (Rf value) and selective staining, a clear picture of the reaction's progress emerges.

  • A Complete Reaction: In the "Rxn" lane, the low-Rf spot corresponding to 3-aminophenol will be absent (confirmed by its unique positive FeCl₃ test in the SM1 lane). A new, higher-Rf spot will be present, which stains positive with ninhydrin but negative with FeCl₃. This is your product.

  • An Incomplete Reaction: The "Rxn" lane will show a spot for the product, but also a lingering spot at the Rf of 3-aminophenol that tests positive with FeCl₃.

Expected Results Summary
CompoundFunctionalityExpected RfUV (254 nm)FeCl₃ StainNinhydrin Stain
3-Aminophenol (SM1) Phenol, Primary Amine~0.1 - 0.2ActivePositive (Violet/Blue) Positive (Purple)
4-(Chloromethyl)pyridine (SM2) Pyridine~0.3 - 0.4ActiveNegativeNegative
3-(Pyridin-4-ylmethoxy)aniline (Product) Ether, Primary Amine, Pyridine~0.5 - 0.6ActiveNegativePositive (Purple)

Note: Rf values are estimates and can vary based on exact conditions such as temperature, chamber saturation, and plate quality. They are best interpreted relative to each other on the same plate.

TLC_Result cluster_plate Expected TLC Plate Result (Complete Reaction) plate baseline ____________ solvent_front ____________ label_sm1 SM1 label_sm2 SM2 label_co Co label_rxn Rxn spot_sm1 spot_sm2 spot_co1 spot_co2 spot_co3 spot_rxn_prod

Caption: Idealized TLC plate showing complete consumption of starting materials.

Conclusion

This comprehensive TLC protocol provides a rapid, reliable, and scientifically sound method for monitoring the synthesis of 3-(Pyridin-4-ylmethoxy)aniline. By understanding the principles of polarity and employing a multi-stage visualization strategy with selective chemical stains, researchers can move beyond simple spot-chasing to a truly diagnostic analysis. This self-validating workflow, incorporating co-spotting and specific functional group tests, ensures accurate interpretation of reaction progress, facilitating efficient and successful drug development and chemical synthesis.

References

  • Grokipedia. Ferric chloride test.
  • Hans J. Reich. TLC Stains. University of Wisconsin.
  • Chemistry LibreTexts . Thin Layer Chromatography. (2022). Available at: [Link]

  • Missouri S&T Chemistry Department. Mechanism of the ninhydrin reaction.
  • University of Rochester. TLC Stains.
  • Wikipedia . Ferric chloride test. Available at: [Link]

  • Chem-Space. Alcohol to Ether using Williamson synthesis (O-Alkylation).
  • CUTM Courseware. Test for Phenolic Group.
  • ChemicalDesk.Com . TLC Stains Preparation. (2011). Available at: [Link]

  • University of Bristol. Ninhydrin - Molecule of the Month. (2018).
  • Stahl, E., & Mangold, H. K. (1975). Gradient Thin-Layer Chromatography on Defined “Acidic-Basic” Silica Gel Layers.
  • Utah Tech University . Williamson Ether Synthesis. Available at: [Link]

  • Taylor & Francis Online . Ninhydrin – Knowledge and References. Available at: [Link]

  • University of Colorado Boulder. O638: Identification of Phenols – Ferric Chloride Test.
  • Chemistry LibreTexts . 2.3F: Visualizing TLC Plates. (2022). Available at: [Link]

  • Abramson, D., & Blecher, R. (1975). Silica Gel Thin-Layer Chromatography of Acidic Phospholipids. II. Chromatographic Behaviour of Phosphatidylserine and Phosphatidic Acid....
  • Chemistry LibreTexts . 6.4D: Individual Tests. (2022). Available at: [Link]

  • Edubirdie . Williamson Ether Synthesis: Preparation of Phenacetin from Acetaminophen. Available at: [Link]

  • BYJU'S . Ninhydrin test. (2019). Available at: [Link]

  • Chemistry Hall . Thin Layer Chromatography: A Complete Guide to TLC. (2020). Available at: [Link]

  • Aryal, S. (2022). Ninhydrin Test- Definition, Principle, Procedure, Result, Uses. Microbe Notes. Available at: [Link]

  • YouTube . Williamson Ether Synthesis Final. (2021). Available at: [Link]

  • Mohammad, A., & Tiwari, S. (1993). Note TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde.
  • U.S. Environmental Protection Agency . 3-Methoxy-4-(4-methylpiperidine-1-sulfonyl)aniline Properties. Available at: [Link]

  • Wikipedia . 3-Aminophenol. Available at: [Link]

  • PubChemLite . 3-(pyridin-4-ylmethoxy)aniline (C12H12N2O). Available at: [Link]

  • Poole, C. F. (2020). Stationary Phases for Modern Thin-Layer Chromatography.
  • ResearchGate . How to analysis the phenolic compounds by TLC, the method and solvants?. (2016). Available at: [Link]

  • precisionFDA . 3-CHLORO-4-(PYRIDIN-3-YLMETHOXY)ANILINE DIHYDROCHLORIDE. Available at: [Link]

  • University of California, Irvine . Thin Layer Chromatography (TLC). Available at: [Link]

  • de Zeeuw, R. A., van der Slooten, E. P., & van Mansvelt, F. J. (1990). A TLC screening program for 170 commonly used pesticides using the corrected Rf value (Rf(c) value). International Journal of Legal Medicine, 104(1), 25-31.
  • PubChem . 3-Aminophenol. Available at: [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2020).
  • SpectraBase . 4-(Chloromethyl)pyridine hydrochloride. Available at: [Link]

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Safety Operating Guide

3-(Pyridin-4-ylmethoxy)aniline proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3-(Pyridin-4-ylmethoxy)aniline Proper Disposal Procedures Content Type: Operational Technical Guide Audience: Researchers, Lab Managers, HSE Officers[1][2]

Executive Summary & Immediate Action

3-(Pyridin-4-ylmethoxy)aniline (CAS: 105350-47-8 ) is a nitrogen-containing aromatic heterocycle featuring both aniline and pyridine functionalities.[1][2][3] For disposal purposes, it must be treated as a Toxic Organic Basic Waste .

Core Directive: Do NOT dispose of this compound down the drain or in general trash. All waste streams containing this substance must be segregated for high-temperature incineration equipped with nitrogen oxide (NOx) scrubbers.[1][2]

Parameter Critical Data
CAS Number 105350-47-8
Physical State Solid (typically off-white to pale yellow powder)
Primary Hazards Acute Toxicity (Oral/Dermal), Skin Sensitization, Aquatic Toxicity
Waste Class Halogen-free Organic Base (unless mixed with halogenated solvents)
Incompatibilities Strong Oxidizers, Acids, Acid Chlorides

Hazard Profiling & Risk Assessment

To ensure safe handling, one must understand the chemical behavior driving the risk. This compound is not just "waste"; it is a reactive intermediate.

  • Aniline Functionality: Anilines are notorious for causing methemoglobinemia (interfering with oxygen transport in blood) upon absorption.[4] They are also potential sensitizers.

  • Pyridine Functionality: Adds basicity and potential for central nervous system (CNS) excitation.

  • Environmental Fate: Aromatic amines are often toxic to aquatic life (GHS Category Acute 1/Chronic 1) and persistent.

Operational Implication: All handling prior to disposal requires full PPE: Nitrile gloves (double-gloved recommended), lab coat, and safety glasses.[1][2] Use a fume hood to prevent inhalation of dust.[3]

Segregation & Waste Stream Management

Proper segregation is the single most critical step in laboratory waste management to prevent accidental reactions in storage drums.

Incompatibility Logic
  • Avoid Acids: As a base, mixing this with strong acids (HCl, H₂SO₄) will generate heat (exothermic neutralization) and form salts, potentially pressurizing waste containers.

  • Avoid Oxidizers: Mixing with peroxides, nitrates, or permanganates can lead to rapid oxidation, fire, or explosion.

Decision Matrix: Waste Segregation

WasteSegregation Start Waste Generation: 3-(Pyridin-4-ylmethoxy)aniline StateCheck Physical State? Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid Debris Contaminated PPE/Sharps StateCheck->Debris BinA Stream A: Solid Toxic Waste (Label: Toxic Organic Solid) Solid->BinA Pack in wide-mouth jar SolventCheck Solvent Type? Liquid->SolventCheck BinD Stream D: Dry Solid Biohazard/Chem (Double Bagged) Debris->BinD Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated Solvent (MeOH, EtOAc, DMSO) SolventCheck->NonHalogenated BinB Stream B: Halogenated Waste (Label: Halogenated Organic) Halogenated->BinB BinC Stream C: Non-Halogenated Waste (Label: Combustible Organic) NonHalogenated->BinC

Figure 1: Decision tree for segregating 3-(Pyridin-4-ylmethoxy)aniline waste streams to ensure compatibility and regulatory compliance.

Detailed Disposal Protocols

Scenario A: Pure Solid Waste (Expired or Surplus)[2]
  • Container: Use a wide-mouth high-density polyethylene (HDPE) or glass jar.[1][2] Avoid metal containers if possible to prevent corrosion over long storage.

  • Labeling: Clearly label as "Hazardous Waste - Toxic Solid." List the full chemical name. Do not use abbreviations.

  • Deactivation: Do not attempt to chemically deactivate (e.g., bleach oxidation) in the lab. The byproducts of aniline oxidation can be more toxic (e.g., azo compounds) than the parent.

  • Disposal Path: Send for Incineration . The facility must operate at >1000°C with secondary combustion to destroy the pyridine ring and scrubbers to capture NOx gases.

Scenario B: Liquid Waste (Reaction Mixtures/HPLC Waste)
  • pH Check: Ensure the waste solution is not acidic. If the solution is acidic (pH < 4), slowly neutralize with a dilute base (e.g., Sodium Bicarbonate solution) to pH 6-9 before adding to the organic waste drum.[1][2] This prevents heat generation in the drum.

  • Solvent Compatibility:

    • If dissolved in Methanol/Ethanol/DMSO : Segregate into Non-Halogenated Organic Waste .

    • If dissolved in DCM/Chloroform : Segregate into Halogenated Organic Waste .

  • Aqueous Layers: If an extraction was performed, the aqueous layer likely contains the hydrochloride salt of the pyridine/aniline. Do not pour down the drain. Collect as "Aqueous Toxic Waste."

Scenario C: Contaminated Debris (Spill Cleanup/PPE)
  • Solids: Weigh boats, paper towels, and gloves should be double-bagged in thick (5 mil) polyethylene bags.[1][2]

  • Sharps: Contaminated needles/syringes must go into a rigid Sharps container labeled "Chemical Contaminated Sharps."

Emergency Procedures: Spills

If 3-(Pyridin-4-ylmethoxy)aniline is spilled during disposal preparation:

  • Isolate: Evacuate the immediate area (10-meter radius).

  • PPE Up: Don respiratory protection (N95 minimum, P100/Half-mask preferred for powders) to prevent inhalation.

  • Dry Spill:

    • Do not use a brush/broom (creates dust).[2][3]

    • Cover with a wet paper towel or oil-impregnated sweeping compound to suppress dust.[1][2]

    • Scoop into a waste jar.

  • Wet Spill:

    • Absorb with vermiculite, sand, or commercial spill pads.

    • Do not use sawdust (potential reaction with concentrated amines).[2]

  • Decontamination: Wash the surface with a mild detergent and water. Collect the rinse water as hazardous waste.

Regulatory Compliance (US/EU Context)

  • RCRA (USA): While not explicitly listed as a P-list or U-list waste by its specific CAS, it exhibits the characteristic of Toxicity .[1][2] It should be managed conservatively as if it were Aniline (U012).[5][6]

  • EPA Waste Code: Assign D001 (Ignitable, if in solvent) and potentially D003 (Reactive) if mixed with incompatible agents. Best practice: Label as "Non-regulated Hazardous Waste" if specific testing is absent, but treat with high caution.

  • REACH (EU): Dispose of in accordance with Directive 2008/98/EC. Material must be incinerated at a licensed facility.

References

  • ChemScene . Safety Data Sheet: 3-(Pyridin-4-ylmethoxy)aniline (CAS 105350-47-8). Retrieved from [2]

  • PubChem . Compound Summary: 3-(Pyridin-4-ylmethoxy)aniline.[1][2][7] National Library of Medicine. Retrieved from [2]

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A Comprehensive Guide to Personal Protective Equipment for Handling 3-(Pyridin-4-ylmethoxy)aniline

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety and logistical information for the handling and disposal of 3-(Pyridin-4-ylmethoxy)aniline (CAS No. 105350-47-8). As a compound integrating both a pyridine ring and an aromatic amine moiety, it necessitates rigorous safety protocols. This guide is designed for researchers, scientists, and drug development professionals, offering a framework for safe laboratory practices that extends beyond mere compliance to foster a deeply ingrained culture of safety.

Hazard Assessment: A Synthesis of Structural Toxicology

A comprehensive understanding of the potential hazards of 3-(Pyridin-4-ylmethoxy)aniline is paramount for developing effective safety protocols. Due to the limited publicly available, in-depth toxicological data for this specific molecule, a conservative approach based on the known hazards of its constituent functional groups—aromatic amines and pyridine derivatives—is warranted.[1][2] Aromatic amines are a class of compounds with well-documented toxicological profiles, including potential carcinogenicity and the ability to cause methemoglobinemia.[3] Pyridine and its derivatives can also be harmful if inhaled, swallowed, or in contact with skin.[4][5]

Potential Hazard Associated Functional Group Description of Risk Primary Routes of Exposure
Toxicity Aromatic Amine, PyridineHarmful if swallowed, in contact with skin, or if inhaled.[6][7] May cause damage to organs through prolonged or repeated exposure.Inhalation, Dermal Absorption, Ingestion
Skin and Eye Irritation Aromatic Amine, PyridineMay cause skin irritation and serious eye irritation.[6][8] Some aromatic amines can cause allergic skin reactions.[7]Dermal and Ocular Contact
Respiratory Irritation Aromatic Amine, PyridineInhalation of dust or vapors may irritate the respiratory system.[6][9]Inhalation
Potential Carcinogenicity Aromatic AmineSome aromatic amines are suspected of causing cancer.[2][3][7] Given the presence of the aniline substructure, this compound should be handled as a potential carcinogen.Inhalation, Dermal Absorption, Ingestion
Aquatic Toxicity PyridineToxic to aquatic organisms, with potential for long-term adverse effects in the aquatic environment.[10]Environmental Release

Personal Protective Equipment (PPE) Protocol: A Multi-Layered Defense

The selection and use of appropriate PPE is the cornerstone of safe handling of 3-(Pyridin-4-ylmethoxy)aniline. A risk-based approach should be adopted, with the level of PPE commensurate with the scale and nature of the procedure being undertaken.

Core PPE Requirements

The following PPE should be considered the minimum standard for any work involving 3-(Pyridin-4-ylmethoxy)aniline:

  • Hand Protection: Chemically resistant gloves are mandatory. Nitrile gloves are a common choice for handling pyridine and its derivatives.[4] It is crucial to inspect gloves for any signs of degradation or perforation before use and to practice proper glove removal techniques to avoid skin contact.[11][12] For prolonged handling or when working with larger quantities, consider double-gloving.

  • Eye and Face Protection: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards are essential to protect against splashes and airborne particles.[11] When there is a significant risk of splashing, a face shield should be worn in addition to safety goggles.[5][10]

  • Protective Clothing: A laboratory coat is required to prevent skin contact.[4] For procedures with a higher risk of contamination, consider impervious clothing.[10][11]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[4][13] If engineering controls are not sufficient to maintain exposure below acceptable limits, or during spill clean-up, a NIOSH-approved respirator with an appropriate filter for organic vapors and particulates should be used.[10][11]

Scenario-Based PPE Selection
Laboratory Scenario Recommended PPE Ensemble Justification
Weighing and preparing solutions of small quantities (<1g) Nitrile gloves, safety goggles, lab coat.Minimizes exposure during low-volume handling.
Handling larger quantities (>1g) or performing reactions Double nitrile gloves, safety goggles and face shield, lab coat (consider a chemically resistant apron).Increased risk of splashes and spills necessitates enhanced protection.
Cleaning up a small spill Double nitrile gloves, safety goggles and face shield, lab coat, and a NIOSH-approved respirator.Higher potential for inhalation of airborne particles and vapors during cleanup.

Operational Plan: From Receipt to Experimentation

A systematic approach to the handling and storage of 3-(Pyridin-4-ylmethoxy)aniline is critical for maintaining its integrity and ensuring laboratory safety.

Step-by-Step Handling Protocol
  • Receiving and Unpacking: Upon receipt, inspect the container for any damage or leaks. Unpack the compound in a designated, well-ventilated area, preferably within a fume hood.

  • Storage: Store 3-(Pyridin-4-ylmethoxy)aniline in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6][11][13] Recommended storage is at 2-8°C.[14]

  • Preparation of Solutions: All weighing and solution preparation should be performed in a chemical fume hood. Use non-sparking tools and ensure all equipment is clean and dry.[5][11]

  • During Experimentation: Always handle the compound with the appropriate PPE. Avoid the formation of dust and aerosols.[11] Keep containers tightly closed when not in use.[5]

  • Post-Experiment: Decontaminate all work surfaces and equipment after use. Wash hands thoroughly with soap and water after handling the compound.[10][11]

Workflow for Safe Handling and Storage

Workflow for Safe Handling and Storage of 3-(Pyridin-4-ylmethoxy)aniline A Receive Compound B Inspect Container in Ventilated Area A->B C Store in Cool, Dry, Well-Ventilated Area (2-8°C) B->C D Prepare for Experiment in Fume Hood C->D E Conduct Experiment with Full PPE D->E F Decontaminate Work Area and Equipment E->F G Return to Secure Storage F->G

Caption: A logical workflow for the proper handling and storage of 3-(Pyridin-4-ylmethoxy)aniline to ensure safety and compound stability.

Emergency Procedures: Preparedness and Rapid Response

In the event of an accidental exposure or spill, a swift and informed response is crucial to mitigate harm.

  • Skin Contact: Immediately remove all contaminated clothing.[5][12] Wash the affected area with plenty of soap and water for at least 15 minutes.[4][9] Seek medical attention if irritation persists.[9]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4][9][12] Remove contact lenses if present and easy to do.[9][12] Seek immediate medical attention.[3]

  • Inhalation: Move the affected person to fresh air immediately.[4][15] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting.[12] Rinse the mouth with water.[7][12] Seek immediate medical attention.[7]

  • Spill Cleanup: Evacuate the area.[11] Wearing appropriate PPE, including respiratory protection, contain the spill with an inert absorbent material.[5][13] Collect the material into a suitable container for hazardous waste disposal.[11][13] Ventilate the area and decontaminate the spill site.

Disposal Plan: Environmental Responsibility

The disposal of 3-(Pyridin-4-ylmethoxy)aniline and any contaminated materials must be conducted in accordance with all local, state, and federal regulations.[10][16]

  • Unused Compound: Unused or waste 3-(Pyridin-4-ylmethoxy)aniline should be disposed of as hazardous chemical waste. Do not dispose of it down the drain or in the regular trash.

  • Contaminated Materials: All disposable PPE, absorbent materials from spill cleanups, and empty containers should be collected in a designated, labeled hazardous waste container.

  • Disposal Method: The preferred method of disposal for this type of chemical waste is high-temperature incineration by a licensed environmental management vendor.[16][17]

Disposal Workflow

Disposal Workflow for 3-(Pyridin-4-ylmethoxy)aniline Waste A Collect Waste in Labeled Hazardous Waste Container B Store Waste Container in a Designated, Secure Area A->B C Arrange for Pickup by a Licensed Environmental Management Vendor B->C D Transport to an Approved Waste Disposal Facility C->D E High-Temperature Incineration D->E F Maintain Disposal Records E->F

Caption: A step-by-step process for the safe and compliant disposal of waste generated from the use of 3-(Pyridin-4-ylmethoxy)aniline.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.